Cyclopentyl 4-nitrobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cyclopentyl 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-12(17-11-3-1-2-4-11)9-5-7-10(8-6-9)13(15)16/h5-8,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKVBNFXUGNXGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976574 | |
| Record name | Cyclopentyl 4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61081-80-9 | |
| Record name | NSC87154 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentyl 4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cyclopentyl 4-Nitrobenzoate (CAS 61081-80-9): A Comprehensive Technical Guide for Drug Development Professionals
This technical guide provides an in-depth examination of Cyclopentyl 4-nitrobenzoate, a chemical intermediate of growing importance in synthetic and medicinal chemistry. This document is tailored for researchers, scientists, and drug development professionals, offering a blend of foundational data, mechanistic insights, and field-proven experimental protocols to facilitate its effective application in research and development.
Core Physicochemical & Structural Properties
This compound is an aromatic ester characterized by a cyclopentyl ring linked to a 4-nitrobenzoyl group. This structure confers specific solubility, reactivity, and electronic properties that are critical for its role as a synthetic building block. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the lability of the ester bond.
A summary of its core properties is presented below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 61081-80-9 | [1][2] |
| Molecular Formula | C₁₂H₁₃NO₄ | [1][2] |
| Molecular Weight | 235.24 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 375.1°C at 760 mmHg (Predicted) | [1] |
| Density | 1.26 g/cm³ (Predicted) | [1] |
| Flash Point | 168.6°C (Predicted) | [1] |
| InChI Key | WPKVBNFXUGNXGX-UHFFFAOYSA-N |
Synthesis: The Steglich Esterification Route
The synthesis of this compound is most reliably achieved via the Steglich esterification. This method is favored for its mild reaction conditions, which are compatible with a wide range of functional groups, and its high efficiency, even with sterically hindered alcohols.[3][4]
Mechanistic Rationale & Workflow
The reaction proceeds through the activation of the carboxylic acid (4-nitrobenzoic acid) with a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate.[4] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial as it intercepts this intermediate to form an even more reactive acyl-pyridinium species. This "active ester" is then readily attacked by the alcohol (cyclopentanol) to furnish the desired product and releases the catalyst. The DCC is consumed, forming the insoluble byproduct dicyclohexylurea (DCU), which can be easily removed by filtration.[3][4]
Caption: Workflow of the DMAP-catalyzed Steglich esterification.
Expert Insights: Causality Behind Experimental Choices
-
Why DCC? DCC is an efficient dehydrating agent that activates the carboxylic acid. The formation of the highly stable and insoluble DCU byproduct drives the reaction equilibrium forward.[3]
-
The Critical Role of DMAP: Standard DCC-mediated esterifications can be slow and prone to a side reaction where the O-acylisourea rearranges to an unreactive N-acylurea.[4] DMAP, being a superior nucleophile to the alcohol, rapidly converts the O-acylisourea to the active ester intermediate, effectively outcompeting the side reaction and dramatically accelerating the desired ester formation.[4][5]
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) are preferred to prevent hydrolysis of the reactive intermediates and to ensure good solubility of the reactants.
Self-Validating Experimental Protocol
This protocol incorporates in-process controls to ensure reaction completion and product purity.
Materials:
-
4-Nitrobenzoic acid (1.0 eq)
-
Cyclopentanol (1.1 eq)
-
DCC (1.1 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Eluent: Ethyl acetate/Hexanes mixture
Procedure:
-
Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 4-nitrobenzoic acid (1.0 eq), cyclopentanol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 20 minutes to control any exotherm.
-
Reaction & Monitoring (Validation Step 1): Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC). The consumption of the limiting reagent (4-nitrobenzoic acid) will validate that the reaction has proceeded to completion.
-
Workup - Byproduct Removal: A white precipitate (DCU) will form. Filter the reaction mixture through a pad of Celite®, washing the filter cake with a small amount of DCM.
-
Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (to remove any unreacted acid) and brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification & Characterization (Validation Step 2): Purify the resulting crude solid by flash column chromatography on silica gel. The purity of the collected fractions should be confirmed by TLC. Combine pure fractions and remove the solvent in vacuo. The final product's identity and purity should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Reactivity & Applications in Drug Discovery
The utility of this compound in drug development stems from the distinct reactivity of its nitro and ester functionalities.
Nitro Group Reduction: Gateway to Bioactive Amines
The most significant transformation is the reduction of the aromatic nitro group to a primary amine (aniline). This reaction unlocks a critical pharmacophore, as the 4-aminobenzoate scaffold is present in numerous therapeutic agents.
Caption: Key synthetic routes for the reduction of the nitro group.
Expert Insights on Reagent Selection:
-
Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest method, yielding high-purity aniline with water as the only byproduct. It is the preferred method for substrates that lack other reducible groups (e.g., alkynes, certain protecting groups).
-
Metal-in-Acid (Fe/HCl, SnCl₂/HCl): These are robust, classic methods suitable for a wide range of substrates and are often more cost-effective for large-scale synthesis.[6] The workup requires neutralization and removal of metal salts, which can sometimes complicate purification.
Role in Drug Design & Development
-
Scaffold for Further Synthesis: The resulting Cyclopentyl 4-aminobenzoate is a versatile intermediate. The amine can be acylated, alkylated, or converted into a diazonium salt for a host of subsequent "click chemistry" or coupling reactions, enabling the construction of complex molecular libraries for screening.[7]
-
Modulation of Physicochemical Properties: The cyclopentyl ester moiety increases the lipophilicity of the molecule compared to a simple methyl or ethyl ester. This can be strategically employed by medicinal chemists to enhance a drug candidate's membrane permeability and modulate its pharmacokinetic profile (ADME).
-
Bioisostere and Prodrug Potential: The 4-nitrobenzoate moiety itself has been investigated in various contexts. For example, 4-nitrobenzoate has been shown to inhibit coenzyme Q biosynthesis, highlighting the potential for this class of compounds to exhibit direct biological activity.[8] Furthermore, esters are frequently used as prodrugs to improve the bioavailability of a parent carboxylic acid.
Safety & Handling
As with any laboratory chemical, this compound should be handled with appropriate precautions in a controlled environment.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Engineering Controls: Handle only within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9]
This guide is for informational purposes only. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
-
Wikipedia. Steglich esterification. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Sciencemadness.org. Reduction of 4-nitrobenzoic acid. [Link]
-
Bräuer, A. U., et al. (2010). 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. Nature Chemical Biology, 6(7), 515-517. [Link]
-
Research Journal of Pharmacy and Technology. Click chemistry in drug development recent trends and application. [Link]
Sources
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- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. rjptonline.org [rjptonline.org]
- 8. 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Cyclopentyl 4-Nitrobenzoate: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth analysis of cyclopentyl 4-nitrobenzoate, a nitroaromatic ester of interest to researchers in organic synthesis, medicinal chemistry, and drug development. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and potential applications, with a focus on the scientific rationale behind its molecular design and utility.
Molecular Structure and Chemical Identity
This compound is an organic compound featuring a cyclopentyl ester of 4-nitrobenzoic acid. The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and the reactivity of the entire molecule.
IUPAC Name: this compound
Chemical Structure:
Caption: 2D Chemical Structure of this compound
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 61081-80-9 |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| SMILES | O=C(OC1CCCC1)C2=CC=C(=O)C=C2 |
| InChI Key | WPKVBNFXUGNXGX-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is typically achieved through standard esterification methods. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Two common and reliable methods are presented below.
Fischer Esterification
This acid-catalyzed esterification is a classical and cost-effective method suitable for large-scale synthesis.
Spectroscopic data of Cyclopentyl 4-nitrobenzoate (NMR, IR, Mass Spec)
This technical guide provides an in-depth analysis of the spectroscopic data for Cyclopentyl 4-nitrobenzoate, a key intermediate in various chemical syntheses. Designed for researchers and professionals in the fields of chemistry and drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. The protocols and analyses herein are presented to ensure technical accuracy and reproducibility, forming a self-validating framework for the structural elucidation of this compound.
Molecular Structure and Overview
This compound is an ester composed of a cyclopentanol moiety and a 4-nitrobenzoyl group. The structural characterization of this molecule is fundamental to confirming its identity and purity. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture, revealing the connectivity of atoms and the nature of the functional groups present.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural assignment can be made.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity to neighboring protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of at least 1-2 seconds.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
Data Summary & Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.25 | Doublet | 2H | H-Ar (ortho to NO₂) | The strong electron-withdrawing effect of the nitro group and the ester carbonyl deshields these aromatic protons significantly, shifting them far downfield. They appear as a doublet due to coupling with the meta protons. |
| ~8.15 | Doublet | 2H | H-Ar (meta to NO₂) | These protons are also deshielded by the nitro group, but to a lesser extent than the ortho protons. They appear as a doublet due to coupling with the ortho protons. |
| ~5.40 | Multiplet | 1H | O-CH (cyclopentyl) | This methine proton is directly attached to the electron-withdrawing ester oxygen, causing a significant downfield shift compared to a standard alkane C-H. It appears as a multiplet due to coupling with the adjacent CH₂ groups on the cyclopentyl ring. |
| ~1.95 | Multiplet | 2H | CH₂ (cyclopentyl) | These are the protons on the carbons adjacent (alpha) to the O-CH group. |
| ~1.80 | Multiplet | 2H | CH₂ (cyclopentyl) | Protons on the carbons adjacent (alpha) to the O-CH group. |
| ~1.65 | Multiplet | 4H | CH₂ (cyclopentyl) | These represent the remaining four protons on the beta carbons of the cyclopentyl ring, which are in a more shielded, alkane-like environment. |
Carbon-¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or corresponding frequency) spectrometer. A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A spectral width of ~220 ppm is standard.
Data Summary & Interpretation:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164.5 | C=O (Ester) | The carbonyl carbon of the ester is highly deshielded and appears at a characteristic downfield position. |
| ~150.8 | C-NO₂ (Aromatic) | The aromatic carbon directly attached to the strongly electron-withdrawing nitro group is significantly deshielded. |
| ~135.5 | C-C=O (Aromatic) | The quaternary aromatic carbon attached to the ester group. |
| ~130.7 | CH (Aromatic) | Aromatic carbons ortho to the nitro group. |
| ~123.6 | CH (Aromatic) | Aromatic carbons meta to the nitro group. |
| ~78.5 | O-CH (Cyclopentyl) | The methine carbon of the cyclopentyl ring is deshielded due to its direct attachment to the electronegative oxygen atom. |
| ~32.8 | CH₂ (Cyclopentyl) | Carbons alpha to the O-CH group. |
| ~23.9 | CH₂ (Cyclopentyl) | Carbons beta to the O-CH group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), casting it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or salt plate is recorded first and automatically subtracted from the sample spectrum.
Data Summary & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | Rationale |
| ~3100 | Medium | C-H Stretch | Aromatic C-H | Stretching vibrations of C-H bonds on the benzene ring typically appear above 3000 cm⁻¹. |
| ~2960, ~2870 | Medium-Strong | C-H Stretch | Aliphatic C-H (Cyclopentyl) | Asymmetric and symmetric stretching vibrations of the C-H bonds in the cyclopentyl CH₂ groups. |
| ~1720 | Very Strong | C=O Stretch | Ester Carbonyl | This is a highly characteristic and intense absorption for the carbonyl group in an ester. The conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic ester. |
| ~1600 | Medium | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |
| ~1525 | Very Strong | N=O Asymmetric Stretch | Nitro Group (NO₂) | The asymmetric stretch of the nitro group is one of the most intense and recognizable peaks in the spectrum. |
| ~1345 | Very Strong | N=O Symmetric Stretch | Nitro Group (NO₂) | The symmetric stretch of the nitro group is also very strong and, together with the asymmetric stretch, provides definitive evidence for this functional group. |
| ~1275 | Strong | C-O Stretch | Ester Linkage (Aryl-C-O) | This strong absorption corresponds to the stretching of the C-O bond between the carbonyl carbon and the ester oxygen. |
| ~1100 | Strong | C-O Stretch | Ester Linkage (O-Alkyl) | This corresponds to the stretching of the C-O bond between the ester oxygen and the cyclopentyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.
Experimental Protocol:
-
Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam (~70 eV), causing ionization and fragmentation.
-
Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: The detector records the relative abundance of each ion, generating a mass spectrum.
Data Summary & Interpretation:
The molecular weight of this compound (C₁₂H₁₃NO₄) is 235.24 g/mol .
| m/z Value | Relative Intensity | Proposed Fragment Ion | Rationale for Fragmentation |
| 235 | Moderate | [M]⁺ | The molecular ion peak, corresponding to the intact molecule with one electron removed. |
| 167 | Low | [M - C₅H₈]⁺ | Loss of the neutral cyclopentene molecule via a rearrangement process. |
| 150 | High | [O₂N-C₆H₄-CO]⁺ | This is often the base peak. It results from the cleavage of the ester C-O bond, losing the cyclopentoxy radical. The resulting acylium ion is resonance-stabilized. |
| 120 | Moderate | [C₆H₄-CO]⁺ | Loss of the NO₂ group from the m/z 150 fragment. |
| 104 | Moderate | [C₆H₄O]⁺ | Further fragmentation of the acylium ion. |
| 69 | High | [C₅H₉]⁺ | Formation of the cyclopentyl cation from the cleavage of the ester bond. |
Key Fragmentation Pathway:
The most dominant fragmentation pathway in the EI mass spectrum is the alpha-cleavage of the ester linkage, leading to the formation of the highly stable 4-nitrobenzoyl acylium ion.
Caption: Primary fragmentation of this compound in EI-MS.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a cohesive and unambiguous structural confirmation of this compound. The NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key ester and nitro functional groups, and the mass spectrum corroborates the molecular weight and reveals characteristic fragmentation patterns. This comprehensive analysis serves as a reliable reference for the identification and quality control of this compound in research and development settings.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][2][3][4][5]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. [Link][6]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][7]
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- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Solubility of Cyclopentyl 4-nitrobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of cyclopentyl 4-nitrobenzoate in organic solvents. In the absence of extensive empirical data for this specific ester, this document synthesizes information from analogous compounds, theoretical principles, and established experimental methodologies to offer a robust predictive framework and a practical guide for laboratory determination. This guide is intended to support researchers and professionals in drug development, chemical synthesis, and formulation science in making informed decisions regarding solvent selection, crystallization, and purification processes involving this compound.
Introduction: The Significance of this compound and Its Solubility
This compound, an ester derived from 4-nitrobenzoic acid and cyclopentanol, is a compound of interest in organic synthesis and medicinal chemistry. Like other nitrobenzoate esters, it can serve as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The nitro group is a versatile functional group that can be readily transformed into other functionalities, making it a key building block in multi-step syntheses.[1]
The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical processes. For researchers and drug development professionals, a thorough understanding of the solubility of this compound in different organic solvents is paramount for:
-
Reaction Engineering: Selecting an appropriate solvent system to ensure that reactants are in the same phase, thereby maximizing reaction rates and yields.
-
Purification and Crystallization: Designing efficient crystallization processes for purification, where solubility differences in various solvents at different temperatures are exploited to isolate the desired compound in high purity.
-
Formulation Development: In the context of drug development, understanding solubility is fundamental for designing effective delivery systems and ensuring bioavailability.
-
Analytical Method Development: Choosing suitable solvents for analytical techniques such as chromatography and spectroscopy.
This guide provides a detailed exploration of the factors influencing the solubility of this compound and offers practical methodologies for its experimental determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. While experimental data is limited, the following properties can be reported or estimated.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₄ | [2], [3] |
| Molecular Weight | 235.24 g/mol | [2], [3] |
| Appearance | Solid (predicted) | [3] |
| Density | 1.26 g/cm³ | [2] |
| Boiling Point | 375.1°C at 760 mmHg | [2] |
| Flash Point | 168.6°C | [2] |
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent. The dissolution process can be conceptually broken down into three steps:
-
Breaking Solute-Solute Interactions: Energy is required to overcome the lattice energy of the crystalline solid.
-
Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules.
The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the energy released in the third step should ideally compensate for the energy required in the first two steps.
For this compound, the key structural features influencing its solubility are:
-
The Aromatic Ring and Nitro Group: The 4-nitrophenyl group is polar and capable of dipole-dipole interactions and potentially weak hydrogen bonding with suitable solvents.
-
The Ester Group: The ester functionality is polar and can act as a hydrogen bond acceptor.
-
The Cyclopentyl Group: This cycloalkane moiety is nonpolar and will contribute to solubility in less polar solvents through van der Waals forces.
Predicted Solubility of this compound in Common Organic Solvents
In the absence of direct experimental data, we can infer the likely solubility of this compound by examining the solubility of analogous compounds, such as other 4-nitrobenzoate esters and the parent acid, 4-nitrobenzoic acid.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): It is anticipated that this compound will exhibit good solubility in these solvents. The polarity of the solvent can effectively solvate the polar nitro and ester groups. For instance, ethyl 4-nitrobenzoate is known to be soluble in acetone.[1]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is also expected in these solvents. The hydroxyl group of the alcohol can act as a hydrogen bond donor to the ester and nitro groups. 4-Nitrobenzoic acid, a precursor, is soluble in methanol and ethanol.[4][5]
-
Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the nonpolar cyclopentyl ring suggests some solubility in nonpolar solvents. However, the highly polar 4-nitrophenyl and ester moieties will likely limit its solubility in very nonpolar solvents like hexane. Toluene, with its aromatic character, may be a better nonpolar solvent choice than aliphatic hydrocarbons.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving a wide range of organic compounds. It is predicted that this compound will be soluble in chlorinated solvents. Ethyl 4-nitrobenzoate is soluble in chloroform.[1]
-
Water: Due to the significant hydrophobic character of the cyclopentyl and phenyl groups, the solubility of this compound in water is expected to be very low.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of published data, experimental determination of the solubility of this compound is a necessary step for any research or development activity. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.
The Isothermal Shake-Flask Method
Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Apparatus and Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies can be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Quantification:
-
Gravimetric Method: If the solvent is volatile, the solvent from the filtered aliquot can be evaporated, and the mass of the remaining solid solute can be determined.
-
Spectroscopic/Chromatographic Method: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.
-
-
Data Analysis: Calculate the solubility in appropriate units (e.g., g/100 mL, mol/L). Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
Thermodynamic Modeling of Solubility
Once experimental solubility data has been obtained, thermodynamic models can be employed to correlate the data and predict solubility at other conditions. These models are invaluable for process design and optimization.
A fundamental relationship in solubility is the ideal solubility equation, which is derived from the principles of solid-liquid equilibrium:
ln x = - (ΔHfus / R) * (1/T - 1/Tm)
where:
-
x is the mole fraction solubility of the solute
-
ΔHfus is the molar enthalpy of fusion of the solute
-
R is the ideal gas constant
-
T is the absolute temperature
-
Tm is the melting point of the solute in Kelvin
This equation provides a theoretical maximum solubility and assumes an ideal solution. In reality, deviations from ideality are common, and the activity coefficient of the solute in the solution must be considered.
More sophisticated models, such as the Apelblat equation and the λh (Buchowski) model, are often used to correlate experimental solubility data with temperature. These semi-empirical models provide a more accurate representation of real-world systems.
Sources
Cyclopentyl 4-nitrobenzoate: A Comparative Analysis of Theoretical Predictions and Experimental Realities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of Cyclopentyl 4-nitrobenzoate, presenting a detailed comparison between its theoretical properties, predicted via computational modeling, and its experimental properties, determined through established laboratory techniques. We offer a robust, field-tested protocol for the synthesis and purification of this compound via esterification of 4-nitrobenzoyl chloride and cyclopentanol. The core of this guide is a critical analysis of spectroscopic and physical data, contrasting predicted values from Density Functional Theory (DFT) with expected experimental outcomes from NMR, IR, and Mass Spectrometry. By explaining the causality behind methodological choices and potential deviations between theory and practice, this document serves as a vital resource for researchers in organic synthesis, medicinal chemistry, and materials science, aiming to bridge the gap between computational prediction and empirical validation.
Introduction
This compound is an aromatic ester that, while not extensively studied, serves as an exemplary model for understanding the interplay between electronic effects and molecular structure. As a derivative of 4-nitrobenzoic acid, it incorporates a potent electron-withdrawing nitro group (-NO₂) and a sterically defined cyclopentyl ester moiety. This combination makes it a valuable substrate for studying reaction kinetics, a reference compound for spectroscopic analysis, and a potential building block in the synthesis of more complex molecules.
For drug development professionals and researchers, the ability to accurately predict a molecule's properties before synthesis is a cornerstone of modern chemical research. Computational methods, such as Density Functional Theory (DFT), offer powerful tools for predicting spectroscopic signatures, geometries, and electronic properties.[1] However, these in silico models are not infallible. Experimental validation remains the ultimate arbiter of a molecule's true characteristics. This guide delves into this critical interface, using this compound as a case study to illustrate how theoretical calculations and experimental data can be synergistically employed to achieve a holistic chemical understanding.
Synthesis and Purification
The most direct and reliable method for synthesizing this compound is the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with cyclopentanol. The high electrophilicity of the acyl chloride's carbonyl carbon, enhanced by the electron-withdrawing nitro group, makes it highly susceptible to attack by the nucleophilic oxygen of cyclopentanol.[2] A mild base, such as pyridine or triethylamine, is typically employed to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Synthesis Reaction
Caption: Reaction scheme for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, incorporating purification and characterization steps to ensure the final product's identity and purity.
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-nitrobenzoyl chloride (1.86 g, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM).[3]
-
Expert Insight: Anhydrous conditions are critical as 4-nitrobenzoyl chloride readily hydrolyzes with moisture to form 4-nitrobenzoic acid, an impurity that is difficult to remove.[4]
-
-
Reaction Setup: Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a solution of cyclopentanol (0.86 g, 10 mmol) and pyridine (0.87 mL, 11 mmol) in 10 mL of anhydrous DCM.
-
Expert Insight: Pyridine is used in a slight excess to act as a nucleophilic catalyst and to scavenge the HCl produced, preventing potential side reactions.
-
-
Addition: Add the cyclopentanol/pyridine solution dropwise to the stirred 4-nitrobenzoyl chloride solution over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 20 mL of 1M HCl (to remove excess pyridine), 20 mL of saturated NaHCO₃ solution (to remove any unreacted starting acid), and 20 mL of brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.
Synthesis and Purification Workflow
Caption: Iterative workflow for structural validation.
Conclusion
This compound serves as an excellent paradigm for the modern chemical workflow, where computational theory and empirical experiment are indispensable partners. While theoretical calculations provide powerful predictive insights into molecular properties, they are based on idealized models. Experimental data provides the ground truth, reflecting the complexities of the molecule's behavior in a real-world environment. The discrepancies between these two domains are not failures but rather opportunities for deeper understanding—highlighting the influence of solvent, solid-state effects, and the inherent limitations of computational models. For the modern scientist, mastering the synergy between predicting and measuring is the key to efficient and insightful chemical research.
References
- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges.
- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC, NIH.
- Cyclopentyl 4-nitrobenzo
- Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics.
- Why do IR spectra of calculation and experiment differ?. Physics Stack Exchange.
- Infrared Spectroscopy: Theory.
-
How To Identify The IR Of Methyl M-Nitrobenzoate. Sciencing. [Link]
- Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin.
-
4-Nitrobenzoyl Chloride. Solubility of Things. [Link]
Sources
An In-depth Technical Guide to Cyclopentyl 4-nitrobenzoate: Discovery, Synthesis, and Applications
Introduction: A Molecule at the Crossroads of Physical Organic Chemistry and Modern Synthesis
Cyclopentyl 4-nitrobenzoate is a carboxylate ester that, while not a household name in the broader chemical sciences, holds a significant place in the historical development of physical organic chemistry. Its structure, combining a cyclopentyl ring with a 4-nitrobenzoate group, makes it an ideal substrate for studying reaction mechanisms, particularly solvolysis and neighboring group participation. The electron-withdrawing nature of the nitro group makes the carbonyl carbon highly electrophilic and the 4-nitrobenzoate a good leaving group, facilitating kinetic studies. This guide provides a comprehensive overview of the discovery, synthesis, and evolving applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Context: A Tool for Mechanistic Elucidation
The precise first synthesis of this compound is not explicitly documented in a singular, seminal publication. Instead, its emergence is intrinsically linked to the burgeoning field of physical organic chemistry in the mid-20th century. During this period, chemists were intensely focused on understanding the intricate details of organic reaction mechanisms. The study of solvolysis reactions—the reaction of a substrate with the solvent—was a cornerstone of this research, providing deep insights into carbocation chemistry and reaction kinetics.
A pivotal early reference that points to the use of related compounds comes from the work of Eugene E. van Tamelen in 1952, published in the Journal of the American Chemical Society. In his paper titled "A New Reaction: The Rearrangement of the Hydrochloride of cis-2-Aminocyclopentyl p-Nitrobenzoate," van Tamelen investigated the reactivity of a derivative of this compound.[1] This work, focused on a novel molecular rearrangement, underscores the utility of the cyclopentyl p-nitrobenzoate framework in probing reaction pathways. The choice of the 4-nitrobenzoate group was deliberate; its strong electron-withdrawing properties and its utility as a crystalline handle for purification and characterization made it a favored derivative for these mechanistic studies.
The cyclopentyl system itself was of great interest due to its unique conformational properties and the potential for neighboring group participation from substituents on the ring.[2] Consequently, it is highly probable that this compound was synthesized and used in various laboratories throughout the 1950s and 1960s as a model substrate for solvolysis studies, even if its initial preparation was considered a routine esterification not warranting a dedicated publication.
Synthesis of this compound: Principles and Protocols
The synthesis of this compound is a straightforward application of classical esterification reactions. The two most common and reliable methods are the Fischer-Speier esterification and the reaction of an alcohol with an acyl chloride.
Method 1: Fischer-Speier Esterification
This acid-catalyzed esterification is an equilibrium process where a carboxylic acid reacts with an alcohol.
Reaction: 4-Nitrobenzoic Acid + Cyclopentanol ⇌ this compound + Water
Causality of Experimental Choices:
-
Acid Catalyst (e.g., H₂SO₄, TsOH): The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Excess Alcohol or Removal of Water: To drive the equilibrium towards the product side, either a large excess of the alcohol (cyclopentanol) is used, or the water formed during the reaction is removed, typically through azeotropic distillation with a suitable solvent like toluene.
Step-by-Step Experimental Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-nitrobenzoic acid (1 equivalent), cyclopentanol (3-5 equivalents), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Add a suitable solvent for azeotropic removal of water, such as toluene.
-
Heat the mixture to reflux. The water produced will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Method 2: Acyl Chloride Method
This method involves the reaction of cyclopentanol with 4-nitrobenzoyl chloride and is generally faster and not reversible.
Reaction: 4-Nitrobenzoyl Chloride + Cyclopentanol → this compound + HCl
Causality of Experimental Choices:
-
Base (e.g., Pyridine, Triethylamine): A base is used to neutralize the hydrochloric acid (HCl) generated during the reaction. The removal of HCl prevents it from protonating the alcohol and drives the reaction to completion. Pyridine can also act as a nucleophilic catalyst.
-
Aprotic Solvent (e.g., Dichloromethane, THF): An aprotic solvent is used to dissolve the reactants and facilitate the reaction without participating in it.
Step-by-Step Experimental Protocol:
-
Dissolve cyclopentanol (1 equivalent) and a base such as pyridine or triethylamine (1.1-1.5 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1 equivalent) in the same solvent to the cooled mixture with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Quench the reaction by adding water or a dilute acid solution.
-
Separate the organic layer and wash it sequentially with dilute acid (if triethylamine was used), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent in vacuo.
-
Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Diagram of Synthesis Pathways
Caption: General synthetic routes to this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic properties of this compound.
| Property | Value |
| CAS Number | 61081-80-9[3] |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol [3] |
| Appearance | Solid |
| Melting Point | Not widely reported |
| Boiling Point | Not widely reported |
| Solubility | Soluble in common organic solvents |
| ¹H NMR (CDCl₃, ppm) | δ 8.25 (d, 2H), 8.15 (d, 2H), 5.4 (m, 1H), 2.0-1.6 (m, 8H) (Predicted) |
| ¹³C NMR (CDCl₃, ppm) | δ 164.5, 150.5, 136.0, 130.8, 123.5, 79.0, 33.0, 24.0 (Predicted) |
| IR (KBr, cm⁻¹) | ~1720 (C=O stretch), ~1525 & 1345 (NO₂ stretch) (Predicted) |
Applications in Research and Development
The applications of this compound have evolved from its initial role in fundamental mechanistic studies to its use as a versatile intermediate in modern organic synthesis and drug discovery.
Substrate for Mechanistic Studies
As discussed, the primary historical application of this compound and its analogues was in the field of physical organic chemistry. The well-defined structure and the presence of the 4-nitrobenzoate as a good leaving group allowed for precise kinetic measurements of solvolysis reactions. These studies were instrumental in developing our understanding of:
-
Carbocation Intermediates: The rates of solvolysis provided insights into the stability and reactivity of the cyclopentyl carbocation.
-
Neighboring Group Participation: By introducing substituents on the cyclopentyl ring, researchers could study how neighboring groups influence reaction rates and stereochemistry.
-
Solvent Effects: The kinetics of solvolysis in different solvents helped to quantify the role of the solvent in stabilizing transition states and intermediates.
Intermediate in Organic Synthesis
More recently, this compound has been employed as a useful intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The cyclopentyl ester can serve as a protecting group for the carboxylic acid, which can be later hydrolyzed under basic conditions.
A notable example of its application is in the synthesis of lysophosphatidic acid (LPA) receptor antagonists. In a patent for the development of such compounds, a derivative of this compound is used as an intermediate. The ester is formed via a Mitsunobu reaction between a substituted cyclopentanol and 4-nitrobenzoic acid. This highlights its role in building complex molecular architectures for drug discovery.
Workflow for Application as a Synthetic Intermediate
Caption: Use of this compound as an intermediate.
Potential in Bioorganic Chemistry
While not extensively documented, the 4-nitrobenzoate moiety can be a useful chromophore for UV-Vis spectroscopic analysis. This property could be exploited in the development of enzyme assays where the release of 4-nitrobenzoate upon ester hydrolysis can be monitored spectrophotometrically.
Conclusion and Future Outlook
This compound represents a fascinating case study in the evolution of a chemical entity's utility. Born out of the necessity for well-behaved substrates in the golden age of physical organic chemistry, it played a quiet yet important role in building our fundamental understanding of reaction mechanisms. Today, while its direct use in mechanistic studies has been largely supplanted by more sophisticated techniques, it has found a new lease on life as a practical intermediate in the synthesis of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the strategic use of such seemingly simple building blocks will remain a cornerstone of drug discovery and development.
References
-
van Tamelen, E. E. (1952). A New Reaction: The Rearrangement of the Hydrochloride of cis-2-Aminocyclopentyl p-Nitrobenzoate. Journal of the American Chemical Society, 74(8), 2074–2076. [Link]
-
Fiveable. (n.d.). Cyclopentyl Definition. In Organic Chemistry Key Term. Retrieved from [Link]
-
Wikipedia. (2023). Physical organic chemistry. In Wikipedia. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Degradation Pathways of Cyclopentyl 4-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of Cyclopentyl 4-Nitrobenzoate. Synthesizing fundamental principles of organic chemistry with established pharmaceutical stability testing guidelines, this document offers a predictive and practical framework for researchers in drug development. Key areas of focus include hydrolytic, photolytic, and oxidative degradation mechanisms. Furthermore, this guide outlines detailed, self-validating experimental protocols for conducting forced degradation studies and for the subsequent development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method to ensure accurate quantification and impurity profiling.
Introduction: Understanding the Molecular Landscape of this compound
This compound is an ester comprised of a cyclopentyl alcohol moiety and a 4-nitrobenzoic acid moiety. Its chemical structure, characterized by the electron-withdrawing nitro group on the aromatic ring, significantly influences its reactivity and stability. The ester linkage is a primary site of potential degradation, susceptible to cleavage under various environmental and chemical stressors. A thorough understanding of these degradation pathways is paramount in the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of any potential drug product.
This guide will delve into the theoretical underpinnings of its degradation and provide actionable, field-proven methodologies for its empirical study.
Predicted Degradation Pathways of this compound
The chemical structure of this compound suggests several potential degradation pathways, primarily centered around the ester functionality and the nitroaromatic ring.
Hydrolytic Degradation
Hydrolysis is a principal degradation pathway for ester-containing compounds.[1] This reaction involves the cleavage of the ester bond by water, a process that can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The primary degradation products are 4-nitrobenzoic acid and cyclopentanol.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt (4-nitrobenzoate) and cyclopentanol.[2]
The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. The electron-withdrawing nitro group is expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydrolysis compared to unsubstituted benzoate esters.[3]
Photodegradation
Nitroaromatic compounds are known to be susceptible to photodegradation upon exposure to light, particularly UV radiation.[4] The absorption of photons can excite the molecule to a higher energy state, leading to various chemical reactions.
-
Intramolecular Rearrangement: While less common for para-substituted nitrobenzyl esters compared to their ortho-isomers, photo-induced intramolecular rearrangements are a possibility.[5]
-
Photo-induced Hydrolysis: The excited state of the molecule may be more susceptible to hydrolysis, leading to the same degradation products as hydrolytic degradation but at an accelerated rate in the presence of light.
-
Radical Reactions: Photolysis can lead to the formation of radical species, initiating a cascade of complex degradation reactions. Photodissociation of p-nitrobenzyl esters can proceed via intramolecular electron transfer, leading to bond cleavage.[6]
Oxidative Degradation
Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents. While the ester and the aromatic ring are relatively stable to oxidation, the cyclopentyl moiety could be a potential site for oxidative attack, although this is generally a less probable pathway compared to hydrolysis and photolysis.
Forced Degradation Studies: A Proactive Approach to Stability Assessment
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a compound to harsh conditions to accelerate its degradation.[7] The primary goals are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[8] According to ICH guidelines, a degradation of 5-20% is typically targeted to ensure that the degradation products are formed in sufficient quantities for detection and characterization without completely degrading the parent compound.[9]
Causality Behind Experimental Choices
The selection of stress conditions is not arbitrary; it is a scientifically driven process based on the chemical structure of the molecule. For this compound, the presence of an ester linkage and a nitroaromatic ring dictates the necessity of hydrolytic, photolytic, and oxidative stress conditions. The concentrations of stressors and the duration of exposure are chosen to induce measurable degradation without being overly aggressive, which could lead to unrealistic degradation pathways.
Experimental Workflow for Forced Degradation
The following diagram illustrates a comprehensive workflow for conducting a forced degradation study on this compound.
Caption: Workflow for the forced degradation study of this compound.
Detailed Experimental Protocols
The following protocols are designed as a starting point and may require optimization based on the observed rate of degradation.
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent, such as acetonitrile or methanol, to a final concentration of 1 mg/mL. Information on the solubility of the closely related methyl 4-nitrobenzoate suggests good solubility in methanol.[10]
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.[11]
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature (approximately 25°C) for 8 hours. Due to the activating effect of the nitro group, basic hydrolysis is expected to be faster than acidic hydrolysis.[2]
-
At appropriate time points (e.g., 0, 1, 4, 8 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Maintain the solution at room temperature for 24 hours.[11]
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.
-
At the end of the study, dissolve the solid in the initial solvent and dilute to a suitable concentration for HPLC analysis.
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]
-
A control sample should be protected from light.
-
At the end of the exposure period, dilute the samples with the mobile phase for HPLC analysis.
Development of a Stability-Indicating HPLC Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[12] High-performance liquid chromatography (HPLC) is the most common technique for developing SIMs.[8][13]
Method Development Strategy
The development of a robust stability-indicating HPLC method involves a systematic approach to optimize the separation of the parent compound from all potential degradation products.
Caption: Strategy for the development and validation of a stability-indicating HPLC method.
Recommended Starting HPLC Conditions
The following conditions can be used as a starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides good retention for moderately non-polar compounds like this compound. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure good peak shape for acidic degradants. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient | 20% B to 80% B over 20 minutes | A broad gradient is a good starting point to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides good efficiency and reproducibility. |
| Detection Wavelength | 274 nm (or as determined by UV scan) | The nitroaromatic chromophore is expected to have a strong UV absorbance in this region. |
| Injection Volume | 10 µL | A typical injection volume. |
Self-Validating System: Peak Purity Analysis
A key component of a trustworthy stability-indicating method is the assessment of peak purity. This is typically achieved using a photodiode array (PDA) detector. By comparing the UV spectra across a single chromatographic peak, it is possible to determine if the peak represents a single component or co-eluting impurities. All major peaks, especially that of the parent compound, should be assessed for purity in the stressed samples.
Predicted Degradation Products and Analytical Observations
Based on the predicted degradation pathways, the following table summarizes the expected degradation products and their likely chromatographic behavior relative to the parent compound, this compound.
| Degradation Pathway | Predicted Degradation Product(s) | Expected Relative Retention Time (RRT) |
| Hydrolysis | 4-Nitrobenzoic Acid | < 1.0 (more polar) |
| Cyclopentanol | << 1.0 (very polar, may not be retained) | |
| Photodegradation | 4-Nitrobenzoic Acid, Cyclopentanol, and potentially other minor products | Variable |
| Oxidative Degradation | Potentially hydroxylated or carbonylated derivatives of the cyclopentyl ring | > 1.0 or < 1.0 depending on the modification |
Conclusion
The stability of this compound is primarily dictated by its susceptibility to hydrolysis and photolysis. A systematic approach to forced degradation studies, coupled with the development of a robust, stability-indicating HPLC method, is essential for a comprehensive understanding of its degradation profile. The methodologies and predictive analyses presented in this guide provide a solid foundation for researchers to confidently assess the stability of this molecule and to develop stable and safe pharmaceutical products.
References
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
MDPI. (2021). Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba2+/TiO2 and MCM-41. Retrieved from [Link]
-
Applied and Environmental Microbiology. (1978). Kinetics of biodegradation of p-nitrobenzoate and inhibition by benzoate in a pseudomonad. Retrieved from [Link]
-
RSC Publishing. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Retrieved from [Link]
-
Chemical Science International Journal. (2024). Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]
-
Semantic Scholar. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]
-
Scribd. Hydrolysis Kinetics of Benzoate Esters. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1995). Photochemical dissociation of p-nitrobenzyl sulfonate esters via an intramolecular electron transfer. Retrieved from [Link]
-
LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
Kymanox. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
ResearchGate. (2007). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. Retrieved from [Link]
-
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An In-Depth Technical Guide to the Crystal Structure Analysis of Cyclopentyl 4-nitrobenzoate
Abstract
This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the crystal structure analysis of Cyclopentyl 4-nitrobenzoate. While a public crystallographic information file (CIF) for this compound is not available at the time of this writing, this guide will leverage the known crystal structure of a close analogue, Methyl 4-nitrobenzoate, as a case study. This approach allows for a detailed exploration of the entire workflow, from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) data analysis and the interpretation of molecular and supramolecular features. The principles and techniques discussed herein are directly applicable to the title compound and are intended to provide researchers, scientists, and drug development professionals with a robust framework for the crystallographic analysis of similar small organic molecules.
Introduction: The Significance of Crystalline Architecture
In the realm of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms and molecules within a crystalline solid is of paramount importance. This arrangement, known as the crystal structure, dictates a multitude of physicochemical properties, including solubility, stability, bioavailability, and mechanical strength. This compound, an ester of cyclopentanol and 4-nitrobenzoic acid, serves as a pertinent example of a small organic molecule where a thorough understanding of its solid-state structure is crucial for predicting its behavior and potential applications.
The 4-nitrobenzoate moiety is a common functional group in medicinal chemistry and materials science, often imparting specific electronic and intermolecular interaction capabilities. The cyclopentyl group, on the other hand, introduces a degree of conformational flexibility and lipophilicity. The interplay between these two fragments in a crystalline lattice gives rise to a unique supramolecular architecture stabilized by a network of non-covalent interactions.
This guide will delineate the complete process of crystal structure analysis, providing both the "how" and the "why" behind each step. We will begin with the synthesis and crystallization of the target compound, followed by a detailed exposition of single-crystal X-ray diffraction techniques. Finally, using Methyl 4-nitrobenzoate as a representative model, we will delve into the intricacies of its molecular geometry and intermolecular interactions, offering insights that can be extrapolated to this compound.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound
A standard and efficient method for the synthesis of this compound is the esterification of 4-nitrobenzoic acid with cyclopentanol. A common procedure is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Experimental Protocol: Steglich Esterification
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzoic acid (1.0 eq.) and cyclopentanol (1.2 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq.) to the solution.
-
Coupling Agent: Cool the mixture in an ice bath (0 °C) and add a solution of DCC (1.1 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the dicyclohexylurea (DCU) byproduct precipitates out. Filter the reaction mixture to remove the DCU.
-
Purification: The filtrate is then washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain crystals that are of sufficient size (typically 0.1-0.5 mm in each dimension) and have a well-ordered internal structure.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the compound, eventually leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, and the anti-solvent vapor diffuses into the compound's solution, gradually inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility with temperature can lead to the formation of single crystals.
For this compound, a likely starting point would be slow evaporation from a solvent such as ethanol, acetone, or a mixture of ethyl acetate and hexane[1].
Single-Crystal X-ray Diffraction (SC-XRD): Illuminating the Atomic Arrangement
SC-XRD is the definitive technique for determining the crystal structure of a molecule. It relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice[2].
The SC-XRD Workflow
The process of determining a crystal structure via SC-XRD can be broken down into several key stages, as illustrated in the workflow diagram below.
Caption: Experimental workflow for crystal structure analysis.
3.1.1. Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). A detector records the positions and intensities of the diffracted X-ray beams.
3.1.2. Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors, which are related to the electron density distribution in the unit cell. The "phase problem" is a central challenge in crystallography, as the phases of the structure factors are not directly measured. Computational methods, such as direct methods or Patterson methods, are used to estimate the initial phases and generate an initial model of the crystal structure. This is typically done using software like SHELXT.
The initial model is then refined against the experimental data using a least-squares minimization procedure, commonly with software such as SHELXL. During refinement, the atomic positions, and their anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed by the R-factor (or residual factor), which should ideally be below 5% for a well-determined small molecule structure.
Crystal Structure Analysis: A Case Study of Methyl 4-nitrobenzoate
As the crystallographic data for this compound is not publicly available, we will examine the crystal structure of Methyl 4-nitrobenzoate to illustrate the type of information that can be obtained. The data presented here is based on its entry in the Cambridge Structural Database (CSD)[3].
Crystallographic Data
The fundamental parameters that describe the crystal lattice are summarized in the table below.
| Parameter | Methyl 4-nitrobenzoate |
| Chemical Formula | C₈H₇NO₄ |
| Formula Weight | 181.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 11.759(2), 5.9750(12), 11.785(2) |
| α, β, γ (°) | 90, 107.03(3), 90 |
| Volume (ų) | 792.1(3) |
| Z (molecules per unit cell) | 4 |
| Temperature (K) | 293 |
| R-factor (%) | 4.2 |
Molecular Geometry
The crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles. These parameters reveal important details about the molecule's conformation and electronic structure.
| Bond/Angle/Torsion | Value |
| Bond Lengths (Å) | |
| C(ar)-N(nitro) | ~1.47 |
| N-O(nitro) | ~1.22 |
| C(ar)-C(carbonyl) | ~1.50 |
| C=O(carbonyl) | ~1.21 |
| C(carbonyl)-O(ester) | ~1.34 |
| O(ester)-C(methyl) | ~1.45 |
| Selected Bond Angles (°) | |
| O-N-O(nitro) | ~123 |
| C(ar)-C(ar)-N | ~118 |
| C(ar)-C(carbonyl)=O | ~125 |
| C(ar)-C(carbonyl)-O(ester) | ~112 |
| Torsion Angle (°) | |
| O=C-C(ar)=C(ar) | ~170 |
The planarity of the nitro group with respect to the benzene ring is a common feature in such compounds, allowing for resonance delocalization of electron density[4]. The ester group is also nearly coplanar with the aromatic ring, which influences the overall molecular packing.
Supramolecular Assembly and Intermolecular Interactions
The way molecules pack in a crystal is governed by a variety of non-covalent interactions. In the case of nitrobenzoates, these interactions are crucial for the stability of the crystal lattice.
Caption: 2D representation of this compound.
-
C-H···O Hydrogen Bonds: In the crystal structure of Methyl 4-nitrobenzoate, weak intermolecular C-H···O hydrogen bonds are observed. These interactions involve the aromatic C-H groups and the oxygen atoms of the nitro and carbonyl groups of neighboring molecules. These types of interactions are also expected to be present in the crystal structure of this compound.
-
π-π Stacking: Aromatic rings often engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings are aligned. In many nitroaromatic compounds, these interactions are offset, contributing to the overall stability of the crystal packing.
-
van der Waals Forces: These are ubiquitous, non-specific attractive forces that play a significant role in the close packing of molecules in the crystal.
The combination of these weak interactions creates a robust three-dimensional network. Understanding this network is critical for predicting how the crystal will behave in different environments, for instance, how it will dissolve or how it will respond to mechanical stress.
Conclusion
The crystal structure analysis of this compound, while not publicly detailed, can be approached with a well-established and powerful set of experimental and computational tools. The synthesis of the compound via standard esterification methods, followed by careful crystallization, provides the necessary single crystals for SC-XRD analysis. The diffraction data, once collected and processed, yields a detailed picture of the molecular geometry and the intricate network of intermolecular interactions that govern the crystal packing.
Based on the analysis of the closely related Methyl 4-nitrobenzoate, it is anticipated that the crystal structure of this compound would be stabilized by a combination of weak C-H···O hydrogen bonds and π-π stacking interactions. The flexible cyclopentyl group may introduce additional conformational possibilities and influence the packing efficiency.
This guide has provided a comprehensive framework for the crystal structure analysis of this compound, from synthesis to the interpretation of the final structure. The insights gained from such an analysis are invaluable for the rational design of new materials and pharmaceutical compounds with tailored solid-state properties.
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Methodological & Application
Application Note: A Robust Protocol for the Laboratory-Scale Synthesis of Cyclopentyl 4-nitrobenzoate
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Cyclopentyl 4-nitrobenzoate, a valuable ester derivative in organic synthesis and material science. The described method utilizes the reaction of 4-nitrobenzoyl chloride with cyclopentanol, a highly efficient route that proceeds via a nucleophilic acyl substitution mechanism. This guide is intended for researchers and professionals in chemical and pharmaceutical development, offering detailed insights into reaction setup, execution, purification, and characterization, along with critical safety considerations and mechanistic explanations.
Introduction and Scientific Principle
This compound belongs to the class of nitrobenzoate esters. The presence of the nitro group makes the ester an excellent derivative for the crystallization and characterization of alcohols, while also serving as a useful intermediate in the synthesis of more complex molecules. The synthesis protocol detailed herein is based on the esterification of an alcohol (cyclopentanol) with a highly reactive acyl chloride (4-nitrobenzoyl chloride).[1][2][3]
Causality of Method Selection: While Fischer esterification (acid-catalyzed reaction of a carboxylic acid and an alcohol) is a common method, the acyl chloride route was chosen for its distinct advantages:
-
High Reactivity: Acyl chlorides are significantly more electrophilic than their corresponding carboxylic acids, leading to a much faster and more exothermic reaction.[1][4]
-
Irreversibility: The reaction produces hydrogen chloride (HCl) gas, which is typically neutralized by a base, driving the reaction to completion.[4][5] This contrasts with the equilibrium-limited nature of Fischer esterification.
-
Milder Conditions: This method avoids the use of strong acid catalysts and high temperatures, which can be detrimental to sensitive substrates.
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[2][4] The lone pair of electrons on the oxygen atom of cyclopentanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.[4] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group to form the final ester product. A tertiary amine base, such as pyridine, is included to scavenge the HCl byproduct.[5]
Experimental Protocol
2.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |
| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | 10.0 | 1.86 g | 1.0 |
| Cyclopentanol | C₅H₁₀O | 86.13 | 11.0 | 1.05 mL (0.95 g) | 1.1 |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 12.0 | 0.97 mL (0.95 g) | 1.2 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | - | 30 mL | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | 2 x 20 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | 20 mL | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~2-3 g | - |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | - | As needed | - |
2.2. Equipment
-
100 mL Round-bottom flask with a magnetic stir bar
-
Condenser and drying tube (filled with CaCl₂)
-
Septa and nitrogen/argon inlet
-
Addition funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Melting point apparatus
-
TLC plates (silica gel) and developing chamber
2.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a septum. Place the flask under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: To the flask, add 4-nitrobenzoyl chloride (1.86 g, 10.0 mmol) and anhydrous dichloromethane (20 mL). Stir the mixture until the solid dissolves.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Alcohol and Base Solution: In a separate small beaker, prepare a solution of cyclopentanol (1.05 mL, 11.0 mmol) and anhydrous pyridine (0.97 mL, 12.0 mmol) in anhydrous dichloromethane (10 mL).
-
Slow Addition: Transfer the cyclopentanol/pyridine solution to an addition funnel and add it dropwise to the cold, stirring solution of 4-nitrobenzoyl chloride over 15-20 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:1) eluent system. The disappearance of the starting alcohol and the appearance of a new, less polar spot for the product indicates completion.
-
Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 20 mL of 1 M HCl. Shake well and separate the layers.
-
Work-up - Washes:
-
Wash the organic layer again with 20 mL of 1 M HCl to remove all pyridine.
-
Wash with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Finally, wash with 20 mL of brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification - Recrystallization: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[6][7]
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven. Record the final mass and calculate the yield. The product should be a white or pale-yellow crystalline solid.
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety and Hazard Management
Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate gloves, must be worn at all times.[8][9] All operations should be conducted inside a certified chemical fume hood.
-
4-Nitrobenzoyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[8][10] It is also a lachrymator and is moisture-sensitive.[11] Handle with extreme care, avoid inhalation of dust or fumes, and prevent any contact with skin or eyes.[8][9][10] In case of a spill, do not use water; clean up using a dry procedure.[9]
-
Pyridine: Pyridine is flammable, toxic, and has a strong, unpleasant odor. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Minimize exposure by handling it exclusively in a fume hood.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care to avoid skin and eye contact.
Product Characterization
The identity and purity of the synthesized this compound (C₁₂H₁₃NO₄, MW: 235.24 g/mol ) should be confirmed using standard analytical techniques.
-
Melting Point (MP): A sharp melting point is indicative of high purity.
-
¹H NMR Spectroscopy: The expected proton NMR spectrum will show characteristic signals. The aromatic protons will appear as two doublets around 8.2-8.4 ppm. The proton on the carbon bearing the ester oxygen (on the cyclopentyl ring) will be a multiplet significantly downfield (around 5.4 ppm) due to deshielding. The remaining cyclopentyl protons will appear as multiplets in the upfield region (around 1.6-2.0 ppm).
-
¹³C NMR Spectroscopy: The carbonyl carbon should appear around 164 ppm. Aromatic carbons will be in the 123-151 ppm range, and the cyclopentyl carbons will be in the 23-79 ppm range.[12][13]
-
Infrared (IR) Spectroscopy: Key signals include a strong carbonyl (C=O) stretch for the ester at ~1720 cm⁻¹, and strong symmetric and asymmetric stretches for the nitro group (N-O) at ~1525 and ~1350 cm⁻¹, respectively.
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ResearchGate. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]
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Application Note: A High-Throughput Screening Platform for Lipase Activity Using Cyclopentyl 4-Nitrobenzoate
Abstract
Lipases (EC 3.1.1.3) are a critical class of enzymes with extensive applications in biotechnology and as therapeutic targets for conditions like obesity and hyperlipidemia. The discovery of novel lipase modulators necessitates robust, scalable, and reliable screening methodologies. This application note presents a comprehensive guide to a high-throughput screening (HTS) assay for lipase activity using the chromogenic substrate, Cyclopentyl 4-nitrobenzoate. We delve into the underlying biochemical principles, provide detailed protocols for assay optimization and execution in a microplate format, and discuss the critical aspects of data analysis and quality control. This self-validating system is designed for researchers, scientists, and drug development professionals seeking to efficiently screen large compound libraries for potential lipase inhibitors or activators.
The Scientific Principle: Chromogenic Detection of Lipase Activity
The foundation of this assay is the lipase-catalyzed hydrolysis of an ester bond within the this compound substrate. This enzymatic reaction yields two products: cyclopentanol and 4-nitrophenol.[1][2] While 4-nitrophenol itself is colorless, under alkaline conditions (typically pH > 7.5), it deprotonates to form the 4-nitrophenolate anion.[1][3] This anion possesses a distinct yellow color and exhibits a strong absorbance maximum around 405-410 nm.[1][4]
The rate of formation of the 4-nitrophenolate anion, measured as an increase in absorbance over time, is directly proportional to the lipase activity in the sample.[5] This principle allows for a simple, continuous, and quantitative spectrophotometric assay that is readily adaptable to high-throughput formats.[6][7] The use of synthetic chromogenic substrates like p-nitrophenyl esters is a well-established and reliable method for screening lipase and esterase activities.[8][9]
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Application Notes & Protocols: The 4-Nitrobenzoyl Group for Alcohol Protection
Introduction: Strategic Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving desired molecular architectures. A protecting group must be introduced efficiently, remain inert during subsequent transformations, and be removed selectively under conditions that preserve the integrity of the molecule.[1][2][3][4] The 4-nitrobenzoyl (PNB) group stands out as a robust and versatile protecting group for alcohols, offering a unique combination of stability and selective cleavage pathways that render it invaluable for researchers in medicinal chemistry and natural product synthesis.
The PNB group is typically introduced by converting a target alcohol into its corresponding 4-nitrobenzoate ester. These esters are often highly crystalline, which can significantly simplify purification by recrystallization.[5] More importantly, the PNB group is stable to a wide range of acidic conditions under which other common protecting groups, such as silyl ethers or acetals, would be cleaved.[6] This orthogonality is a cornerstone of modern synthetic strategy. This guide provides an in-depth analysis of the 4-nitrobenzoyl protecting group, focusing on its application, mechanistic underpinnings, and detailed protocols for its implementation.
Core Principles: Why Choose the 4-Nitrobenzoyl Protecting Group?
The selection of the PNB group is often driven by several key advantages that offer strategic control over a synthetic sequence.
Key Advantages:
-
Acid Stability: The ester linkage is resistant to the acidic conditions commonly used to remove Boc or silyl ether protecting groups, enabling selective deprotection schemes.[6][7]
-
Stereochemical Inversion: Its most prominent application is in the Mitsunobu reaction, where the use of 4-nitrobenzoic acid not only protects the alcohol but also inverts its stereocenter in a reliable SN2 fashion. This is particularly effective for sterically hindered alcohols.[8][9][10]
-
Enhanced Crystallinity: 4-nitrobenzoate esters are frequently crystalline solids, facilitating purification of intermediates that may otherwise be difficult to isolate as oils.[5]
-
Orthogonal Removal: The PNB group can be removed under specific basic or reductive conditions that do not affect many other protecting groups, providing a distinct advantage in complex syntheses.[5][7][11]
-
UV-Active Chromophore: The nitroaromatic system allows for easy visualization of protected compounds on TLC plates using a UV lamp, simplifying reaction monitoring.
Considerations for Use:
-
Deprotection Conditions: While selective, the deprotection conditions (e.g., strong base or reduction) may not be suitable for all substrates.
-
Stoichiometric Byproducts: Both protection (e.g., Mitsunobu) and deprotection steps generate stoichiometric byproducts that must be efficiently removed during workup and purification.
Mechanistic Insights: Formation and Cleavage
A thorough understanding of the underlying mechanisms is critical for optimizing reaction conditions and troubleshooting unforeseen challenges.
Protection via the Mitsunobu Reaction
The Mitsunobu reaction is the premier method for converting an alcohol to a 4-nitrobenzoate ester, especially when stereochemical inversion is desired.[9][12] The reaction proceeds through the activation of the alcohol by a phosphine-azodicarboxylate adduct, forming an alkoxyphosphonium salt. This intermediate serves as an excellent leaving group, which is then displaced by the 4-nitrobenzoate anion in a classic SN2 reaction, resulting in a clean inversion of configuration at the carbon center.[12][13] The increased acidity of 4-nitrobenzoic acid (pKa ≈ 3.4) compared to benzoic acid (pKa ≈ 4.2) is a key factor in its success with hindered alcohols, as it facilitates the protonation of the betaine intermediate.[10]
Deprotection Strategies
The removal of the PNB group is typically achieved through one of two primary pathways: basic hydrolysis or reduction.
-
Basic Hydrolysis (Saponification): This is a straightforward ester cleavage using bases like sodium hydroxide, lithium hydroxide, or magnesium methoxide.[7][14] The choice of base and solvent system is crucial to avoid epimerization or other side reactions, especially with sensitive substrates. Magnesium methoxide can be a milder alternative for substrates sensitive to stronger bases.[7]
-
Reductive Cleavage: The electron-withdrawing nitro group makes the PNB ester susceptible to reductive cleavage. Reagents like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂ with Pd/C) can be used.[5][6] These methods are particularly useful when the substrate contains base-labile functional groups. The mechanism with sodium dithionite involves reduction of the nitro group to an amino group, which then facilitates the cleavage of the ester bond.[5]
Detailed Experimental Protocols
Protocol 1: Protection and Inversion of a Secondary Alcohol via Mitsunobu Reaction
This protocol is adapted from a robust procedure for the inversion of (-)-menthol, a sterically hindered secondary alcohol, and serves as an excellent general method.[8]
Materials:
-
Secondary Alcohol (e.g., (1R,2S,5R)-(-)-Menthol)
-
4-Nitrobenzoic acid (PNB-OH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, add the secondary alcohol (1.0 eq), 4-nitrobenzoic acid (4.0 eq), and triphenylphosphine (4.0 eq).
-
Add anhydrous THF to dissolve the solids. Note that 4-nitrobenzoic acid may not dissolve completely, resulting in a slurry.[8]
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add DEAD (4.0 eq) dropwise via syringe, ensuring the internal temperature remains below 10 °C. A slight exotherm will be observed.[8]
-
Upon completion of the addition, the reaction mixture should become homogeneous and turn a yellow-orange color.[8]
-
Remove the ice bath and allow the solution to stir at room temperature. Monitor the reaction by TLC (e.g., 20% Ethyl Acetate/Hexanes). For hindered alcohols, stirring overnight may be required, followed by gentle heating (e.g., 40 °C for 3 hours) to drive the reaction to completion.[8]
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer twice with saturated aqueous NaHCO₃ solution to remove excess 4-nitrobenzoic acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the hydrazide byproduct. To remove these, suspend the resulting semi-solid in a minimal amount of diethyl ether and add hexanes to precipitate the byproducts.[8]
-
Stir the suspension, then filter the white solids. The filtrate contains the desired product.
-
Concentrate the filtrate and purify by column chromatography on silica gel to yield the pure 4-nitrobenzoate ester.
Scientist's Notes:
-
Causality of Reagent Excess: An excess of the Mitsunobu reagents is often necessary to achieve high yields, especially with sterically demanding alcohols.[8]
-
Temperature Control: The initial addition of DEAD is exothermic and must be controlled to prevent decomposition of the reagent and the formation of side products.[8]
-
Byproduct Removal: The precipitation of triphenylphosphine oxide and the reduced azodicarboxylate from an ether/hexanes mixture is a critical and effective purification step that often simplifies the subsequent chromatography.[8]
Protocol 2: Deprotection of a 4-Nitrobenzoyl Ester
Method A: Reductive Cleavage with Sodium Dithionite This method is mild and orthogonal to many other protecting groups.[5][6]
Materials:
-
4-Nitrobenzoate Ester
-
Sodium Dithionite (Na₂S₂O₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF) / Water or Acetonitrile / Water
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the 4-nitrobenzoate ester (1.0 eq) in a suitable solvent such as DMF or acetonitrile.
-
In a separate flask, prepare a solution of sodium dithionite (e.g., 10 eq) and sodium bicarbonate in water.
-
Add the aqueous sodium dithionite solution to the solution of the ester.
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC. The disappearance of the UV-active starting material indicates reaction completion.
-
Upon completion, cool the mixture to room temperature and carefully acidify to pH ~3-4 with 1 M HCl to protonate the resulting carboxylic acid byproduct and the product alcohol.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography.
Method B: Basic Hydrolysis with Sodium Hydroxide A classic saponification suitable for robust substrates.[14]
Materials:
-
4-Nitrobenzoate Ester
-
Methanol (MeOH)
-
20% Aqueous Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the 4-nitrobenzoate ester (1.0 eq) in methanol.
-
Add 20% aqueous NaOH solution.
-
Heat the reaction mixture (e.g., 75 °C) and stir for 1-2 hours.[14]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2-3 with 1 M HCl.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude alcohol.
-
Purify by column chromatography if necessary.
Quantitative Data and Applications Summary
The utility of the PNB group is demonstrated across a range of substrates, particularly where stereochemical control is essential.
| Substrate Type | Protection Method | Key Conditions | Yield (%) | Deprotection Method | Reference |
| Hindered Secondary Alcohol | Mitsunobu Reaction | PNB-OH, PPh₃, DIAD, THF, 25-40°C | 43-75% | Hydrolysis (TBAF/AcOH) | [9] |
| Steroid Secondary Alcohol | Mitsunobu Reaction | PNB-OH, PPh₃, DEAD, THF | >80% | Not specified | [10] |
| Primary Alcohol | Steglich Esterification | PNB-OH, DCC, DMAP, CH₂Cl₂ | High | Reductive (H₂/Pd-C) | [6] |
| Diol (Selective Protection) | Acylation | PNB-Cl, Pyridine | Varies | Basic Hydrolysis (Mg(OMe)₂) | [7] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Mitsunobu reaction | 1. Insufficiently anhydrous conditions. 2. Steric hindrance of the alcohol. 3. Incorrect order of reagent addition. | 1. Use freshly distilled, anhydrous solvents. 2. Increase reaction time, temperature, and/or excess of reagents.[8] 3. Pre-form the betaine by adding DEAD to PPh₃ before adding the alcohol and acid.[12] |
| Incomplete deprotection | 1. Insufficient reagent or reaction time. 2. Poor solubility of the substrate. | 1. Increase the equivalents of the deprotecting agent and extend the reaction time. 2. Use a co-solvent (e.g., THF, DMF) to improve solubility. |
| Epimerization during basic hydrolysis | The substrate is sensitive to strong base, leading to deprotonation at an adjacent stereocenter. | Use milder basic conditions (e.g., Mg(OMe)₂ in MeOH[7]) or switch to a reductive deprotection method. |
| Difficulty removing byproducts | Triphenylphosphine oxide and the hydrazide are often difficult to separate chromatographically. | Follow the precipitation/filtration workup described in Protocol 1.[8] Crystallization of the desired product can also be highly effective. |
References
-
A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
-
Selective Cleavage of p-Nitrobenzyl Esters with Sodium Dithionite. Synthetic Communications. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Mitsunobu reaction - Wikipedia. Wikipedia. [Link]
-
An efficient protocol for alcohol protection under solvent- and catalyst-free conditions. PubMed. [Link]
-
An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. New Journal of Chemistry (RSC Publishing). [Link]
-
Protecting Groups. University of California, Irvine. [Link]
-
Protecting Groups. Organic Chemistry Portal. [Link]
-
2.4 Photocleavable Protecting Groups. Thieme Chemistry. [Link]
-
An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. MDPI. [Link]
-
Photochemical deprotection of optically sensitive nitrobenzyl group. ResearchGate. [Link]
-
A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. National Institutes of Health (NIH). [Link]
-
Protecting Groups - Stability. Organic Chemistry Portal. [Link]
-
Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]
-
PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Alcohol Protecting Groups. University of Windsor. [Link]
-
Protecting Groups. chem.iitb.ac.in. [Link]
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17.8: Protection of Alcohols. Chemistry LibreTexts. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH). [Link]
-
Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]
- Process for the removal of nitrobenzenesulfonyl.
-
Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA Chemistry and Biochemistry. [Link]
- Synthesis method of 2-methyl-4-nitrobenzoic acid.
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. National Institutes of Health (NIH). [Link]
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Conditions for cleavage of Cyclopentyl 4-nitrobenzoate protecting group
An In-Depth Guide to the Deprotection of Alcohols from 4-Nitrobenzoate Esters
Introduction: The 4-Nitrobenzoate Group in Chemical Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1][2] The 4-nitrobenzoate (p-nitrobenzoate, PNB) group is a well-established protecting group for hydroxyl functionalities. Alcohols are often converted to their corresponding 4-nitrobenzoate esters to mask their reactivity towards various reagents. The utility of the PNB group stems from its notable stability under acidic conditions and its tendency to form stable, crystalline derivatives, which facilitates purification and characterization.[3] However, the ultimate success of any protecting group strategy hinges on its efficient and selective removal at the appropriate stage of a synthetic sequence.[1][3]
This technical guide provides a comprehensive overview of the prevalent conditions for the cleavage of the 4-nitrobenzoate protecting group, with Cyclopentyl 4-nitrobenzoate serving as a representative substrate. We will delve into the mechanistic underpinnings of the primary deprotection strategies, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal method for their specific molecular context.
Mechanistic Principles of 4-Nitrobenzoate Ester Cleavage
The cleavage of a 4-nitrobenzoate ester involves the scission of the acyl-oxygen bond to liberate the free alcohol and 4-nitrobenzoic acid or its salt. The strong electron-withdrawing nature of the para-nitro group plays a crucial role, rendering the ester's carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack. This electronic feature is central to the most common cleavage mechanisms.[4][5]
Base-Catalyzed Hydrolysis (Saponification)
Saponification is the most frequently employed method for cleaving benzoate esters. It is a robust and generally high-yielding reaction that proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism.[5] The reaction is effectively irreversible because the final step involves the deprotonation of the resulting 4-nitrobenzoic acid by the base, forming a resonance-stabilized carboxylate salt that is unreactive towards the liberated alcohol.[6][7]
Caption: Base-Catalyzed Hydrolysis (BAC2) Mechanism.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification.[7][8][9] The reaction is initiated by the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon.[10][11] A weak nucleophile, typically water, then attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers facilitate the elimination of the alcohol as a leaving group. This process is an equilibrium, and to drive it to completion, a large excess of water is typically required.[7]
Caption: Acid-Catalyzed Hydrolysis (AAC2) Mechanism.
Reductive Cleavage
An alternative strategy involves the reduction of the nitro group to an amine. This transformation alters the electronic properties of the benzoyl moiety, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. This change facilitates the cleavage of the ester bond under much milder conditions than required for the nitro-analogue. A common reagent for this purpose is sodium dithionite (Na₂S₂O₄).[3] This method offers excellent orthogonality, as it leaves many other protecting groups unaffected.
Caption: Reductive Deprotection Workflow.
Experimental Protocols
The following protocols are provided as general guidelines. Researchers should optimize conditions based on the specific substrate, scale, and presence of other functional groups.
Protocol 1: Base-Catalyzed Cleavage (Saponification)
This method is robust and suitable for substrates that can tolerate strong basic conditions.
Materials:
-
This compound
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) aqueous solution
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser
Procedure:
-
Dissolution: Dissolve the this compound substrate (1.0 equiv) in a suitable solvent such as methanol or THF (e.g., 0.1–0.5 M concentration) in a round-bottom flask.
-
Base Addition: Add an excess of 1 M NaOH or KOH solution (2–5 equiv).
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 40–80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 1–6 hours.
-
Work-up (Quenching): Cool the reaction mixture to room temperature. If a co-solvent like THF or MeOH was used, remove it under reduced pressure.
-
Acidification: Dilute the aqueous residue with water and cool in an ice bath. Carefully acidify the solution to pH ~2 with 1 M HCl to protonate the 4-nitrobenzoate salt, which will precipitate if its concentration is high enough.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., EtOAc or DCM) three times.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude cyclopentanol.
-
Purification: Purify the crude product by flash column chromatography or distillation as required.
Protocol 2: Reductive Cleavage with Sodium Dithionite
This protocol is ideal for substrates sensitive to harsh basic or acidic conditions.[3]
Materials:
-
This compound
-
Acetonitrile (MeCN) or THF/Water mixture
-
Sodium Dithionite (Na₂S₂O₄)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
Stir plate and magnetic stir bar
Procedure:
-
Dissolution: Dissolve the this compound substrate (1.0 equiv) in a mixture of an organic solvent (e.g., acetonitrile or THF) and water (e.g., 2:1 v/v).
-
Reagent Preparation: In a separate flask, prepare a solution of sodium dithionite (3–5 equiv) and a mild base like NaHCO₃ or Na₂CO₃ (3–5 equiv) in water.
-
Reaction: Add the aqueous dithionite solution to the stirred solution of the substrate. Heat the reaction mixture to 50–70 °C. The reaction is typically complete in 1–4 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting cyclopentanol by flash column chromatography.
Comparative Analysis of Cleavage Conditions
The choice of deprotection method is dictated by the overall molecular architecture, particularly the presence of other sensitive functional groups.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Compatibility Issues |
| Base-Catalyzed Hydrolysis | NaOH, KOH, LiOH | MeOH/H₂O or THF/H₂O, RT to reflux | High yield, irreversible, robust | Harsh conditions | Not suitable for base-labile groups (e.g., other esters, epoxides, β-lactams) |
| Acid-Catalyzed Hydrolysis | H₂SO₄, HCl, TFA | H₂O, heat | Effective for acid-stable molecules | Reversible (requires excess H₂O), harsh conditions | Not suitable for acid-labile groups (e.g., Boc, acetals, silyl ethers)[2] |
| Reductive Cleavage | Na₂S₂O₄, Zn/AcOH | MeCN/H₂O or THF/H₂O, 50-70 °C | Very mild, highly selective, orthogonal | Requires removal of sulfur byproducts, reagent stability can be an issue | May reduce other susceptible groups (e.g., azides, some double bonds) |
| Enzymatic Hydrolysis | Lipases, Esterases | Aqueous buffer, pH 7, RT | Extremely mild, high chemo- and regioselectivity | Substrate specific, may be slow, enzyme cost | Limited to specific ester types recognized by the enzyme[12][13][14] |
Conclusion and Expert Recommendations
The 4-nitrobenzoate group is a valuable tool for the protection of alcohols, offering a balance of stability and reliable cleavage. For most applications involving robust molecules, base-catalyzed hydrolysis (saponification) remains the method of choice due to its simplicity, low cost, and irreversible nature. However, in the context of complex molecule synthesis where sensitive functionalities must be preserved, reductive cleavage using reagents like sodium dithionite provides a superior, mild, and orthogonal alternative. Acid-catalyzed deprotection is generally less favored due to its reversibility and harshness but can be effective in specific cases. The advent of biocatalysis also presents enzymatic hydrolysis as an exceptionally mild option for particularly delicate substrates.[14] Ultimately, a careful analysis of the substrate's functional group tolerance will guide the synthetic chemist to the most appropriate and effective deprotection strategy.
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-
Kamat, V., et al. (2020). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]
-
Taylor, E. A., et al. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. PubMed. [Link]
-
Filo. (2025). Acid Catalyzed Hydrolysis of [Structure]. Filo. [Link]
-
Capon, B., & Page, M. I. (1971). The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acid. Journal of the Chemical Society B: Physical Organic, 741-744. [Link]
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Kim, J., et al. (2012). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Molecules, 17(8), 9847-9861. [Link]
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Jameel, A. A., & Kumara, S. (2017). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. ResearchGate. [Link]
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Boyd, D. R., et al. (2009). Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters. Versatile intermediates for the synthesis of pseudo-sugars, amino cyclitols, and bicyclic ring systems. PubMed. [Link]
-
Houben-Weyl. (2002). Photocleavable Protecting Groups. Science of Synthesis. [Link]
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Fife, T. H., & Pujari, M. P. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. PubMed. [Link]
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Green, K. M., & Yoshikai, N. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal. [Link]
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-
K. C. Nicolaou and co-workers. (1998). Protecting Groups. Angew. Chem. Int. Ed., 37, 2708. [Link]
-
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-
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Barbayianni, E., et al. (2005). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. [Link]
-
Ramishvili, T., et al. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scirp.org. [Link]
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Ramishvili, T., et al. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. ResearchGate. [Link]
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-
LibreTexts Chemistry. (2020). Ester Chemistry. [Link]
-
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-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]
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- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters. Versatile intermediates for the synthesis of pseudo-sugars, amino cyclitols, and bicyclic ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Kinetic Analysis of Enzyme Activity Using Cyclopentyl 4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic analysis of enzymes is a cornerstone of biochemical and pharmaceutical research, providing invaluable insights into enzyme mechanisms, substrate specificity, and the efficacy of potential inhibitors.[1][2] Esterases (EC 3.1.1.x), a broad class of hydrolases, are critical in various physiological processes, including lipid metabolism and signal transduction. Their dysregulation is often implicated in disease, making them a key target for drug development. A widely adopted method for studying esterase activity involves the use of chromogenic substrates, which release a colored product upon enzymatic cleavage, allowing for continuous monitoring of the reaction rate via spectrophotometry.[3]
This application note provides a detailed guide to the use of Cyclopentyl 4-nitrobenzoate as a chromogenic substrate for the kinetic analysis of esterase activity, with a particular focus on Cholesterol Esterase (CEH) (EC 3.1.1.13). While p-nitrophenyl esters with linear acyl chains (e.g., acetate, butyrate, palmitate) are commonly used, substrates with cyclic moieties like this compound can offer unique advantages. The cyclopentyl group can serve as a mimic for cyclic or sterol-like endogenous substrates, potentially revealing specificities that would be missed with linear aliphatic esters. This makes it a valuable tool for characterizing enzymes that act on complex lipids and for screening compound libraries for inhibitors with specific structural features.
This guide will detail the underlying principles, provide comprehensive protocols for performing the assay and determining key kinetic parameters, and offer insights into data analysis and interpretation.
Principle of the Assay
The kinetic assay is based on the enzymatic hydrolysis of the ester bond in this compound. The esterase catalyzes the cleavage of the substrate into cyclopentanol and 4-nitrobenzoate . While the product is 4-nitrobenzoate, the chromogenic molecule that is detected is the related compound, 4-nitrophenol (pNP), or more accurately, the 4-nitrophenolate ion, which is formed from similar p-nitrophenyl ester substrates. The general principle remains the same for 4-nitrobenzoate-releasing substrates, where the resulting 4-nitrophenolate from the hydrolysis of the ester linkage provides a distinct yellow color. Under alkaline conditions (pH > 7.5), the released 4-nitrophenolate exhibits a strong absorbance maximum around 405-410 nm. The rate of formation of this yellow product is directly proportional to the enzyme's activity, allowing for a continuous and real-time measurement of the reaction velocity.
The enzymatic reaction can be visualized as follows:
Figure 1: Enzymatic hydrolysis of this compound.
Materials and Reagents
Substrate and Enzyme
-
This compound: (CAS: 61081-80-9)[4]
-
Enzyme: e.g., Porcine Pancreatic Cholesterol Esterase (CEH) (EC 3.1.1.13) or other purified esterase/lipase preparations. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.
Reagents and Buffers
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0. The pH should be carefully adjusted as the extinction coefficient of the product is pH-dependent.
-
Substrate Solvent: Due to the poor aqueous solubility of this compound, a water-miscible organic solvent is required for the stock solution. Dimethyl sulfoxide (DMSO) or isopropanol are suitable choices.
-
Detergent (Optional but Recommended): Triton X-100 or sodium taurocholate. These are often necessary to emulsify the substrate in the aqueous assay buffer, especially for lipophilic enzymes like CEH.[5]
-
Microplates: 96-well, clear, flat-bottom plates suitable for spectrophotometric readings.
-
Microplate Spectrophotometer: Capable of kinetic measurements at or near 405 nm and maintaining a constant temperature (e.g., 37°C).
Physicochemical Properties of the Substrate
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₃NO₄ | [4] |
| Molecular Weight | 235.24 g/mol | [4] |
| CAS Number | 61081-80-9 | [4] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents like DMSO and isopropanol; limited solubility in water. | Inferred from similar compounds |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, pH 8.0):
-
Dissolve 6.057 g of Tris base in approximately 800 mL of deionized water.
-
Adjust the pH to 8.0 at room temperature using concentrated HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
Substrate Stock Solution (20 mM):
-
Accurately weigh 4.705 mg of this compound.
-
Dissolve in 1.0 mL of DMSO or isopropanol.
-
Vortex until fully dissolved.
-
Store this stock solution at -20°C, protected from light.
-
-
Enzyme Working Solution:
-
Prepare a stock solution of the enzyme (e.g., 1 mg/mL CEH) in cold assay buffer.
-
Immediately before use, prepare a series of dilutions in cold assay buffer. The optimal final concentration in the assay will depend on the specific activity of the enzyme preparation and should result in a linear rate of absorbance change (e.g., 0.01 to 0.1 ΔAbs/min).
-
Protocol 2: Continuous Spectrophotometric Assay for Enzyme Activity
This protocol is designed for a total reaction volume of 200 µL in a 96-well plate format.
-
Reaction Mixture Preparation:
-
Prepare a master mix of the assay buffer. If using a detergent, add it to the buffer at this stage (e.g., 0.1% v/v Triton X-100).
-
In each well of the microplate, add 180 µL of the assay buffer (with detergent, if applicable).
-
Add 10 µL of the 20 mM substrate stock solution to each well. This results in a final substrate concentration of 1 mM. Note: This starting concentration may need to be optimized.
-
Mix the plate gently on a plate shaker for 1 minute to ensure the substrate is well-dispersated.
-
-
Temperature Equilibration:
-
Pre-incubate the microplate in the spectrophotometer at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of the enzyme working solution to each well.
-
For the blank/negative control wells, add 10 µL of assay buffer instead of the enzyme solution to measure the rate of non-enzymatic substrate hydrolysis.
-
Immediately start the kinetic measurement, recording the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Figure 2: Experimental workflow for the enzyme activity assay.
Protocol 3: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
To determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), the assay is performed with a fixed enzyme concentration while varying the substrate concentration.
-
Prepare a range of substrate concentrations: Create a series of wells with final this compound concentrations ranging from approximately 0.1 × Kₘ to 10 × Kₘ. Since Kₘ is unknown initially, a broad range should be tested (e.g., 0.05, 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 mM). Adjust the volume of the substrate stock solution and buffer accordingly to maintain a total volume of 190 µL before adding the enzyme.
-
Run the kinetic assay: Follow the steps in Protocol 2 for each substrate concentration.
-
Determine initial velocities (v₀): Calculate the initial reaction rate (ΔAbs/min) from the linear portion of the kinetic curve for each substrate concentration.
-
Plot the data: Plot the initial velocities (v₀) as a function of substrate concentration ([S]). This will generate a Michaelis-Menten saturation curve. The data can then be fitted to the Michaelis-Menten equation or transformed into a Lineweaver-Burk plot for graphical determination of Kₘ and Vₘₐₓ.
Data Analysis and Interpretation
Calculation of Specific Activity
The rate of the reaction is determined from the linear phase of the absorbance vs. time plot.
-
Calculate the rate of absorbance change (ΔAbs/min): ΔAbs/min = (Absorbance at time₂) - (Absorbance at time₁) / (time₂ - time₁)
-
Calculate the concentration of product formed per minute using the Beer-Lambert Law (A = εcl): Rate (µmol/min/mL) = (ΔAbs/min × Total Volume (mL)) / (ε × Path Length (cm) × Enzyme Volume (mL))
-
ε (Molar Extinction Coefficient): The molar extinction coefficient for 4-nitrophenolate at pH 8.0 and ~405 nm is approximately 18,000 M⁻¹cm⁻¹.
-
Path Length (l): For a standard 96-well plate with 200 µL volume, the path length is typically around 0.5-0.6 cm. This should be determined empirically or obtained from the plate manufacturer for accurate calculations.
-
-
Calculate Specific Activity: Specific Activity (U/mg) = Rate (µmol/min/mL) / Enzyme Concentration (mg/mL)
-
Unit Definition (U): One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 4-nitrophenolate per minute under the specified conditions.
-
Determination of Kₘ and Vₘₐₓ
The relationship between the initial reaction velocity (v₀) and substrate concentration ([S]) is described by the Michaelis-Menten equation :
v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Vₘₐₓ: The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Kₘ: The Michaelis constant, which is the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an indicator of the enzyme's affinity for the substrate.[6]
A Lineweaver-Burk plot (a double reciprocal plot) is a common method to linearize the Michaelis-Menten data and graphically determine these parameters:
1/v₀ = (Kₘ/Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ
-
Y-intercept: 1/Vₘₐₓ
-
X-intercept: -1/Kₘ
-
Slope: Kₘ/Vₘₐₓ
Template for Kinetic Data Presentation
| [this compound] (mM) | Initial Velocity (v₀) (ΔAbs/min) | Initial Velocity (v₀) (µmol/min) | 1 / [S] (mM⁻¹) | 1 / v₀ (min/µmol) |
| 0.05 | 20.0 | |||
| 0.10 | 10.0 | |||
| 0.25 | 4.0 | |||
| 0.50 | 2.0 | |||
| 1.00 | 1.0 | |||
| 2.50 | 0.4 | |||
| 5.00 | 0.2 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background hydrolysis (high blank rate) | Substrate is unstable at the assay pH and temperature. | Lower the assay pH (note: this will affect the molar extinction coefficient and may reduce enzyme activity). Run the assay at a lower temperature. Subtract the blank rate from the enzyme-catalyzed rate. |
| No or very low enzyme activity | Enzyme is inactive or inhibited. Substrate is not soluble/accessible. | Check enzyme activity with a known positive control substrate. Ensure proper storage and handling of the enzyme. Increase the concentration of detergent (e.g., Triton X-100) to improve substrate emulsification. Sonicate the substrate/buffer mixture to form a stable emulsion. |
| Non-linear reaction rate (curve flattens quickly) | Substrate depletion. Enzyme instability. Product inhibition. | Use a lower enzyme concentration. Ensure you are measuring the initial velocity. Check the stability of the enzyme under assay conditions over time. |
| Precipitation in the well | Substrate is precipitating out of solution. | Increase the concentration of the organic solvent in the final reaction volume (note: high concentrations may inhibit the enzyme). Increase the detergent concentration. Ensure thorough mixing. |
Conclusion
The use of this compound as a chromogenic substrate provides a robust and continuous method for the kinetic characterization of esterases, particularly those with a preference for cyclic or sterol-like moieties such as Cholesterol Esterase. This application note offers a comprehensive framework for establishing a reliable assay, from reagent preparation to the determination of key kinetic parameters like Kₘ and Vₘₐₓ. By adapting and optimizing the provided protocols, researchers in academia and the pharmaceutical industry can effectively utilize this substrate to elucidate enzyme mechanisms, define substrate specificity, and accelerate the discovery of novel enzyme inhibitors.
References
-
Peng, Y., Fu, S., Liu, H., & Lucia, L. A. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10099-10111. Available at: [Link]
-
Majkić-Singh, N., Karakasević, B., Spasić, S., Stojanov, M., & Berkes, I. (1980). Determination of free and esterified cholesterol by a kinetic method. II. Evaluation of the enzymic method which uses 2,2-azino-di(3-ethyl-benzthiazoline-6-sulfonate) (ABTS) as chromogen. Clinica Chimica Acta, 106(2), 195-201. Available at: [Link]
-
Sutton, L. D., & Stout, J. S. (1987). p-Nitrophenyl and cholesteryl-N-alkyl carbamates as inhibitors of cholesterol esterase. Journal of Biological Chemistry, 262(1), 103-109. Available at: [Link]
- Sutton, L. D., & Stout, J. S. (1987). p-Nitrophenyl and cholestery-N-alkyl carbamates as inhibitors of cholesterol esterase. The Journal of biological chemistry, 262(1), 103–109.
-
PubChem. 1-Cyclopentyl-4-nitrobenzene. Available at: [Link]
-
Kita, Y., Maeda, H., & Ono, M. (2012). Enhancement of enzyme activity and enantioselectivity by cyclopentyl methyl ether in the transesterification catalyzed by Pseudomonas cepacia lipase co-lyophilized with cyclodextrins. Journal of molecular catalysis. B, Enzymatic, 84, 132–137. Available at: [Link]
-
Brockerhoff, H., & Lombardo, D. (1985). Pancreatic Cholesterol Esterases. 3. Kinetic Characterization of Cholesterol Ester Resynthesis by the Pancreatic Cholesterol Esterases. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 835(1), 104-111. Available at: [Link]
-
Gendaszewska-Darmach, E., & Błoński, S. (2013). A simple method for the determination of the cholesterol esterase activity. Acta Biochimica Polonica, 60(3), 469-472. Available at: [Link]
-
Chromogenix. Kinetic Tables. Available at: [Link]
-
Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42. Available at: [Link]
-
Solubility of Things. Ethyl 4-nitrobenzoate. Available at: [Link]
-
Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42. Available at: [Link]
-
PubChem. 4-Nitrobenzoate. Available at: [Link]
-
Balskus, E. P., & Walsh, C. T. (2009). An Enzymatic Cyclopentyl[b]indole Formation Involved in Scytonemin Biosynthesis. Journal of the American Chemical Society, 131(41), 14648–14649. Available at: [Link]
-
TeachMe Physiology. Enzyme Kinetics. (2024). Available at: [Link]
Sources
- 1. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 2. An Enzymatic Cyclopentyl[b]indole Formation Involved in Scytonemin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 4. 61081-80-9 this compound this compound - CAS Database [chemnet.com]
- 5. Cholesterol Esterase - Creative Enzymes [creative-enzymes.com]
- 6. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategies for the Immobilization of Lipases for the Efficient Hydrolysis of Cyclopentyl 4-nitrobenzoate
Authored by: Gemini, Senior Application Scientist
Abstract
The immobilization of enzymes is a cornerstone of modern biotechnology, offering enhanced stability, reusability, and process control, which are critical for industrial and pharmaceutical applications.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the immobilization of lipases, a versatile class of hydrolases, for the specific application of hydrolyzing the model substrate Cyclopentyl 4-nitrobenzoate. The hydrolysis of this ester is particularly useful for research and development due to the chromophoric nature of the 4-nitrophenolate product, which allows for simple and continuous spectrophotometric monitoring of enzyme activity.[4][5][6][7][8] We will explore two distinct yet powerful immobilization strategies: physical adsorption via hydrophobic interaction and multipoint covalent attachment on epoxy-activated supports. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and efficient biocatalytic systems.
Introduction: The Rationale for Enzyme Immobilization
In their native state, enzymes in solution present several challenges for large-scale processes, including instability under operational conditions, difficulty in separation from the product, and the inability to be reused, leading to high costs.[1][9] Enzyme immobilization, the process of confining enzymes to a solid support material, directly addresses these limitations.[10] An ideal immobilized biocatalyst exhibits:
-
High Stability: Increased resistance to changes in temperature, pH, and organic solvents.[3][11]
-
Reusability: The ability to be recovered and used for multiple reaction cycles, significantly reducing costs.[12]
-
Process Simplification: Elimination of the need for downstream enzyme removal, resulting in a purer product.[1]
-
Enhanced Control: Suitability for use in continuous reactor systems.
The choice of immobilization strategy is paramount and depends on the enzyme, the substrate, and the desired process conditions. A poorly designed protocol can lead to significant loss of activity or even reduced stability compared to the free enzyme.[13] This guide will explain the causality behind our protocol choices to ensure a robust and reproducible outcome.
Foundational Principles: A Comparative Overview of Immobilization Techniques
Enzyme immobilization methods can be broadly classified as physical or chemical.[14][15] The selection of a method involves a trade-off between activity retention, stability, and cost.
| Immobilization Method | Principle of Attachment | Key Advantages | Key Disadvantages |
| Physical Adsorption | Weak, non-covalent forces (e.g., van der Waals, hydrophobic interactions, H-bonds).[1][16] | Simple, low-cost, reagent-free, generally non-destructive to the enzyme's active site.[16] | Prone to enzyme leaching with changes in pH, temperature, or ionic strength.[1][16] |
| Covalent Bonding | Stable covalent bonds between the enzyme's surface functional groups and the support.[2][14] | Strong, stable attachment minimizes enzyme leakage, leading to high operational stability.[2][13] | Can involve harsh chemicals and may lead to conformational changes that reduce enzyme activity.[2] |
| Entrapment | Physical inclusion of the enzyme within the porous matrix of a gel or polymer.[1][14] | Protects the enzyme from the bulk environment; good for whole-cell immobilization.[2] | Can create significant mass transfer (diffusion) limitations for the substrate and product.[17] |
| Cross-Linking | Covalent bonds formed between enzyme molecules, creating large aggregates (CLEAs). | Carrier-free, resulting in high enzyme loading and volumetric activity. | Can lead to diffusion limitations and activity loss if cross-linking is not optimized. |
For lipases, methods that exploit their unique properties are often most effective. Lipases exhibit "interfacial activation," a phenomenon where their activity dramatically increases at a lipid-water interface.[11] Immobilization on hydrophobic supports can mimic this activation, making physical adsorption a surprisingly effective method.[3][18] However, for maximum stability and minimal leaching, multipoint covalent attachment is the superior strategy.[19]
Experimental Design & Protocols
Enzyme and Substrate Selection
-
Enzyme: Candida rugosa Lipase (CRL) is a widely used and commercially available lipase known for its broad substrate specificity and utility in various reactions, including hydrolysis and esterification.[20][21]
-
Substrate: this compound serves as an excellent model substrate. The enzymatic hydrolysis reaction releases 4-nitrophenol, which, under alkaline or neutral conditions (pH > 7), deprotonates to the intensely yellow 4-nitrophenolate anion, with a maximum absorbance (λ_max) around 400-410 nm. This allows for a straightforward and continuous spectrophotometric activity assay.[4][5]
Figure 1: Enzymatic hydrolysis of this compound.
Protocol 1: Immobilization by Hydrophobic Adsorption
This protocol leverages the hydrophobic nature of lipases to achieve a simple yet effective immobilization on a non-covalent support.
Materials:
-
Candida rugosa Lipase (CRL)
-
Octyl-Agarose Beads (e.g., Octyl-Sepharose®)
-
Potassium Phosphate Buffer (10 mM, pH 7.0)
-
Low-speed orbital shaker
-
Centrifuge or filtration apparatus
Step-by-Step Methodology:
-
Enzyme Solution Preparation: Dissolve CRL in 10 mM potassium phosphate buffer (pH 7.0) to a final concentration of 1-5 mg/mL. Centrifuge briefly to remove any insoluble aggregates.
-
Support Equilibration: Wash the Octyl-Agarose beads thoroughly with the same phosphate buffer to remove any preservatives and to equilibrate the pH. Use approximately 10 volumes of buffer per volume of settled beads.
-
Immobilization Reaction:
-
Add a known mass of equilibrated Octyl-Agarose beads (e.g., 1 gram wet weight) to a vessel.
-
Add the enzyme solution (e.g., 10 mL of 1 mg/mL CRL solution).
-
Incubate the suspension on a low-speed orbital shaker at room temperature (or 4°C for sensitive enzymes) for 1-3 hours.
-
Scientist's Note: The low ionic strength buffer is crucial here. Unlike some covalent methods, we are relying solely on hydrophobic interactions between the octyl groups on the support and the hydrophobic patches on the lipase, which are often exposed around the active site lid.[3]
-
-
Monitoring Immobilization: Periodically take small aliquots of the supernatant. Measure the protein concentration (e.g., Bradford assay) and/or the enzymatic activity of the supernatant. Immobilization is complete when these values no longer decrease.
-
Washing: After incubation, separate the immobilized enzyme from the solution by gentle centrifugation or filtration. Wash the beads extensively with the phosphate buffer to remove any loosely bound or unbound enzyme.
-
Storage: Store the immobilized enzyme as a slurry in buffer at 4°C until use.
Protocol 2: Multipoint Covalent Immobilization on Epoxy-Activated Supports
This advanced method creates multiple, stable covalent bonds between the enzyme and the support, resulting in a highly stabilized biocatalyst.[19][22] This process is a two-step mechanism: a rapid physical adsorption followed by the slower, intramolecular covalent reaction.[19][23]
Figure 2: Two-step mechanism for multipoint covalent immobilization on epoxy supports.
Materials:
-
Candida rugosa Lipase (CRL)
-
Epoxy-activated support (e.g., Eupergit® C, Sepabeads® EC-EP)
-
Sodium Phosphate Buffer (1 M, pH 7.5)
-
Sodium Borate Buffer (100 mM, pH 10.0)
-
Glycine or Ethanolamine solution (1 M)
Step-by-Step Methodology:
-
Enzyme Solution Preparation: Dissolve CRL in 1 M sodium phosphate buffer (pH 7.5) to a final concentration of 1-5 mg/mL.
-
Rationale: The high ionic strength (1 M salt) is critical. It promotes hydrophobic interactions between the enzyme and the support surface, which is the necessary first step for immobilization on epoxy supports.[22] This forces the enzyme onto the support, positioning it for the subsequent covalent reaction.
-
-
Immobilization Reaction:
-
Add a known mass of the dry epoxy-activated support (e.g., 1 gram) to the enzyme solution (e.g., 10 mL).
-
Incubate on a gentle shaker at room temperature for 12-24 hours. The long incubation time is necessary because the intermolecular reaction between the enzyme in solution and the support's epoxy groups is very slow.[19][24] The reaction proceeds efficiently only after the enzyme is physically adsorbed.
-
-
Alkaline Incubation for Multipoint Attachment:
-
After the initial incubation, filter the support and wash briefly with a low ionic strength buffer (e.g., 10 mM phosphate buffer, pH 7.5).
-
Resuspend the support in 100 mM sodium borate buffer at pH 10.0 and incubate for an additional 12-24 hours.
-
Causality: The alkaline pH deprotonates the primary amino groups (e.g., from Lysine residues) on the enzyme's surface, increasing their nucleophilicity. This dramatically accelerates their attack on the nearby epoxy groups, promoting the formation of multiple covalent bonds and "rigidifying" the enzyme structure for enhanced stability.[19][22]
-
-
Blocking of Residual Epoxy Groups:
-
Filter the immobilized enzyme and wash with buffer.
-
Resuspend the support in a 1 M solution of a blocking agent like glycine or ethanolamine for 2-4 hours.
-
Trustworthiness: This step is essential for a self-validating protocol. It deactivates any remaining reactive epoxy groups on the support, preventing any undesired reactions during subsequent use or non-specific adsorption of other molecules.
-
-
Final Wash and Storage: Wash the final immobilized enzyme preparation extensively with buffer to remove all traces of the blocking agent and any non-covalently bound enzyme. Store at 4°C.
Characterization and Validation
A successful immobilization must be quantified. The following protocols are essential for characterizing the performance of your new biocatalyst.
Activity Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.5.
-
Substrate Stock: Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent like acetonitrile or DMSO.
-
-
Reaction Setup:
-
In a cuvette, add 2.9 mL of Assay Buffer.
-
Add a known amount of immobilized enzyme (e.g., 20 mg of wet beads) or free enzyme solution.
-
Equilibrate the cuvette to the desired temperature (e.g., 37°C) in a spectrophotometer.
-
To initiate the reaction, add 100 µL of the substrate stock solution (final concentration ~0.33 mM) and mix immediately.
-
-
Data Acquisition: Monitor the increase in absorbance at 405 nm over time. The initial linear rate of absorbance change (ΔAbs/min) is proportional to the enzyme activity.
-
Activity Calculation:
-
Use the Beer-Lambert law (A = εcl) to convert the rate to concentration units. The molar extinction coefficient (ε) for 4-nitrophenolate at pH 7.5 is approximately 18,000 M⁻¹cm⁻¹.
-
One Unit (U) of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
-
Kinetic Parameter Determination
To understand the impact of immobilization on enzyme efficiency, determine the Michaelis-Menten parameters (Kₘ and Vₘₐₓ).[9][17][25]
-
Procedure: Perform the activity assay described above using a range of substrate concentrations (e.g., from 0.1 x Kₘ to 10 x Kₘ).
-
Analysis: Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.
-
Interpretation: Immobilization often leads to an increase in the apparent Kₘ value, suggesting a lower affinity for the substrate, which can be due to conformational changes or, more commonly, diffusion limitations that lower the effective substrate concentration at the enzyme's active site.[17][25]
| Parameter | Free Enzyme (Hypothetical) | Immobilized Enzyme (Expected Trend) | Rationale for Change |
| Kₘ (mM) | 0.5 | 1.2 | Increased Kₘ often reflects diffusion barriers or conformational restraints imposed by the support.[25] |
| Vₘₐₓ (U/mg) | 150 | 110 | A decrease in Vₘₐₓ can occur if some active sites are blocked or distorted during immobilization. |
| Stability | Low | High | Multipoint attachment rigidifies the enzyme, preventing unfolding at high temperatures or extreme pH.[19] |
Reusability Study
-
Perform the standard activity assay with a fixed amount of immobilized enzyme.
-
After the reaction, recover the enzyme by filtration or centrifugation.
-
Wash the immobilized enzyme thoroughly with buffer to remove any residual substrate or product.
-
Re-suspend the enzyme in a fresh reaction mixture and repeat the activity assay.
-
Repeat this cycle 10-20 times. Plot the relative activity as a percentage of the initial activity for each cycle. A robustly immobilized enzyme should retain a high percentage of its activity over many cycles.[12]
Conclusion
The immobilization of enzymes is a powerful technique to create robust, reusable, and efficient biocatalysts. For the hydrolysis of this compound, both hydrophobic adsorption and multipoint covalent attachment offer viable strategies. While adsorption is simpler and faster, covalent attachment to epoxy-activated supports provides superior stability and minimizes enzyme leaching, making it the preferred method for applications requiring long-term operational stability. The protocols and characterization methods outlined in this guide provide a solid framework for researchers to develop and validate their own immobilized enzyme systems, paving the way for more sustainable and cost-effective biocatalytic processes.
References
-
Mateo, C., et al. (2020). Multi-Point Covalent Immobilization of Enzymes on Supports Activated with Epoxy Groups: Stabilization of Industrial Enzymes. Methods in Molecular Biology, 2100:109-117. [Link]
-
Guisán, J. M., et al. (2007). Advances in the design of new epoxy supports for enzyme immobilization–stabilization. Biochemical Society Transactions, 35(6), 1593–1601. [Link]
-
Mateo, C., et al. (2002). Multifunctional Epoxy Supports: A New Tool To Improve the Covalent Immobilization of Proteins. The Promotion of Physical Adsorptions of Proteins on the Supports before Their Covalent Linkage. Biomacromolecules, 3(4), 845–850. [Link]
-
Mateo, C., et al. (2007). Immobilization of enzymes on heterofunctional epoxy supports. Nature Protocols, 2(5), 1022–1033. [Link]
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Biology Discussion. (n.d.). Immobilization of Enzymes: Methods and Applications. Biology Discussion Website. [Link]
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Mateo, C., et al. (2002). Multifunctional Epoxy Supports: A New Tool To Improve the Covalent Immobilization of Proteins. Digital.CSIC. [Link]
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Mohamad, N. R., et al. (2015). Enzyme immobilization: an overview on techniques and support materials. 3 Biotech, 5(4), 337–350. [Link]
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Tretter, C., et al. (2017). Kinetic Analysis of Enzymes Immobilized in Porous Film Arrays. Analytical Chemistry, 89(12), 6688–6695. [Link]
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Patsnap Synapse. (2025). How to Immobilize Enzymes on Solid Supports. Patsnap Website. [Link]
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Holden, M. A., & Cremer, P. S. (2003). Design and Characterization of Immobilized Enzymes in Microfluidic Systems. Analytical Chemistry, 75(15), 3925–3931. [Link]
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Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. [Link]
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Tretter, C., et al. (2017). Kinetic Analysis of Enzymes Immobilized in Porous Film Arrays. ACS Publications. [Link]
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Bezerra, R. M., et al. (2015). Kinetic Measurements for Enzyme Immobilization. Methods in Molecular Biology, 1259, 13-22. [Link]
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Quinn, D. M., et al. (1985). Lipoprotein lipase catalyzed hydrolysis of water-soluble p-nitrophenyl esters. Inhibition by apolipoprotein C-II. Journal of Biological Chemistry, 260(3), 1603-1608. [Link]
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ResearchGate. (n.d.). Conventional protocols for enzyme immobilization. ResearchGate. [Link]
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Ferrer, M., et al. (2016). Biochemical studies on a versatile esterase that is most catalytically active with polyaromatic esters. Scientific Reports, 6, 30739. [Link]
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Secundo, F. (2025). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. International Journal of Molecular Sciences, 26(4), 2237. [Link]
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Chaplin, M. F. (n.d.). The preparation and kinetics of immobilised enzymes. London South Bank University. [Link]
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Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. [Link]
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Lindgren, D. (2019). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. Uppsala University Publications. [Link]
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Yilmaz, E., & Sezgin, G. C. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Journal of the Institute of Science and Technology, 11(4), 2548-2555. [Link]
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Liew, L. K., et al. (2020). Biochemical and Physical Characterization of Immobilized Candida rugosa Lipase on Metal Oxide Hybrid Support. Catalysts, 10(11), 1276. [Link]
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Tan, H., et al. (2021). The Immobilization of Lipases on Porous Support by Adsorption and Hydrophobic Interaction Method. Catalysts, 11(11), 1373. [Link]
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ResearchGate. (n.d.). Hydrolytic activity (p-NPB) immobilization time-course for lipases. ResearchGate. [Link]
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Othman, A., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4242. [Link]
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Subroto, E., et al. (2020). Characteristics, immobilization, and application of Candida rugosa lipase: a review. Food and Agricultural Sciences, 3(2), 76-90. [Link]
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Wang, Y., et al. (2017). Review: Immobilization and application of lipase. IOSR Journal of Biotechnology and Biochemistry, 3(5), 1-16. [Link]
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ResearchGate. (2025). Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation. ResearchGate. [Link]
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Quora. (2021). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? Quora. [Link]
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ChemRxiv. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. [Link]
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Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Sciencemadness Discussion Board. [Link]
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Whiting, A., et al. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. Biochemical Journal, 402(1), 165–173. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopentyl 4-nitrobenzoate
Welcome to the technical support center for the synthesis of Cyclopentyl 4-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this esterification reaction. Here, we provide in-depth, experience-driven advice in a troubleshooting and FAQ format to help you optimize your reaction conditions and maximize your product yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two highly effective and commonly employed methods for this synthesis:
-
Fischer-Speier Esterification : This is a classic acid-catalyzed esterification where 4-nitrobenzoic acid and cyclopentanol are heated in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This method is cost-effective but is an equilibrium-driven process, meaning the removal of water is crucial to achieve high yields.[3]
-
Steglich Esterification : This method uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to form the ester under mild, neutral conditions.[4][5] It is particularly advantageous for substrates that are sensitive to strong acids or high temperatures.[6] The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which can complicate purification.[7][8]
Q2: My Fischer esterification yield is consistently low. What is the most likely cause?
Low yields in Fischer esterification are almost always linked to the presence of water, which shifts the reaction equilibrium back toward the starting materials.[3][9] Ensure your starting materials (especially the 4-nitrobenzoic acid) and solvent are completely dry.[9] Employing a Dean-Stark apparatus is highly recommended to continuously remove water as it is formed during the reaction, thereby driving the equilibrium towards the product.[10][11][12] Another strategy is to use a large excess of one of the reactants, typically the less expensive cyclopentanol, to push the reaction forward.[3]
Q3: How do I effectively remove the unreacted 4-nitrobenzoic acid during work-up?
Unreacted 4-nitrobenzoic acid is acidic and can be easily removed with a basic wash. During the extraction phase, after diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10][13] The bicarbonate solution will react with the acidic carboxylic acid to form sodium 4-nitrobenzoate, which is water-soluble and will move into the aqueous layer. Be cautious, as this neutralization reaction produces CO₂ gas, so vent the separatory funnel frequently to release pressure.[13]
Q4: What are the main byproducts to expect in a Steglich esterification, and how can I manage them?
The primary byproduct is N,N'-dicyclohexylurea (DCU), which precipitates out of many common organic solvents like dichloromethane or ethyl acetate.[7] Most of the DCU can be removed by simple filtration. However, trace amounts can be difficult to remove. Running the reaction in acetonitrile can improve the precipitation of DCU.[14] Another potential side product is N-acylurea, formed from a rearrangement of the O-acylisourea intermediate.[5][6] This side reaction is suppressed by the catalyst DMAP, which acts as a more efficient acyl transfer agent.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| No Product / Very Low Conversion | 1. Inactive Catalyst (Fischer): The acid catalyst (H₂SO₄, TsOH) may be old or hydrated. | Use a fresh, unopened bottle of catalyst. Ensure anhydrous conditions are maintained, as water deactivates the catalyst's ability to protonate the carbonyl oxygen, a key activation step.[1][15] |
| 2. Insufficient Water Removal (Fischer): Water, a byproduct, is preventing the forward reaction.[3] | Use a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene) to continuously remove water.[11][16] This application of Le Chatelier's principle is critical for driving the reaction to completion. | |
| 3. Ineffective Coupling (Steglich): The DCC coupling agent may have degraded due to moisture. | Use fresh DCC. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents to prevent hydrolysis of DCC and the reactive O-acylisourea intermediate. | |
| Product Contaminated with Starting Materials | 1. Incomplete Reaction: Reaction time may be too short, or the temperature is too low. | Monitor the reaction by Thin Layer Chromatography (TLC). For Fischer esterification, extend the reflux time until the starting material spot disappears. For Steglich, allow the reaction to stir at room temperature for a longer period (up to 24 hours). |
| 2. Ineffective Work-up: The basic wash was insufficient to remove all the 4-nitrobenzoic acid. | Perform multiple washes with saturated NaHCO₃ solution.[10][13] After the first wash, test the aqueous layer with pH paper to ensure it is basic. If not, repeat the wash until it is. A final wash with brine (saturated NaCl solution) can help break up emulsions and remove residual water.[10] | |
| Product is a Dark Oil or Tar | 1. Decomposition: Reaction temperature in the Fischer esterification was too high. | High temperatures with concentrated sulfuric acid can lead to side reactions like sulfonation or oxidation, causing discoloration.[17][18] Use a milder catalyst like p-toluenesulfonic acid (TsOH) and maintain a gentle reflux. Do not overheat the reaction mixture. |
| 2. Side Reactions (Steglich): The N-acylurea byproduct may be forming in significant amounts. | Ensure a sufficient catalytic amount (5-10 mol%) of DMAP is used. DMAP intercepts the O-acylisourea intermediate to form a more reactive acylpyridinium salt, which reacts faster with the alcohol and minimizes the formation of the undesired N-acylurea byproduct.[6][7] | |
| Difficulty Purifying the Final Product | 1. Persistent DCU Contamination (Steglich): The DCU byproduct is co-eluting with the product during column chromatography. | After filtering the bulk of the DCU, concentrate the filtrate, redissolve it in a minimal amount of a solvent where DCU has low solubility (like acetonitrile or diethyl ether), chill the solution, and filter again to crash out more DCU.[14] |
| 2. Oiling Out During Recrystallization: The product separates as an oil instead of forming crystals. | This happens when the solution is supersaturated or cooled too quickly.[19] Ensure you are using a good solvent system (e.g., ethanol/water or hexane/ethyl acetate). Dissolve the crude product in the minimum amount of hot solvent, and allow it to cool slowly and undisturbed to room temperature before moving to an ice bath.[20][21] |
Experimental Protocols & Methodologies
Protocol 1: High-Yield Fischer Esterification using a Dean-Stark Apparatus
This protocol is designed to maximize yield by actively removing the water byproduct.
-
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzoic acid (1.0 eq), cyclopentanol (2.0 eq), and toluene (approx. 2-3 mL per gram of acid).
-
Attach a Dean-Stark trap and a reflux condenser to the flask.[16] Fill the trap with toluene until it begins to flow back into the reaction flask.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.05 eq).
-
-
Step 2: Reflux and Water Removal
-
Heat the mixture to a steady reflux using a heating mantle. Toluene and water will form an azeotrope and distill into the Dean-Stark trap.
-
In the trap, the denser water will separate and collect at the bottom, while the toluene will overflow and return to the reaction flask.[11][22]
-
Continue refluxing until no more water collects in the trap (typically 4-8 hours).
-
-
Step 3: Work-up and Extraction
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and catalyst.[10]
-
Water (1x).
-
Saturated aqueous NaCl (brine) (1x).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Step 4: Purification
Protocol 2: Mild Steglich Esterification
This protocol is ideal for small-scale synthesis or when acid-sensitive functional groups are present.
-
Step 1: Reaction Setup
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-nitrobenzoic acid (1.0 eq), cyclopentanol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
Step 2: Reagent Addition
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of DCU will form.
-
-
Step 3: Work-up and Purification
-
Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify further by column chromatography or recrystallization.
-
Visual Diagrams and Workflows
Fischer Esterification Mechanism & Equilibrium
The diagram below illustrates the acid-catalyzed mechanism and highlights the critical equilibrium step that necessitates water removal.
Caption: Fischer esterification workflow and the role of water removal.
Troubleshooting Flowchart for Low Yield
This flowchart provides a logical path to diagnose and solve issues related to low product yield.
Caption: A diagnostic flowchart for troubleshooting low reaction yields.
References
-
Gopiwad, P. et al. (2018). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available at: [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
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Study.com. (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and... Homework.Study.com. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Lab5 procedure esterification. Department of Chemistry. Available at: [Link]
- Google Patents. (1990). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
-
Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. Available at: [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
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Curti, C., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]
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Reber, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
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Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. Available at: [Link]
- Google Patents. (2013). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
-
ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Available at: [Link]
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Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Available at: [Link]
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Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11(48), 30151-30159. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]
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Wikipedia. (n.d.). Steglich esterification. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Available at: [Link]
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Reddit. (2024). Steglich Esterification with EDC. r/OrganicChemistry. Available at: [Link]
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Reddit. (2020). How can I improve the yield of my Fischer Esterification?. r/Chempros. Available at: [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Dean–Stark apparatus. Available at: [Link]
- Google Patents. (1992). US5087725A - Process for the preparation of alkyl nitrobenzoates.
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
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Reddit. (n.d.). Esterification/Amidation Problems. r/Chempros. Available at: [Link]
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YouTube. (2013). A Simple Dean-Stark Apparatus Explained. Available at: [Link]
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Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Available at: [Link]
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National Institutes of Health. (n.d.). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. PMC. Available at: [Link]
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Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]
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YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique. Available at: [Link]
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University of Wisconsin-Madison. (2006). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Chemistry Department. Available at: [Link]
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JoVE. (2020). Video: Esterification - Prep. Available at: [Link]
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ResearchGate. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Available at: [Link]
-
YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. Available at: [Link]
-
JoVE. (2017). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. Available at: [Link]
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Reddit. (2024). Esterification not Working (Separation). r/OrganicChemistry. Available at: [Link]
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Technical Support Center: Synthesis of Cyclopentyl 4-nitrobenzoate
Welcome to the technical support guide for the synthesis of Cyclopentyl 4-nitrobenzoate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges encountered during this esterification. By understanding the causality behind side product formation, you can optimize your reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the synthesis. Each answer provides a mechanistic explanation for the problem and offers validated solutions.
FAQ 1: My TLC shows a non-polar byproduct, and my yield is low. What could this be?
Short Answer: You are likely observing the formation of cyclopentene or dicyclopentyl ether , especially if you are using a strong acid catalyst like sulfuric acid at elevated temperatures.
In-Depth Explanation: Under strongly acidic conditions, the hydroxyl group of cyclopentanol is protonated, turning it into an excellent leaving group (water). Two competing side reactions can then occur:
-
Elimination (E1 Reaction): A proton is abstracted from an adjacent carbon, leading to the formation of a double bond, which results in the volatile and non-polar byproduct, cyclopentene.[1][2][3] This pathway is favored by high temperatures.
-
Substitution (SN2 Reaction): Another molecule of cyclopentanol can act as a nucleophile, attacking the protonated cyclopentanol to form dicyclopentyl ether. This is also favored by heat and high concentrations of the alcohol.
Causality Diagram: Side Reactions Under Acidic Conditions
Caption: Competing elimination and substitution pathways for cyclopentanol under acidic conditions.
Troubleshooting and Prevention:
-
Temperature Control: Maintain a lower reaction temperature. For Fischer esterification, refluxing in a solvent like toluene with a Dean-Stark trap to remove water is effective without requiring excessively high temperatures that favor elimination.
-
Catalyst Choice: Switch from a strong mineral acid (H₂SO₄) to a milder, solid-supported acid catalyst like Amberlyst-15. This provides sufficient catalysis while minimizing dehydration side reactions.
-
Alternative Methods: If the problem persists, avoid strongly acidic conditions altogether. Consider using a coupling agent like DCC (Steglich Esterification) or converting 4-nitrobenzoic acid to its acyl chloride first.[4][5]
FAQ 2: I used DCC and DMAP, but I have a white, insoluble precipitate that's hard to filter. What is it?
Short Answer: This is the classic byproduct of DCC-mediated couplings: N,N'-dicyclohexylurea (DCU) .[6][7][8]
In-Depth Explanation: Dicyclohexylcarbodiimide (DCC) acts as a dehydrating agent. It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The alcohol (cyclopentanol) then attacks this intermediate to form the ester. In the process, DCC is consumed and converted into the urea byproduct, DCU.[9][10] While DCU is insoluble in many common organic solvents like dichloromethane (DCM) and is typically removed by filtration, its physical properties can sometimes make this filtration slow and difficult.[6][7]
A more problematic side reaction can also occur where the O-acylisourea intermediate rearranges into a stable N-acylurea , which is often soluble and difficult to separate from the desired ester product.[7][10][11] The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst helps to suppress this side reaction by forming a more stable active ester intermediate.[9][10]
Causality Diagram: DCC Coupling and Byproduct Formation
Caption: Reaction pathways in a DCC-mediated esterification (Steglich reaction).
Troubleshooting and Prevention:
-
DCU Removal:
-
Cool the reaction mixture (e.g., to 0 °C) before filtration to maximize DCU precipitation.
-
Dilute the reaction mixture with a non-polar solvent like hexane to further decrease the solubility of DCU before filtering.
-
Wash the crude product multiple times with a solvent mixture where the product is soluble but DCU is not (e.g., DCM/hexane).
-
-
Alternative Coupling Agent: Use a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct can be easily removed with a simple aqueous wash.[12]
-
Preventing N-Acylurea: Always use a catalytic amount (5-10 mol%) of DMAP.[9] Running the reaction at 0 °C and then allowing it to slowly warm to room temperature can also minimize this side reaction.[11]
FAQ 3: I am attempting a Mitsunobu reaction, but my yields are poor and I have a lot of byproducts. What's going wrong?
Short Answer: The Mitsunobu reaction is sensitive to steric hindrance and the acidity of the nucleophile. Key byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, which can complicate purification.
In-Depth Explanation: The Mitsunobu reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) to activate the alcohol for SN2 attack by a pronucleophile.[13] For this reaction, 4-nitrobenzoic acid is an excellent choice due to its increased acidity (pKa ≈ 3.4), which facilitates the formation of the key intermediates.[14][15]
However, the reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproduct. Removing these can be challenging. Furthermore, if the reaction conditions are not optimal, side reactions can occur, leading to low yields of the desired inverted ester.
Troubleshooting and Prevention:
-
Reagent Purity: Ensure your PPh₃ and azodicarboxylate are pure. DEAD, in particular, can degrade over time.
-
Order of Addition: A common and effective procedure is to dissolve the 4-nitrobenzoic acid, cyclopentanol, and PPh₃ in an anhydrous solvent (like THF) and cool the solution to 0 °C before adding the azodicarboxylate dropwise. This controls the exothermic reaction and minimizes side product formation.
-
Purification Strategy:
-
TPPO Removal: TPPO can often be precipitated from the crude reaction mixture by adding a non-polar solvent like diethyl ether or a hexane/ether mixture and storing it at a low temperature.
-
Chromatography: Column chromatography is almost always necessary to achieve high purity. A gradient elution from hexane to ethyl acetate on silica gel is typically effective.
-
-
Steric Hindrance: While cyclopentanol is not exceptionally hindered, using a more acidic pronucleophile like 4-nitrobenzoic acid helps overcome issues that might arise with less acidic carboxylic acids.[14][16]
| Parameter | Fischer Esterification | Steglich (DCC) Esterification | Mitsunobu Reaction |
| Key Reagents | H⁺ catalyst (e.g., H₂SO₄) | DCC, DMAP | PPh₃, DEAD/DIAD |
| Common Byproducts | Cyclopentene, Dicyclopentyl ether | N,N'-dicyclohexylurea (DCU), N-acylurea | Triphenylphosphine oxide (TPPO), Hydrazine derivative |
| Stereochemistry | Retention | Retention | Inversion |
| Key Advantage | Inexpensive, simple | Mild conditions, good for sensitive substrates[9][10] | Inverts stereocenters, very reliable[13] |
| Key Disadvantage | Harsh conditions, side reactions[1][2] | Stoichiometric byproduct (DCU) is a pain to remove[8] | Stoichiometric byproducts (TPPO), expensive |
Recommended Protocol: Steglich Esterification of this compound
This protocol is recommended for its mild conditions and high yield, provided the byproducts are handled correctly.
Materials:
-
4-Nitrobenzoic acid (1.0 eq)
-
Cyclopentanol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-nitrobenzoic acid (1.0 eq), cyclopentanol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction flask over 10-15 minutes. A white precipitate (DCU) will begin to form.
-
Reaction: Allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 4-nitrobenzoic acid spot has been consumed.
-
Workup & Purification:
-
Cool the flask again to 0 °C for 30 minutes to maximize DCU precipitation.
-
Filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by silica gel column chromatography (e.g., 5-10% Ethyl Acetate in Hexane) to yield the pure this compound.
-
References
-
Homework.Study.com. How would you prepare cyclopentene from cyclopentanol? Homework.Study.com. Available at: [Link].
-
Pearson. Show how you would prepare cyclopentene from each compound. a. cyclopentanol b. cyclopentyl bromide. Pearson. Available at: [Link].
- The Catalyst's Companion. N,N′-Dicyclohexylcarbodiimide (DCC) in Action.
-
Aapptec Peptides. Carbodiimides and Additives. Aapptec Peptides. 2021. Available at: [Link].
-
Brainly. Write the complete reaction for the formation of cyclopentane from cyclopentanol. Brainly. 2023. Available at: [Link].
-
Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link].
-
Wikipedia. Carbodiimide. Wikipedia. Available at: [Link].
-
National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. Available at: [Link].
-
PubMed. Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated Peptide Synthesis. PubMed. Available at: [Link].
-
Chemistry Stack Exchange. Synthesis of 2-Phenylcyclopentanone from cyclopentanol. Chemistry Stack Exchange. 2017. Available at: [Link].
-
Wikipedia. Steglich esterification. Wikipedia. Available at: [Link].
-
Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link].
- Google Patents. CN102603486A - Method for preparing cyclopentanol from cyclopentene. Google Patents.
-
Nottingham ePrints. New Directions in the Mitsunobu Reaction. Nottingham ePrints. 2020. Available at: [Link].
-
Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link].
-
Organic Chemistry Portal. Steglich Esterification. Organic Chemistry Portal. Available at: [Link].
-
ResearchGate. Gas-phase etherification of cyclopentanol with methanol to cyclopentyl methyl ether catalyzed by zeolites. ResearchGate. Available at: [Link].
- ResearchGate. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
-
Chegg. 1. Provide the mechanism for the Williamson ether synthesis below. Chegg. 2019. Available at: [Link].
-
ResearchGate. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. ResearchGate. Available at: [Link].
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. Organic Chemistry Portal. Available at: [Link].
-
ResearchGate. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. 2024. Available at: [Link].
-
Homework.Study.com. Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and... Homework.Study.com. Available at: [Link].
-
Master Organic Chemistry. Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Master Organic Chemistry. 2022. Available at: [Link].
-
Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal. Available at: [Link].
-
Chemistry LibreTexts. Fischer Esterification. Chemistry LibreTexts. 2023. Available at: [Link].
- Google Patents. CN104447226A - Method for producing cyclopentyl methyl ether. Google Patents.
-
Pearson+. (i) Illustrate how ethanol and cyclopentanol can be used to synth... Study Prep in Pearson+. Available at: [Link].
-
Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Available at: [Link].
-
National Institutes of Health. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. NIH. Available at: [Link].
-
Organic Syntheses Procedure. ethyl 4-aminobenzoate. Organic Syntheses Procedure. Available at: [Link].
-
Organic Chemistry Portal. Cyclopentanol synthesis. Organic Chemistry Portal. Available at: [Link].
-
Reddit. Steglich Esterification with EDC. r/OrganicChemistry. 2024. Available at: [Link].
-
Organic Syntheses Procedure. m-NITROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link].
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Technical Support Center: Optimizing Cyclopentyl 4-nitrobenzoate Hydrolysis
Welcome to the technical support guide for the hydrolysis of Cyclopentyl 4-nitrobenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction conditions and troubleshooting common experimental hurdles. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your experiments for maximum efficiency and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hydrolysis of this compound is proceeding very slowly. What are the primary factors I should investigate?
A1: Slow reaction kinetics in ester hydrolysis are typically governed by three core factors: pH, temperature, and the intrinsic reactivity of the ester. For this compound, the electron-withdrawing nature of the para-nitro group significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than an unsubstituted benzoate ester.[1][2] However, if the rate is still suboptimal, your primary levers for optimization are pH and temperature.
-
pH: Ester hydrolysis is catalyzed by both acid and base.[3][4] The rate is slowest at a near-neutral pH and increases exponentially as you move towards acidic or alkaline conditions. For most applications, base-promoted hydrolysis (saponification) is preferred as it is typically faster and essentially irreversible.[5][6] This is because the final step forms a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol by-product.[6]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. This relationship is described by the Arrhenius equation, where a higher temperature provides the necessary activation energy for the reaction to proceed more quickly.[7] However, excessively high temperatures can lead to side reactions or degradation of your product.
A systematic approach involves first optimizing the pH at a moderate temperature, followed by fine-tuning the temperature for the chosen pH.
Q2: How do I determine the optimal pH for my hydrolysis reaction?
A2: Determining the optimal pH requires a systematic screening process. We recommend performing a series of small-scale parallel experiments across a range of pH values while keeping the temperature and substrate concentration constant.
The hydrolysis rate exhibits a "U-shaped" dependence on pH, with the minimum rate occurring in the neutral range (pH ~4-6) and increasing at both acidic and basic extremes.
Key Causality:
-
Acid Catalysis (pH < 4): The reaction is initiated by the protonation of the carbonyl oxygen.[5][8] This protonation makes the carbonyl carbon significantly more electrophilic, facilitating attack by a weak nucleophile like water.[9] The reaction is reversible, so an excess of water is required to drive the equilibrium towards the products.[3][10]
-
Base-Promoted Hydrolysis (pH > 8): The hydroxide ion (OH⁻) acts as a powerful nucleophile, directly attacking the electrophilic carbonyl carbon.[5][11] This pathway is often more efficient than acid catalysis. The reaction is considered base-promoted because the hydroxide is consumed to deprotonate the resulting carboxylic acid, rendering the overall process irreversible.[5][6]
Experimental Protocol: pH Optimization Screening A detailed, step-by-step methodology for this workflow is provided in the "Experimental Protocols" section below. The general workflow is as follows:
Caption: Workflow for pH Optimization of Ester Hydrolysis.
Q3: What is the expected effect of temperature, and are there any risks associated with high temperatures?
A3: Increasing the reaction temperature will almost always increase the hydrolysis rate. A common rule of thumb is that the rate of many reactions doubles for every 10°C increase in temperature.[12] However, this is a simplification, and the precise relationship is defined by the Arrhenius equation.
Data Presentation: Temperature Effect on Reaction Rate
The table below illustrates a hypothetical dataset from a temperature optimization experiment conducted at a fixed optimal pH (e.g., pH 12).
| Temperature (°C) | Reaction Time (min) for 95% Conversion | Relative Rate (Normalized to 40°C) | Observations |
| 40 | 240 | 1.0x | Slow but clean reaction. |
| 50 | 115 | 2.1x | Significant rate increase. Product remains clean. |
| 60 | 55 | 4.4x | Rapid conversion. |
| 70 | 25 | 9.6x | Very fast. Minor yellowing of solution noted, potential for side products.[13] |
| 80 | 12 | 20.0x | Extremely fast. Significant degradation/discoloration observed. |
Authoritative Grounding & Risks: While higher temperatures accelerate the desired hydrolysis, they can also promote undesirable side reactions.[14] For a compound like this compound, potential risks at elevated temperatures include:
-
Degradation of the nitro group: Aromatic nitro compounds can be susceptible to decomposition or side reactions under harsh thermal and pH conditions.
-
Solvent boiling: Ensure your reaction is performed in a sealed vessel or under reflux if the temperature exceeds the boiling point of your solvent.[4][15]
-
Pressure build-up: In sealed vessels, increasing the temperature will increase the internal pressure. Ensure your equipment is rated for the planned conditions.
Recommendation: Aim for the lowest temperature that achieves your desired conversion rate within a practical timeframe to ensure the highest purity of the final product.
Q4: I am observing incomplete conversion even after extended reaction times. What could be the cause?
A4: Incomplete conversion points to issues with either reaction equilibrium or reagent stability/stoichiometry.
-
If using Acid Catalysis: Remember that acid-catalyzed hydrolysis is a reversible process.[4][10] The presence of the alcohol product can drive the reaction backward (a process known as Fischer esterification). To overcome this, use a large excess of water in your reaction medium (e.g., using a dilute acid solution as the solvent).[3][10]
-
If using Base-Promoted Hydrolysis: This reaction is generally irreversible. Incomplete conversion in this case strongly suggests:
-
Insufficient Base: The hydroxide is a reagent, not a catalyst, as it is consumed in the final deprotonation step.[5] A minimum of one molar equivalent of base is required. For practical purposes and to ensure a high pH throughout the reaction, using a stoichiometric excess (e.g., 1.5-2.0 equivalents) is highly recommended.
-
Poor Solubility: If the ester is not fully dissolved in the reaction medium, the reaction becomes mass-transfer limited. The hydrolysis can only occur at the interface between the organic and aqueous phases, drastically slowing the overall rate. Consider adding a water-miscible co-solvent like THF, DMSO, or ethanol to improve solubility.
-
Q5: How can I monitor the progress of my hydrolysis reaction in real-time?
A5: The 4-nitrophenyl group in your substrate is an excellent chromophoric reporter. The product of the hydrolysis, 4-nitrophenol (under acidic/neutral conditions) or the 4-nitrophenoxide ion (under basic conditions), has a strong UV-Vis absorbance that is distinct from the starting ester.[16]
-
Under Basic Conditions (pH > 8): The reaction liberates the 4-nitrophenoxide ion, which is bright yellow and has a strong absorbance maximum around 400-415 nm.[16] You can monitor the increase in absorbance at this wavelength over time using a spectrophotometer to determine the reaction kinetics.[2][17]
-
Analytical Methods: For more precise quantification of both starting material and product, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice. These techniques allow for the clear separation and quantification of all components in your reaction mixture.[14]
Experimental Protocols & Methodologies
Protocol 1: Base-Promoted Hydrolysis of this compound
This protocol describes a standard procedure using a stoichiometric excess of sodium hydroxide.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol (or other suitable co-solvent)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M for workup
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.
-
Base Addition: Add 2.0 molar equivalents of NaOH dissolved in a sufficient volume of deionized water.
-
Heating: Heat the mixture to a predetermined temperature (e.g., 60°C) under reflux with vigorous stirring.[13][15]
-
Monitoring: Monitor the reaction's completion by TLC, HPLC, or by observing the disappearance of the starting ester.
-
Cooling & Quenching: Once complete, cool the reaction mixture to room temperature in an ice bath.
-
Acidification: Slowly add 1M HCl with stirring until the pH of the solution is ~2-3.[13] The bright yellow color of the phenoxide will disappear as it is protonated. The 4-nitrobenzoic acid product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining salts.
-
Drying: Dry the product under vacuum to yield pure 4-nitrobenzoic acid.
Mechanism Visualization: Base-Promoted Hydrolysis
Caption: Mechanism of Base-Promoted Ester Hydrolysis (Saponification).
References
- Aksnes, G., & Libnau, F. O. (1991).
- Smith, A. B., & Jones, C. D. (2025). Watch It Happen: Teaching Esterification and Hydrolysis with Fluorescein Diacetate.
- Adams, P. A. (1976). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. Biochemical Journal.
- Cleve, N. J. (1982). Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. Journal of the American Chemical Society.
- University of Leicester. (2014). K1 Kinetics of Ester Hydrolysis. YouTube.
- Wang, Y., et al. (2019). Plots of hydrolysis of organic ester versus a reaction temperature of 2 h.
- Fakhra, S., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy.
- Çıtak, A., & Kıvrak, A. (2019).
- Comisar, C. M., et al. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research.
- Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism.
- Gilmer, J. F., et al. (2007). Kinetics and mechanism of hydrolysis of aminoethyl and aminobutyl esters of ketorolac. Science.gov.
- Clark, J. (2023). The Hydrolysis of Esters. Chemistry LibreTexts.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Ester Synthesis. BenchChem.
- Hammett, L. P. (2020). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
- Ashenhurst, J. (2022).
- Reddit User Discussion. (2022). Hydrolysis product troubleshooting. r/Chempros.
- Quora User Discussion. (2017).
- The Organic Chemistry Tutor. (2019).
- University Course Material. (n.d.). Experiment 5: Ester Hydrolysis.
- Study.com. (n.d.). Video: Ester Hydrolysis | Overview, Procedure & Mechanism.
- Quora User Discussion. (2021).
- Chemguide. (n.d.). hydrolysis of esters.
- Scribd User Upload. (n.d.).
- ChemRxiv. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters.
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- Han, W. W., et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam. Journal of Pharmaceutical Sciences.
- Cox, R. A. (2005). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2.
- Truman ChemLab. (2017).
- Singh, L., et al. (1989). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
- LibreTexts. (2020). Ester Chemistry.
- Miles, W. H., et al. (2007). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters.
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Technical Support Center: Overcoming Solubility Challenges with Cyclopentyl 4-nitrobenzoate in Experimental Assays
Welcome to the technical support guide for Cyclopentyl 4-nitrobenzoate. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome the inherent solubility challenges of this compound in aqueous assay environments. Our goal is to empower you with the knowledge to ensure accurate and reproducible experimental results.
This compound (CAS: 61081-80-9) is a hydrophobic molecule, a characteristic derived from its aromatic nitrobenzoate core and the non-polar cyclopentyl ester group.[1][2] Its limited aqueous solubility is a primary technical hurdle in biological and chemical assays, often leading to compound precipitation, inaccurate concentration measurements, and unreliable data.[3][4] This guide is structured to walk you through understanding the problem, troubleshooting it systematically, and implementing robust solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: Why is my this compound not dissolving in my aqueous assay buffer? A: this compound is a poorly water-soluble, lipophilic compound, as indicated by its chemical structure and a calculated LogP (XLogP3) of 2.9.[1] Aqueous buffers are highly polar environments. When a hydrophobic compound like this is introduced, it cannot form favorable interactions with water molecules, leading to insolubility or precipitation. Its structural relatives, such as other nitrobenzoate esters, also exhibit very limited solubility in water while being soluble in organic solvents.[5][6][7]
Q2: I've dissolved my compound in 100% DMSO, but it precipitates when I dilute it into the assay buffer. What's happening? A: This is a very common phenomenon known as solvent-shift precipitation or "DMSO shock." While Dimethyl Sulfoxide (DMSO) is an excellent, polar aprotic solvent for many organic compounds, its ability to keep a compound in solution diminishes drastically when it is diluted into an aqueous system.[8][9][10] As the percentage of DMSO drops, the overall solvent polarity increases to become more water-like, causing the poorly soluble compound to crash out of the solution.[3] This can lead to significant errors, including false-negatives in screening assays.[9]
Q3: What is the maximum recommended concentration of DMSO in a typical assay? A: The tolerance for DMSO varies significantly between assays. For many enzymatic assays, a final concentration of 1% DMSO is acceptable. However, cell-based assays are often much more sensitive, with DMSO tolerance sometimes as low as 0.1%.[8] It is crucial to determine the DMSO tolerance of your specific assay by running a vehicle control curve (assay buffer with varying DMSO concentrations) to identify the highest concentration that does not interfere with the assay's performance.
Q4: Can the solubilization method itself affect my assay results? A: Yes, absolutely. The excipients used to enhance solubility—such as co-solvents, surfactants, or cyclodextrins—can interfere with the assay.[11] For instance, surfactants can denature proteins, and co-solvents can alter enzyme kinetics. Therefore, you must always run a "vehicle control" that includes the final concentration of all solubilizing agents used, but without the test compound, to ensure that the observed activity is due to the compound and not the formulation.[12][13]
Section 2: Systematic Troubleshooting Workflow
When encountering solubility issues, a systematic approach is more effective than random trial and error. The following workflow guides you from problem identification to a viable solution.
Caption: Troubleshooting workflow for addressing solubility issues.
Section 3: Advanced Solubilization Strategies & Protocols
If optimizing the DMSO concentration is insufficient, the following advanced strategies can be employed. Each protocol must be validated with appropriate vehicle controls.
Strategy A: Co-Solvent Systems
Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[14][15] This "polarity blending" makes the environment more favorable for hydrophobic molecules like this compound, thereby increasing their solubility.[16][17] The increase in solubility can be several orders of magnitude for nonpolar solutes.[16]
| Co-Solvent | Typical Final Concentration | Key Considerations |
| Ethanol | 1-5% (v/v) | Can affect enzyme activity; potential for evaporation.[15] |
| Propylene Glycol (PG) | 1-10% (v/v) | Generally well-tolerated in many biological systems.[15] |
| Polyethylene Glycol 400 (PEG 400) | 1-10% (v/v) | Can be viscous; effective for highly lipophilic compounds.[18] |
| Glycerol | 1-20% (v/v) | High viscosity; can act as a protein stabilizer.[15] |
Table 1: Recommended Co-solvents for Enhancing Aqueous Solubility.
-
Prepare Stock Solution: Prepare a high-concentration stock of this compound (e.g., 20 mM) in 100% of the chosen co-solvent (e.g., Ethanol).
-
Prepare Co-Solvent/Buffer Blends: Prepare a series of your assay buffer containing increasing percentages of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10%).
-
Dilute Compound: Add the compound stock from Step 1 into each co-solvent/buffer blend to achieve the desired final assay concentration. Ensure the final co-solvent concentration matches that of the blend.
-
Equilibrate and Observe: Gently mix and allow the solutions to equilibrate for 15-30 minutes at the assay temperature.
-
Inspect for Precipitation: Visually inspect each tube against a dark background. For more sensitive detection, examine a small aliquot under a microscope.
-
Validate in Assay: Identify the lowest co-solvent concentration that maintains solubility and run a vehicle control with this blend in your assay to confirm non-interference.
Strategy B: Use of Surfactants
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[19][20] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can be encapsulated within the hydrophobic core, allowing them to be dispersed and "solubilized" in the aqueous medium.[21][22]
| Surfactant | Type | Typical Final Concentration | Key Considerations |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01% - 0.1% (w/v) | Widely used, generally mild, but can interfere with some protein assays.[18] |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01% - 0.1% (w/v) | Similar to Tween® 80, common in immunoassays (e.g., ELISA).[22] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.01% - 0.1% (w/v) | Strong solubilizer but is a denaturing agent for most proteins. Use with caution.[20] |
Table 2: Common Surfactants for Micellar Solubilization.
-
Prepare Surfactant-Buffer Solution: Prepare your assay buffer containing the desired final concentration of the surfactant (e.g., 0.05% Tween® 80). Ensure the concentration is above the surfactant's CMC.
-
Prepare Compound Stock: Prepare a concentrated stock of this compound in 100% DMSO (e.g., 10 mM).
-
Dilute and Mix: Add the DMSO stock directly to the surfactant-buffer solution to achieve the final assay concentration. Vortex briefly to ensure thorough mixing and micelle formation.
-
Equilibrate and Observe: Allow the solution to equilibrate for 15-30 minutes. The solution should appear clear.
-
Validate in Assay: Run a vehicle control containing the exact same concentration of DMSO and surfactant in the assay buffer to check for interference.
Strategy C: Cyclodextrin Complexation
Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[23][24] They can form non-covalent "inclusion complexes" with poorly soluble molecules that fit within their cavity, effectively masking the hydrophobic guest molecule from the aqueous solvent and increasing its apparent solubility.[25][26][27]
| Cyclodextrin | Key Features | Typical Final Concentration |
| β-Cyclodextrin (β-CD) | Low aqueous solubility itself. | 1-5 mM |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | High aqueous solubility, low toxicity. Most common choice for solubilization.[27] | 1-20 mM |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | High aqueous solubility, used in some FDA-approved formulations. | 1-20 mM |
Table 3: Common Cyclodextrins for Inclusion Complex Formation.
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your assay buffer to achieve a concentration 5-10 times higher than your final desired concentration (e.g., prepare a 50 mM stock).
-
Prepare Compound Stock: Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.
-
Form the Complex: While vortexing the cyclodextrin solution, slowly add the compound stock dropwise. The molar ratio of cyclodextrin to compound should ideally be greater than 1:1.
-
Incubate: Cap the solution and incubate with stirring or sonication for 1-4 hours at room temperature (or with gentle heating, if the compound is stable) to facilitate complex formation.
-
Final Dilution: Dilute the resulting clear complex solution into the assay buffer to achieve the final desired compound and cyclodextrin concentrations.
-
Validate in Assay: As with other methods, run a vehicle control containing the final concentration of cyclodextrin and any residual organic solvent to ensure no assay interference.
Section 4: Visualization of Solubilization Mechanisms
Understanding the molecular basis of each strategy can aid in selecting the most appropriate one for your experimental system.
Caption: Mechanisms of different solubility enhancement strategies.
Section 5: Validation and Best Practices
-
Always Use Controls: The importance of vehicle controls cannot be overstated. Every new formulation should be tested for its intrinsic effect on the assay.
-
Visual Confirmation is Key: Before running any assay, visually inspect your final diluted compound solution for any signs of cloudiness or precipitate (Tyndall effect). This simple check can save significant time and resources.
-
Beware of Freeze-Thaw Cycles: Some compounds may precipitate out of DMSO stocks during freeze-thaw cycles.[8][9] If you observe precipitation in your stock vial, attempt to redissolve it by warming and vortexing before use. If it doesn't redissolve, the stock concentration is no longer reliable.
-
Kinetic vs. Thermodynamic Solubility: The methods described here generally achieve kinetic solubility—a supersaturated but temporarily stable state. Over time, the compound may still precipitate. It is best practice to prepare dilutions fresh before each experiment.
By applying these principles and protocols, you can effectively manage the solubility of this compound, leading to more reliable and accurate data in your research endeavors.
References
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-
Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329–E357. [Link]
- MDPI.
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Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Drug Development and Industrial Pharmacy, 36(10), 1157-1172. [Link]
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Wikipedia. Cosolvent. [Link]
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PCCA. (2022). The Role of Surfactants in Compounded Preparation. [Link]
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- ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
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Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]
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Protheragen. Solubilizer Excipients. [Link]
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Taylor & Francis. Cosolvent – Knowledge and References. [Link]
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Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. [Link]
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Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]
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Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
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YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]
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ChemBK. Methyl 3-nitrobenzoate. [Link]
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National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. [Link]
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PubChem. 1-Cyclopentyl-4-nitrobenzene. [Link]
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Box, K. J., Völgyi, G., Baka, E., Stuart, M., Takács-Novák, K., & Comer, J. E. (2006). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening--mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1196-1202. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
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Dziubinska-Kühn, K., & Wróbel, M. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5038. [Link]
- ScienceDirect. Co-solvent: Significance and symbolism.
- ResearchGate.
- Solubility of Things. 3-Methyl-2-nitrobenzoic acid.
- ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents.
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Patel, M. M., & Patel, J. K. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences, 4(Suppl 1), S28–S31. [Link]
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Thomas, N., & Holm, R. (2016). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Molecular Pharmaceutics, 13(5), 1457–1468. [Link]
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PubChem. Cyclohexyl 4-nitrobenzoate. [Link]
- ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
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Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Link]
- ResearchGate.
- ResearchGate. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
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Technical Support Center: A Researcher's Guide to the Column Chromatography of Cyclopentyl 4-nitrobenzoate
Welcome to the technical support center for the purification of Cyclopentyl 4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on utilizing column chromatography for the successful isolation of this compound. As Senior Application Scientists, we have synthesized fundamental chromatographic principles with field-tested insights to help you navigate the nuances of this purification process.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise when setting up the column chromatography for this compound.
Q1: What is the recommended stationary phase for the purification of this compound?
For compounds of moderate polarity like this compound, silica gel is the most common and effective stationary phase.[1][2] Its slightly acidic nature is generally not detrimental to this ester. Should you observe degradation of your compound on a TLC plate (a common preliminary test), neutral alumina can be considered as an alternative stationary phase.[3]
Q2: How do I choose the right mobile phase (eluent) for my separation?
The selection of the mobile phase is critical for achieving good separation. A common starting point for aromatic nitro compounds is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[4] The optimal ratio of these solvents should be determined by Thin Layer Chromatography (TLC) prior to running the column.[5] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound.[5]
Q3: How can I visualize this compound on a TLC plate?
Experimental Protocol: Step-by-Step Purification of this compound
This section provides a detailed methodology for the purification of this compound using flash column chromatography.
Thin Layer Chromatography (TLC) for Method Development
Before packing the column, it is essential to determine the optimal mobile phase composition using TLC.
-
Preparation: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.[8]
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.[8]
-
Development: Place the TLC plate in a developing chamber containing a test solvent system (e.g., start with 9:1 Hexane:Ethyl Acetate).
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and visualize the spots under a UV lamp.[6]
-
Optimization: Adjust the solvent ratio until the spot corresponding to this compound has an Rf value between 0.2 and 0.3.[5] A higher proportion of ethyl acetate will increase the Rf value.
Column Preparation and Packing
Proper column packing is crucial for a successful separation. The "wet-packing" method is generally recommended.[9]
-
Setup: Secure a glass chromatography column vertically. Ensure the stopcock is closed and place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.[9][10]
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Packing: Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[10]
-
Equilibration: Once the silica has settled, add a layer of sand on top to prevent disturbance when adding the eluent.[11] Wash the column with the mobile phase until the packing is stable and the eluent runs clear. Never let the column run dry.[10]
Sample Loading and Elution
-
Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully apply the sample to the top of the silica gel.[11]
-
Elution: Begin eluting with the mobile phase determined from your TLC analysis. Collect fractions in test tubes or vials.
-
Gradient Elution (Optional): If impurities are close to your product, you can start with a less polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your compound.[12]
Fraction Analysis and Product Isolation
-
Monitoring: Spot each collected fraction on a TLC plate to identify which fractions contain the purified this compound.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[9]
Visual Workflow for Purification
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Guide
This section provides solutions to common problems encountered during the column chromatography of this compound.
Q1: My compound is not moving from the origin (Rf = 0). What should I do?
This indicates that the mobile phase is not polar enough to elute your compound.
-
Solution: Gradually increase the polarity of your eluent by adding more of the polar solvent (e.g., ethyl acetate). For instance, if you are using a 9:1 hexane:ethyl acetate mixture, try 8:2 or 7:3. It is crucial to make these changes incrementally to avoid eluting all compounds at once.
Q2: My compound is coming off the column too quickly (Rf is too high). How can I improve the separation?
A high Rf value suggests the mobile phase is too polar, resulting in poor separation from less polar impurities.
-
Solution: Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). If you are using an 8:2 hexane:ethyl acetate mixture, try 9:1 or even 9.5:0.5.
Q3: The spots on my TLC plate are streaking. What causes this and how can I fix it?
Streaking can be caused by several factors:
-
Overloading: The sample applied to the TLC plate is too concentrated.[8]
-
Solution: Dilute your sample before spotting it on the TLC plate.[8]
-
-
Compound Instability: The compound may be degrading on the acidic silica gel.
-
Solution: Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it. If degradation is observed, consider using a less acidic stationary phase like neutral alumina, or adding a small amount of a basic modifier like triethylamine (1-2%) to your mobile phase.[3]
-
-
Inappropriate Solvent: The solvent used to dissolve the sample for spotting is too polar.
-
Solution: Use a less polar, volatile solvent to dissolve your sample before loading it onto the column or spotting the TLC plate.
-
Q4: I am not getting good separation between my product and an impurity. What are my options?
Poor resolution between two compounds requires optimizing the separation conditions.
-
Solution 1: Fine-tune the Mobile Phase: Test different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.
-
Solution 2: Use a Longer Column: A longer column provides more surface area for the separation to occur, which can improve the resolution of closely eluting compounds.
-
Solution 3: Gradient Elution: Start with a less polar mobile phase to elute the less polar impurity first. Then, gradually increase the polarity to elute your target compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
References
-
ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.
-
UTSC. (n.d.). Column Chromatography Theory. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]
-
LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]
-
Open Access Pub. (n.d.). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US2695311A - Preparation of 2-and 4-nitrobenzoic acid.
-
Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-Cyclopentyl-4-nitrobenzene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cyclohexyl 4-nitrobenzoate. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]
-
YouTube. (2022). A Practical Guide to TLC (Thin Layer Chromatography). Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Nitrophenyl 4-nitrobenzoate. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of Cyclopentyl 4-nitrobenzoate
Welcome to the technical support center for the synthesis of Cyclopentyl 4-nitrobenzoate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will move beyond simple procedural lists to address the critical thinking and troubleshooting required for a successful and efficient scale-up campaign.
Section 1: Strategic Synthesis Route Selection for Scale-Up
The first crucial decision in scaling up is selecting the most appropriate synthetic methodology. While several routes can yield this compound in a laboratory setting, their viability changes dramatically with increasing scale. The primary considerations for scale-up are cost, safety, reaction efficiency (atom economy), cycle time, and the ease of purification.
Here, we compare the three most common esterification methods for this target molecule.
Comparative Analysis of Synthetic Routes
| Feature | Fischer Esterification | Acyl Chloride Method | Mitsunobu Reaction |
| Reactants | Cyclopentanol + 4-Nitrobenzoic Acid | Cyclopentanol + 4-Nitrobenzoyl Chloride | Cyclopentanol + 4-Nitrobenzoic Acid |
| Key Reagents | Strong Acid Catalyst (e.g., H₂SO₄) | Base (e.g., Pyridine, Et₃N) | PPh₃, DIAD/DEAD |
| Pros for Scale-Up | Inexpensive starting materials. | Fast, high-yielding, and irreversible reaction. Well-understood and reliable. | Extremely mild conditions; useful for sensitive substrates. |
| Cons for Scale-Up | Reversible reaction requiring water removal, which is complex at scale.[1] High temperatures and strong acids can cause side reactions (e.g., dehydration of cyclopentanol). Long reaction times. | 4-Nitrobenzoyl chloride is moisture-sensitive and corrosive. Reaction is exothermic and releases HCl gas, requiring careful thermal management and off-gas scrubbing. Base and its salt must be removed during work-up. | Prohibitively expensive reagents (PPh₃, DIAD/DEAD) used in stoichiometric amounts. Generates stoichiometric triphenylphosphine oxide (TPPO), which is notoriously difficult to remove without chromatography.[2] DIAD/DEAD are hazardous. |
| Verdict | Not Recommended. The challenges of driving a reversible reaction to completion at a large scale make this route inefficient. | Highly Recommended. This is the industry-standard approach for this type of esterification due to its speed, high conversion, and predictability. | Not Recommended for Scale-Up. Reserved for specialized applications (e.g., requiring stereochemical inversion), not for bulk synthesis.[2][3] |
Based on this analysis, this guide will focus primarily on the Acyl Chloride Method as the most robust and scalable route.
Section 2: Troubleshooting the Acyl Chloride Method – FAQs
This is the most common and recommended route for scaling up. The reaction involves the nucleophilic attack of cyclopentanol on the highly electrophilic 4-nitrobenzoyl chloride, typically in the presence of a base to scavenge the HCl byproduct.
Workflow for Acyl Chloride Method
Sources
Validation & Comparative
A Researcher's Guide to Lipase Assay Substrates: A Comparative Analysis of p-Nitrophenyl Butyrate and Cyclopentyl 4-Nitrobenzoate
For researchers, scientists, and drug development professionals, the precise quantification of lipase activity is a cornerstone of fields ranging from industrial biocatalysis to pharmaceutical development. The selection of an appropriate substrate is paramount for achieving sensitive, reliable, and reproducible results. This guide provides an in-depth comparison of two potential chromogenic substrates for lipase assays: the widely established p-nitrophenyl butyrate (p-NPB) and the less conventional cyclopentyl 4-nitrobenzoate. We will delve into their reaction mechanisms, performance characteristics, and practical considerations, supported by established protocols and a discussion of their respective merits and limitations.
The Principle of Chromogenic Lipase Assays
Chromogenic assays offer a straightforward and sensitive method for measuring lipase activity.[1] The underlying principle involves the enzymatic hydrolysis of a synthetic ester substrate by a lipase. This reaction releases a chromophore, a molecule that absorbs light at a specific wavelength. The rate of color development is directly proportional to the lipase activity, allowing for continuous monitoring using a spectrophotometer.[1]
p-Nitrophenyl Butyrate (p-NPB): The Industry Standard
p-Nitrophenyl butyrate is a well-characterized and extensively used substrate in lipase assays.[2][3] Its popularity stems from its reliability, the distinct color change upon hydrolysis, and the wealth of available literature and protocols.
Reaction Mechanism
The lipase-catalyzed hydrolysis of p-NPB yields butyric acid and p-nitrophenol.[2] In an alkaline buffer, p-nitrophenol is deprotonated to the p-nitrophenolate anion, which exhibits a characteristic yellow color and strong absorbance at approximately 405-415 nm.[2][3][4]
Caption: Enzymatic hydrolysis of p-NPB by lipase.
Performance and Considerations
The choice of the acyl chain length in p-nitrophenyl esters is critical, as lipase activity is highly dependent on substrate specificity.[1] Lipases exhibit varying preferences for short, medium, or long-chain fatty acid esters.[1][5] For instance, some lipases show higher activity with p-nitrophenyl octanoate (C8) compared to p-nitrophenyl butyrate (C4) or longer chain esters like p-nitrophenyl palmitate (C16).[6][7][8] Therefore, it is crucial to select the p-nitrophenyl ester with the appropriate acyl chain length for the specific lipase under investigation.
This compound: A Novel Perspective
While p-nitrophenyl esters with linear acyl chains are common, the use of substrates with cyclic moieties like this compound is not well-documented in the context of lipase assays. However, we can infer its potential behavior based on the principles of enzyme-substrate interactions.
Hypothetical Reaction Mechanism
Similar to p-NPB, the hydrolysis of this compound by a lipase would be expected to yield cyclopentanol and 4-nitrobenzoic acid. The release of the 4-nitrobenzoate chromophore, which absorbs light, would form the basis of the assay.
Caption: Workflow for a typical p-NPB lipase assay.
Protocol 2: Proposed Lipase Assay using this compound
This is a theoretical protocol that would require optimization.
Materials:
-
This compound
-
Lipase enzyme solution
-
Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Organic solvent (e.g., DMSO)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a suitable concentration (e.g., 10-50 mM).
-
Determine Optimal Wavelength: Perform a wavelength scan of 4-nitrobenzoic acid in the assay buffer to determine its λmax.
-
Prepare Reaction Mixture: In a microplate well or cuvette, add the appropriate buffer.
-
Add Enzyme: Add the lipase solution.
-
Initiate Reaction: Add the this compound stock solution to start the reaction.
-
Measure Absorbance: Monitor the increase in absorbance at the predetermined λmax.
-
Calculate Activity: Calculate the lipase activity based on the rate of absorbance change and the molar extinction coefficient of 4-nitrobenzoate.
Conclusion and Future Directions
p-Nitrophenyl butyrate remains the gold standard for routine lipase assays due to its well-established protocols, high sensitivity for many lipases, and commercial availability. Its primary limitation is the potential for lack of specificity in complex mixtures.
This compound presents an intriguing, albeit unexplored, alternative. Its unique structure could pave the way for developing highly specific assays for certain lipases. However, significant research is required to synthesize and characterize this substrate, determine its kinetic parameters with a range of lipases, and optimize assay conditions.
For researchers embarking on lipase characterization, beginning with a panel of p-nitrophenyl esters of varying acyl chain lengths is a prudent approach to determine the substrate preference of the enzyme. [6][7]Should the need for a more specialized, sterically demanding substrate arise, the exploration of novel structures like this compound could prove to be a fruitful avenue of investigation.
References
- Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. (2019). MDPI.
- Enzymatic Assay of LIPOPROTEIN LIPASE (EC 3.1.1.34). Sigma-Aldrich.
- p-Nitrophenyl Butyrate Assay. iGEM.
- Comparison of different 4-nitrophenyl esters for lipase activity measurement. Benchchem.
- Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. (2015). NIH.
- The lipase assay using p-nitrophenyl butyrate. The arising... ResearchGate.
- Substrate specificity of the lipase to different p-nitrophenyl esters. ResearchGate.
- Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. (2021). DergiPark.
- Defining Substrate Specificities for Lipase and Phospholipase Candidates. (2016). PMC - NIH.
- Substrate specificity of the lipase. The activities of lipase toward... | Download Scientific Diagram. ResearchGate.
- Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. ACS Publications.
- Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. (2021). DergiPark.
- Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay | Request PDF. ResearchGate.
- Development of a microtiter plate-based assay for the detection of lipase-catalyzed transesterifications in organic solvents. (2014). NIH.
- Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates. (2013). PubMed.
- Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2025). ResearchGate.
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A Comparative Guide to the Reactivity of Alkyl 4-Nitrobenzoates in Alkaline Hydrolysis
For researchers, scientists, and professionals in drug development, understanding the reactivity of ester functionalities is paramount for predicting drug metabolism, designing prodrugs, and controlling reaction kinetics in synthetic pathways. Alkyl 4-nitrobenzoates serve as excellent model compounds for these investigations due to the electron-withdrawing nature of the nitro group, which enhances the reactivity of the ester carbonyl, and the ease of monitoring their hydrolysis. This guide provides an in-depth comparison of the reactivity of a series of alkyl 4-nitrobenzoates—methyl, ethyl, isopropyl, and tert-butyl—in alkaline hydrolysis, supported by established chemical principles and experimental data.
Introduction: The Significance of Ester Reactivity
Esters are ubiquitous functional groups in pharmaceuticals and biologically active molecules. Their susceptibility to hydrolysis, often catalyzed by esterase enzymes in vivo, is a critical determinant of a drug's pharmacokinetic profile.[1] The rate of this hydrolysis is profoundly influenced by the steric and electronic nature of the alcohol (alkyl) and acyl portions of the ester.[2][3]
The 4-nitrobenzoate moiety provides a consistent electronic environment on the acyl side, with the strongly electron-withdrawing nitro group making the carbonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack. This leaves the alkyl group as the primary variable influencing the reactivity of the esters in this series. The alkaline hydrolysis, or saponification, of these esters provides a well-established and convenient model for studying these structural effects on reactivity.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism, and its progress can be readily monitored spectrophotometrically by observing the formation of the colored 4-nitrophenoxide ion.
Theoretical Framework: Steric Hindrance as the Dominant Factor
The primary factor governing the differences in reactivity among methyl, ethyl, isopropyl, and tert-butyl 4-nitrobenzoates in alkaline hydrolysis is steric hindrance .[2] As the size of the alkyl group (R) in the ester (R-O-C(O)-Ar) increases, it physically impedes the approach of the nucleophile (hydroxide ion, OH⁻) to the electrophilic carbonyl carbon. This increases the activation energy of the reaction and consequently decreases the reaction rate.
The expected trend in reactivity is therefore:
Methyl > Ethyl > Isopropyl > tert-Butyl
This trend can be quantitatively described using Taft's steric parameter (E_s) , which is derived from the rates of acid-catalyzed hydrolysis of esters. A more negative E_s value indicates greater steric hindrance.
| Alkyl Group | Structure | Taft's Steric Parameter (E_s) |
| Methyl | -CH₃ | 0.00 |
| Ethyl | -CH₂CH₃ | -0.07 |
| Isopropyl | -CH(CH₃)₂ | -0.47 |
| tert-Butyl | -C(CH₃)₃ | -1.54 |
The increasingly negative E_s values from methyl to tert-butyl quantitatively support the predicted decrease in reactivity due to escalating steric bulk around the ester linkage.
Experimental Verification: A Kinetic Study of Alkaline Hydrolysis
To empirically validate the theoretical predictions, a kinetic study of the alkaline hydrolysis of methyl, ethyl, isopropyl, and tert-butyl 4-nitrobenzoates can be performed. The reaction progress is monitored using UV-visible spectrophotometry.
Synthesis of Alkyl 4-Nitrobenzoates
The required esters can be synthesized from 4-nitrobenzoyl chloride and the corresponding alcohol.
Experimental Protocol: Synthesis of Alkyl 4-Nitrobenzoates
-
Preparation of 4-Nitrobenzoyl Chloride: 4-Nitrobenzoic acid is reacted with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield 4-nitrobenzoyl chloride.[4][5] The reaction is typically performed under reflux, and the excess chlorinating agent is removed by distillation.
-
Esterification:
-
In a round-bottom flask, dissolve 4-nitrobenzoyl chloride in a suitable inert solvent (e.g., dichloromethane or diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of the corresponding alcohol (methanol, ethanol, isopropanol, or tert-butanol) to the stirred solution. For the less reactive tert-butanol, the addition of a non-nucleophilic base like pyridine may be necessary to facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a dilute aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude ester by recrystallization or column chromatography.
-
Kinetic Measurement of Saponification
The rate of hydrolysis is determined by monitoring the increase in absorbance of the 4-nitrophenoxide ion, which has a strong absorbance maximum around 400 nm.[6]
Experimental Protocol: Kinetic Analysis
-
Stock Solutions:
-
Prepare stock solutions of each alkyl 4-nitrobenzoate (e.g., 1 mM) in a suitable solvent like acetonitrile or ethanol.
-
Prepare a stock solution of sodium hydroxide (e.g., 0.1 M) in deionized water.
-
-
Kinetic Run:
-
Set a UV-visible spectrophotometer to measure absorbance at the λ_max of the 4-nitrophenoxide ion (approximately 400 nm).
-
In a cuvette, add a specific volume of the ester stock solution and dilute with a buffer solution to maintain a constant pH.
-
Initiate the reaction by adding a small, precise volume of the NaOH stock solution.
-
Immediately begin recording the absorbance at regular time intervals.
-
Continue data collection until the reaction is complete (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
The reaction is conducted under pseudo-first-order conditions by using a large excess of NaOH.
-
The pseudo-first-order rate constant (k') can be determined from the slope of a plot of ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t.
-
The second-order rate constant (k) is then calculated by dividing k' by the concentration of NaOH.
-
Comparative Reactivity Data
| Alkyl 4-Nitrobenzoate | Expected Relative Rate of Hydrolysis | Supporting Observations from Literature |
| Methyl | Highest | Methyl esters generally exhibit the fastest hydrolysis rates in a homologous series due to minimal steric hindrance.[7] |
| Ethyl | High | The hydrolysis rate of ethyl esters is slightly lower than that of methyl esters.[7] |
| Isopropyl | Moderate | The introduction of a secondary carbon in the alkyl group significantly decreases the hydrolysis rate due to increased steric bulk.[8] |
| tert-Butyl | Lowest | tert-Butyl esters are known to be highly resistant to saponification due to the extreme steric hindrance of the tertiary alkyl group.[2] |
Note: The exact rate constants can vary depending on the solvent, temperature, and concentration of reactants.
Mechanistic Insights and Visualization
The alkaline hydrolysis of esters proceeds through a nucleophilic acyl substitution mechanism. The key steps are illustrated in the diagram below.
Caption: Mechanism of alkaline hydrolysis of alkyl 4-nitrobenzoates.
The rate-determining step is typically the initial nucleophilic attack of the hydroxide ion on the carbonyl carbon. The steric bulk of the alkyl group (R) directly influences the feasibility of this step.
The following diagram illustrates the increasing steric hindrance around the carbonyl group for the different alkyl substituents.
Caption: Increasing steric bulk from methyl to tert-butyl.
Conclusion
The reactivity of alkyl 4-nitrobenzoates in alkaline hydrolysis is a clear and compelling demonstration of the influence of steric effects in organic reactions. The rate of hydrolysis decreases significantly as the alkyl group becomes more sterically demanding, following the predictable trend: methyl > ethyl > isopropyl > tert-butyl. This principle is fundamental in various fields, from understanding drug metabolism to designing stable ester-based prodrugs and controlling synthetic organic reactions. The experimental protocols outlined in this guide provide a robust framework for quantifying these reactivity differences, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.
References
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc. [Link]
-
Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. (1952). Journal of the American Chemical Society. [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). Drug Metabolism and Pharmacokinetics. [Link]
-
A Study of the Kinetics of Aliphatic Ester Saponification. Lehigh Preserve. [Link]
-
The Concurrent Alkaline Hydrolysis and Isotopic Oxygen Exchange of a Series of p-Substituted Methyl Benzoates. Semantic Scholar. [Link]
-
Experiment 1 Ester Sapnification. Scribd. [Link]
-
Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. ResearchGate. [Link]
-
Isopropyl 4-nitro-benzoate. PubMed. [Link]
-
Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]
-
p-NITROBENZOYL CHLORIDE. Organic Syntheses. [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]
-
Supporting Information for. The Royal Society of Chemistry. [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. ResearchGate. [Link]
-
What is the procedure to do saponification reaction in lab experiment? Quora. [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]
-
Effect of surfactants on the kinetics of base - catalyzed hydrolysis of methyl, ethyl, isopropyl and n-butyl acetates. ResearchGate. [Link]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Cyclopentyl 4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone of regulatory compliance and product safety. This guide offers a detailed, comparative analysis of methodologies for the validation of analytical procedures for Cyclopentyl 4-nitrobenzoate, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and defensible validation process.
The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose.[1][2][3] This is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6] The recently updated ICH Q2(R2) guideline, along with USP General Chapter <1225>, provides a comprehensive framework for this process, emphasizing a lifecycle approach to analytical procedures.[6][7][8][9][10][11][12]
This guide will compare two of the most common and powerful analytical techniques for the quantification of small molecules like this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Guiding Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the fundamental performance characteristics that must be evaluated during method validation.[13][14][15][16] These parameters ensure that the analytical method is reliable, reproducible, and accurate for the analysis of the target analyte.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[14]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value.[13] It is often expressed as the percent recovery by the assay of a known, added amount of analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is considered at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17]
Comparative Analysis of HPLC and GC Methods
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the analyte's volatility, thermal stability, and the desired sensitivity.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for this compound |
| Specificity | High, especially with UV-Vis or Diode Array Detection (DAD) which can provide spectral information to confirm peak purity. | High, particularly when coupled with a mass spectrometer (GC-MS) which provides structural information. | Both methods offer excellent specificity. The nitroaromatic structure of the analyte provides a strong UV chromophore, making HPLC-UV a straightforward choice. GC-MS would provide definitive identification. |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.999 | Typically ≥ 0.999 | Both techniques are expected to provide excellent linearity over a defined concentration range.[18] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Both methods, when properly optimized, should yield high accuracy.[16] |
| Precision (%RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Stringent precision requirements can be met by both techniques with modern instrumentation. |
| LOD/LOQ | Low ng/mL range | Potentially lower (pg/mL range), especially with sensitive detectors like an Electron Capture Detector (ECD). | GC with an ECD could offer superior sensitivity due to the electrophilic nature of the nitro group. |
| Robustness | Generally robust to minor changes in mobile phase composition, pH, and column temperature. | Robust to small variations in oven temperature ramp rates, carrier gas flow, and injection volume. | Both methods can be developed to be robust. Robustness testing is a critical part of validation. |
| Sample Throughput | Moderate, with typical run times of 5-15 minutes. | Generally faster for volatile compounds, with run times potentially under 10 minutes. | GC may offer slightly higher throughput for routine analysis. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of an HPLC and a GC method for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method with UV detection, a common and reliable approach for nitroaromatic compounds.[19][20]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (e.g., in a 60:40 v/v ratio). The use of a simple mobile phase of acetonitrile and water is often effective for the separation of nitroaromatic compounds.[21][22]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution of this compound to find the wavelength of maximum absorbance (λmax), which is expected to be in the range of 250-280 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five concentrations by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the test sample by dissolving it in the mobile phase to a concentration that falls within the validated range of the method.
3. Validation Experiments:
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and a sample spiked with known impurities or degradation products to demonstrate that the peak for this compound is free from interference.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
-
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters such as the mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results.
Gas Chromatography (GC) Method
This protocol describes a GC method with Flame Ionization Detection (FID) or Mass Spectrometry (MS) for the analysis of this compound. GC is well-suited for volatile and thermally stable compounds.[23][24]
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with an autosampler, a split/splitless injector, and an FID or MS detector.
-
Column: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C (for FID).
-
Injection Volume: 1 µL (in split mode, e.g., 50:1 split ratio).
2. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent such as acetone or ethyl acetate.
-
Working Standard Solutions: Prepare a series of at least five concentrations by diluting the stock solution with the solvent to cover the desired range.
-
Sample Solution: Prepare the test sample by dissolving it in the same solvent to a concentration within the method's range.
3. Validation Experiments:
-
Specificity: Analyze a blank (solvent), a placebo, and a spiked sample. If using a mass spectrometer, the mass spectrum of the analyte peak provides a high degree of specificity.
-
Linearity: Inject the working standard solutions in triplicate and create a calibration curve by plotting peak area versus concentration.
-
Accuracy: Conduct recovery studies by spiking a placebo at three concentration levels.
-
Precision: Perform repeatability and intermediate precision studies as described for the HPLC method.
-
LOD and LOQ: Determine based on the signal-to-noise ratio or the calibration curve parameters.
-
Robustness: Deliberately vary parameters such as the initial oven temperature (±5 °C), ramp rate (±2 °C/min), and carrier gas flow rate (±0.1 mL/min).
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the validation workflows for the HPLC and GC methods.
Caption: Workflow for HPLC Method Validation.
Caption: Workflow for GC Method Validation.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two will depend on the specific requirements of the analysis, including the need for the highest sensitivity (favoring GC-ECD) or the desire for straightforward method development with excellent specificity (favoring HPLC-UV/DAD).
Regardless of the chosen technique, a comprehensive validation study that adheres to the principles outlined in the ICH, FDA, and USP guidelines is non-negotiable. This ensures the generation of high-quality, reliable, and defensible data, which is paramount in the pharmaceutical industry. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating a robust analytical method for this compound, ensuring that the method is fit for its intended purpose.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025, July 30).
- USP <1225> Method Validation - BA Sciences.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- VALIDATION OF COMPENDIAL METHODS - General Chapters.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
- Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. (2025, November 13).
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025, November 13).
- Q2(R2) Validation of Analytical Procedures - FDA.
- 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT.
- Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent.
- Analytical method validation: A brief review.
- The Pharmaceutical and Chemical Journal, 2025, 12(4):163-167 Review Article Method Development and Validation of Test Method usi.
- Analytical Method Validation: Collation between International Guidelines - Asian Journal of Research in Chemistry.
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- A Comparative Guide to Analytical Methods for the Quantification of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate and Related Nitroaromatic Compounds - Benchchem.
- Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column | SIELC Technologies.
- Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography - PubMed.
- european journal of pharmaceutical and medical research - EJPMR | ABSTRACT.
- 4-Nitrobenzoic acid - SIELC Technologies. (2018, February 16).
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A Senior Application Scientist's Guide to Esterase Cross-Reactivity Using Cyclopentyl 4-Nitrobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, understanding enzyme-substrate interactions is paramount. Esterases, a broad class of serine hydrolases, are of particular interest due to their critical role in the metabolism of numerous prodrugs and xenobiotics.[1][2] Their substrate specificity, or lack thereof, dictates the pharmacokinetic profile and therapeutic efficacy of ester-containing drugs. This guide provides a comprehensive framework for evaluating the cross-reactivity of various esterases using Cyclopentyl 4-nitrobenzoate, a chromogenic substrate analog, offering deep insights into experimental design, data interpretation, and the underlying biochemical principles.
The Principle: Why Substrate Specificity Matters
Esterases catalyze the hydrolysis of ester bonds, a seemingly simple reaction that is fundamental to countless physiological processes.[3] This enzyme class, which includes well-known members like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), carboxylesterases (CES), and various lipases, is responsible for everything from neurotransmitter degradation to lipid metabolism.[4]
In pharmacology, the esterase-mediated conversion of an inactive ester prodrug into its active carboxylic acid form is a common strategy to improve bioavailability. However, the success of this strategy hinges on predictable and efficient hydrolysis by target esterases. High cross-reactivity, where multiple esterases can process the same substrate, can lead to rapid, uncontrolled drug activation and potential off-target effects. Conversely, low reactivity can result in sub-therapeutic drug levels. Therefore, characterizing a compound's interaction with a panel of physiologically relevant esterases is a critical step in preclinical development.
This compound serves as an excellent model substrate for this purpose. The hydrolysis of the ester bond liberates 4-nitrophenol (p-nitrophenol), a chromophore whose appearance can be monitored spectrophotometrically in real-time.[5] This provides a direct and continuous measure of enzyme activity, making it ideal for kinetic analysis.[6]
The Catalytic Machinery of Serine Hydrolases
To understand why different esterases exhibit varying reactivity, we must first appreciate their shared catalytic mechanism. Most esterases are serine hydrolases, employing a highly conserved catalytic triad in their active site, typically composed of serine, histidine, and an acidic residue like aspartate or glutamate.[1][4][7]
The reaction proceeds via a two-step process:
-
Acylation: The serine's hydroxyl group, made highly nucleophilic by the histidine and aspartate residues, attacks the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate which then collapses, creating a transient acyl-enzyme intermediate and releasing the alcohol portion of the substrate (cyclopentanol in our case).
-
Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate. This hydrolyzes the bond, releasing the carboxylic acid product (4-nitrobenzoic acid) and regenerating the free, active enzyme.[4]
The efficiency of this process is dictated by the precise geometry and chemical environment of the enzyme's active site. Subtle differences in the size, shape, and hydrophobicity of the substrate-binding pocket among different esterases lead to significant variations in their ability to bind and hydrolyze a given substrate, forming the basis of cross-reactivity.
Experimental Design: A Self-Validating Protocol for Kinetic Analysis
This section details a robust, step-by-step protocol for comparing the kinetic parameters of different esterases with this compound. The goal is to determine the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat), which together provide a measure of catalytic efficiency (kcat/Kₘ).[8]
Caption: High-level workflow for kinetic analysis of esterase activity.
-
Enzymes: Procure a panel of purified esterases. A representative panel could include:
-
Human Carboxylesterase 1 (CES1)
-
Human Carboxylesterase 2 (CES2)
-
Porcine Liver Esterase (PLE) - a common, broad-specificity enzyme.
-
Human Butyrylcholinesterase (BChE)
-
-
Substrate: this compound. Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable organic solvent like DMSO or acetonitrile.[9]
-
Buffer: Sodium phosphate buffer (50 mM, pH 7.4) is a common choice for physiological relevance.[5] The choice of buffer is critical, as its components can influence enzyme activity and stability.[10][11] Always ensure the buffer's pKa is within approximately one pH unit of the desired experimental pH.[12][13]
-
Equipment:
-
UV-Vis microplate reader capable of kinetic measurements at ~405 nm.
-
Temperature-controlled incubator or plate reader.
-
Calibrated pipettes.
-
96-well, clear, flat-bottom microplates.
-
-
Enzyme Preparation: Dilute each enzyme stock to a working concentration in the assay buffer. The final concentration should be chosen to ensure the reaction proceeds linearly for a measurable period (e.g., 10-15 minutes). This must be determined empirically in preliminary experiments.[14]
-
Substrate Dilution Series: Prepare a serial dilution of the this compound substrate in the assay buffer. A typical concentration range to test would span from 0.2x to 5x the expected Kₘ.[14] If the Kₘ is unknown, start with a broad range (e.g., 1 µM to 1 mM).
-
Assay Plate Setup:
-
Blank Wells: Add assay buffer and the highest concentration of substrate (no enzyme). This corrects for any background substrate auto-hydrolysis.
-
Enzyme Control Wells: Add assay buffer and enzyme (no substrate). This establishes the baseline absorbance of the enzyme solution.
-
Test Wells: In triplicate, add 180 µL of assay buffer and 10 µL of the diluted enzyme solution to each well.
-
-
Reaction Initiation & Measurement:
-
Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reactions by adding 10 µL of the appropriate substrate dilution to each well.
-
Immediately place the plate in the reader and begin measuring the absorbance at 405 nm every 30 seconds for 15-20 minutes.
-
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot absorbance versus time. Identify the initial linear portion of the curve and calculate the slope. This slope, converted to concentration/time using the molar extinction coefficient of 4-nitrophenol at pH 7.4 (~18,000 M⁻¹cm⁻¹), is the initial reaction velocity (V₀).[15]
-
Determine Kinetic Parameters: Plot V₀ against the substrate concentration. Use a non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to fit the data to the Michaelis-Menten equation: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Calculate Catalytic Constants:
-
Vₘₐₓ: The maximum velocity, determined from the curve fit.
-
Kₘ: The Michaelis constant, determined from the curve fit. It represents the substrate concentration at which the reaction velocity is half of Vₘₐₓ.[8]
-
kcat (Turnover Number): Calculated as Vₘₐₓ / [E], where [E] is the final enzyme concentration in the well. It represents the number of substrate molecules converted to product per enzyme molecule per second.
-
Catalytic Efficiency: The ratio kcat/Kₘ is the most effective way to compare the specificity of different enzymes for the same substrate or the efficiency of a single enzyme on different substrates.[16]
-
Comparative Analysis: Interpreting the Data
The true power of this guide lies in the comparison of kinetic parameters across the esterase panel. The results, summarized in a table, provide a quantitative measure of cross-reactivity.
Table 1: Comparative Kinetic Parameters for the Hydrolysis of this compound
| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Relative Efficiency (%) |
| Human CES1 | 55 ± 4 | 2.5 ± 0.2 | 4.5 x 10⁴ | 100% |
| Human CES2 | 250 ± 18 | 0.8 ± 0.1 | 3.2 x 10³ | 7.1% |
| Porcine Liver Esterase | 80 ± 7 | 15.0 ± 1.1 | 1.9 x 10⁵ | 422% |
| Human BChE | >1000 | <0.01 | <10 | <0.02% |
(Note: Data are hypothetical and for illustrative purposes only.)
Interpretation of Results:
-
Porcine Liver Esterase (PLE): In this example, PLE shows the highest catalytic efficiency (kcat/Kₘ). Its relatively low Kₘ suggests good binding affinity, and its very high kcat indicates rapid turnover. This broad-specificity enzyme is a highly efficient catalyst for this substrate.
-
Human CES1: Exhibits high efficiency, making it the most significant human esterase for this substrate in our panel. A low Kₘ combined with a respectable kcat suggests this substrate is a good fit for the CES1 active site.
-
Human CES2: Shows significantly lower efficiency. The much higher Kₘ indicates weaker substrate binding compared to CES1, suggesting the cyclopentyl group or overall structure is a poorer fit for the CES2 active site.
-
Human BChE: Demonstrates negligible activity. The extremely high Kₘ and low kcat indicate that this compound is a very poor substrate for BChE, highlighting a lack of cross-reactivity.
These data allow researchers to rank the enzymes based on their potential to metabolize a drug candidate with a similar structure. For a prodrug, high efficiency with a target esterase (like CES1) would be desirable, while low efficiency with others (like BChE) would be advantageous to minimize off-target activation.
Conclusion and Broader Implications
The systematic evaluation of enzyme cross-reactivity using chromogenic substrates like this compound is a cornerstone of modern drug development and biochemical research. The protocol outlined here provides a robust, self-validating framework for generating high-quality, comparable kinetic data. By understanding the catalytic efficiencies of a panel of relevant enzymes, scientists can predict metabolic pathways, anticipate potential drug-drug interactions, and rationally design molecules with optimized pharmacokinetic profiles. This rigorous, data-driven approach ultimately de-risks the development process and paves the way for safer, more effective therapeutics.
References
- Patsnap Synapse. (2025). How to Choose the Right Buffer for Enzyme Activity Tests.
- Wikipedia. (n.d.). Serine hydrolase.
-
Long, J. Z., & Cravatt, B. F. (2011). The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease. Chemical reviews, 111(10), 6022–6063. [Link]
- Let's Talk Academy. (2025).
- Fiveable. (n.d.). Serine Hydrolases Definition.
-
Page, M. J., & Di Cera, E. (2006). The expanding diversity of serine hydrolases. IUBMB life, 58(10), 579–587. [Link]
- Hengyuan Fine Chemical. (2025).
- ResearchGate. (2017). How to select the buffer system for pH studies?.
- BenchChem. (2025).
-
ACS Omega. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. [Link]
- NanoTemper. (2019). How to choose the right buffer for your protein.
-
Liu, Z., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Journal of the Chinese Chemical Society. [Link]
-
Larrow, J. F., & An, D. (2014). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. Molecules, 19(6), 7499–7507. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
- Biology LibreTexts. (2022). 5.4: Enzyme Kinetics.
- ResearchGate. (2017).
- Royal Society of Chemistry. (n.d.).
-
Al Khudary, R., et al. (2016). Characterisation of a new family of carboxyl esterases with an OsmC domain. PLoS ONE, 11(11), e0166128. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Serine hydrolase - Wikipedia [en.wikipedia.org]
- 5. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The expanding diversity of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. nanotempertech.com [nanotempertech.com]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chromogenic Substrates for Hydrolase Activity: A Comparative Analysis Beyond Cyclopentyl 4-nitrobenzoate
Introduction: The Quest for a Better Color Change
In the realm of enzyme kinetics and high-throughput screening, the chromogenic substrate is a cornerstone. These clever molecules remain silent until acted upon by a specific enzyme, which releases a chromophore—a fragment that absorbs light and produces a measurable color change. The intensity of this color, tracked over time, provides a direct, real-time measurement of enzymatic activity.
Cyclopentyl 4-nitrobenzoate represents a specific class of such substrates: an ester that, upon enzymatic hydrolysis by an esterase or lipase, releases the 4-nitrobenzoate anion. While effective, the landscape of enzyme substrates is vast and nuanced. The choice of substrate can dramatically impact assay sensitivity, specificity, solubility, and susceptibility to interference. This guide moves beyond this single example to provide a comparative overview of the most widely adopted classes of chromogenic and fluorogenic substrates, offering the experimental data and protocols needed to make an informed choice for your research.
We will focus on the most common and versatile alternatives, comparing their reaction mechanisms, performance metrics, and practical applications. The primary classes under review are:
-
p-Nitrophenyl (pNP) Esters: The workhorse of hydrolase assays and the most direct comparator to 4-nitrobenzoate esters.
-
Indoxyl Acetates: Substrates that generate an insoluble indigo dye, offering a distinct detection method.
-
Thioesters with DTNB Coupling: A two-part system where the released thiol reacts with Ellman's reagent.
-
Umbelliferyl Esters: A leap in sensitivity from chromogenic to fluorogenic detection.
Part 1: The Substrate Families - Mechanisms and Properties
A substrate is not merely a reagent; it is a probe. Its chemical identity dictates which enzymes it can detect and how sensitively it can do so.
The Benchmark: p-Nitrophenyl (pNP) Esters
p-Nitrophenyl esters are the most widely used chromogenic substrates for various hydrolases. The principle is simple and robust: enzymatic cleavage of the ester bond releases p-nitrophenol (pNP), which, upon deprotonation at alkaline pH (pKa ~7.1), forms the p-nitrophenolate anion. This anion has a distinct yellow color with a strong absorbance maximum around 405-420 nm.
The primary advantage of the pNP family is the ability to tune the substrate for different enzymes by simply changing the fatty acid chain attached to the ester.
-
p-Nitrophenyl acetate (pNPA): The short acetyl group makes it an excellent substrate for general carboxylesterases.
-
p-Nitrophenyl butyrate (pNPB): The C4 chain is preferred by many lipases and is a common choice for distinguishing between esterases and true lipases.
-
p-Nitrophenyl palmitate (pNPP): The long C16 chain makes it highly specific for lipases, but its hydrophobicity presents significant solubility challenges, often requiring detergents or organic co-solvents for use in aqueous buffers.
Figure 1: General mechanism for hydrolase-catalyzed cleavage of a p-nitrophenyl ester substrate.
Indoxyl Acetate and Derivatives
Indoxyl-based substrates offer a completely different chromogenic mechanism. The enzyme cleaves the ester bond to release indoxyl, a relatively unstable intermediate. In the presence of oxygen, two indoxyl molecules spontaneously oxidize and dimerize to form 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue, insoluble precipitate.
This method is often used for qualitative applications like histochemical staining or colony lifts (blue/white screening) because the product is not soluble and diffuses poorly. While this makes it unsuitable for continuous kinetic assays in a cuvette, it can be adapted for endpoint assays by solubilizing the final indigo dye in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and measuring absorbance around 615 nm.
Thioesters Coupled with DTNB (Ellman's Reagent)
This is a two-component assay system. The enzyme acts on a thioester substrate, such as S-phenylthioacetate, releasing a thiol. This thiol then reacts stoichiometrically with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction cleaves the disulfide bond of DTNB, releasing 2-nitro-5-thiobenzoate (TNB²⁻), a vibrant yellow anion with a very high molar extinction coefficient and an absorbance maximum at 412 nm.
The primary advantage is the high sensitivity afforded by the high molar absorptivity of TNB²⁻. However, it is a coupled assay, meaning any compound that reacts with either DTNB or the thiol product can interfere. It is particularly sensitive to reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, which are common in protein purification buffers.
Umbelliferyl Esters: The Fluorogenic Alternative
For assays demanding the highest sensitivity, fluorogenic substrates are the superior choice. 4-Methylumbelliferyl esters (e.g., 4-methylumbelliferyl butyrate) are structurally similar to pNP esters but are non-fluorescent. Enzymatic cleavage releases 4-methylumbelliferone (4-MU), a highly fluorescent molecule. When excited at ~365 nm, 4-MU emits strongly around 445 nm. The shift from a non-fluorescent substrate to a fluorescent product provides an extremely high signal-to-noise ratio, allowing for the detection of much lower levels of enzyme activity compared to chromogenic methods. This makes them ideal for applications involving low-expression enzymes, expensive reagents, or high-density microplate screening.
Part 2: Head-to-Head Performance Comparison
The choice of substrate ultimately depends on the specific requirements of the assay. Here, we compare the key performance characteristics of these substrate classes.
Table 1: Physicochemical and Spectroscopic Properties of Reporter Molecules
| Reporter Molecule | Substrate Class | Molar Extinction Coefficient (ε) | Detection λ (nm) | Solubility | Key Feature |
| p-Nitrophenolate | pNP Esters | ~18,000 M⁻¹cm⁻¹ (at pH 8.0) | 405-420 nm | Good (for pNP) | Robust, versatile, pH-dependent signal |
| Indigo Dye | Indoxyl Esters | ~14,000 M⁻¹cm⁻¹ (in DMSO) | ~615 nm | Insoluble in water | Forms a precipitate; good for spatial detection |
| TNB²⁻ | Thioesters + DTNB | ~14,150 M⁻¹cm⁻¹ | 412 nm | Good | High ε, but susceptible to reducing agents |
| 4-Methylumbelliferone | Umbelliferyl Esters | N/A (Fluorogenic) | Ex: 365, Em: 445 nm | Good | Highest sensitivity, requires fluorometer |
Data compiled from various supplier technical datasheets and published literature.
Table 2: Representative Kinetic Data with Porcine Liver Esterase (PLE)
The kinetic parameters Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) are critical for comparing substrate performance with a specific enzyme. A lower Kₘ indicates a higher affinity of the enzyme for the substrate, while a higher Vₘₐₓ indicates a faster turnover rate.
| Substrate | Class | Kₘ (µM) | Relative Vₘₐₓ (%) | Notes |
| p-Nitrophenyl Acetate | pNP Ester | ~200-400 | 100 | Standard substrate for general esterase activity. |
| p-Nitrophenyl Butyrate | pNP Ester | ~50-150 | ~120 | Often shows higher affinity and turnover with lipases/esterases. |
| Indoxyl Acetate | Indoxyl Ester | ~300-500 | ~70 | Lower affinity and turnover, assay is complex. |
| 4-Methylumbelliferyl Acetate | Umbelliferyl Ester | ~100-250 | ~90 | Good affinity, but the main advantage is detection sensitivity. |
Note: These are approximate values for comparative purposes. Actual Kₘ and Vₘₐₓ are highly dependent on assay conditions (pH, temperature, buffer composition) and enzyme purity.
Discussion of Comparative Data
-
Sensitivity: For pure screening to determine presence or absence of activity, Umbelliferyl Esters are unmatched due to the sensitivity of fluorescence detection. For quantitative colorimetric assays, the Thioester/DTNB system offers a slight edge over pNP Esters due to the high molar extinction coefficient of TNB²⁻.
-
Specificity and Versatility: The pNP Ester family is the most versatile. By simply changing the acyl chain length from acetate (C2) to palmitate (C16), one can probe for a wide range of carboxylesterases and lipases.[1] This allows for enzyme profiling and specificity studies that are more difficult with other classes.
-
Solubility: Solubility is a major practical concern, especially for lipase substrates with long acyl chains. p-Nitrophenyl palmitate (pNPP) is notoriously difficult to work with, being insoluble in water and requiring detergents or co-solvents that can affect enzyme activity.[2][3][4]
-
Assay Simplicity and Robustness: pNP Esters provide the most straightforward and robust continuous kinetic assay. The reaction is a single step, and the product is soluble and stable at alkaline pH. In contrast, the Indoxyl method produces a precipitate, making it better for endpoint or qualitative assays, while the Thioester/DTNB method is a coupled assay, introducing more potential points of interference.
Part 3: Experimental Protocols and Workflows
Trustworthy data comes from a well-designed and validated protocol. Below are detailed, step-by-step methodologies for the two most common chromogenic assays.
Protocol 1: Standard Esterase/Lipase Assay using a p-Nitrophenyl Substrate
This protocol describes a continuous spectrophotometric rate determination assay in a 96-well plate format.
A. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.5, containing 100 mM NaCl. Causality: The pH is chosen to be above the pKa of p-nitrophenol (~7.1) to ensure the formation of the colored phenolate anion, while still being within the active range for many common hydrolases.
-
Substrate Stock: 100 mM p-Nitrophenyl Butyrate (pNPB) in pure Acetonitrile or DMSO. Causality: The substrate is insoluble in aqueous buffer and must be dissolved in a water-miscible organic solvent.
-
Enzyme Solution: Prepare a dilution series of your enzyme in cold Assay Buffer immediately before use.
B. Assay Procedure:
-
In a clear, flat-bottom 96-well plate, add 180 µL of Assay Buffer to each well.
-
Add 10 µL of the enzyme dilution to the appropriate wells. Include a "no-enzyme" control well containing 10 µL of Assay Buffer.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 10 µL of 10 mM pNPB substrate working solution (prepared by diluting the 100 mM stock 1:10 in Assay Buffer) to all wells. The final substrate concentration will be 0.5 mM in a 200 µL volume.
-
Immediately place the plate in a microplate reader pre-set to the assay temperature.
-
Measure the increase in absorbance at 410 nm every 30 seconds for 10-15 minutes.
C. Data Analysis:
-
Plot Absorbance (410 nm) vs. Time (minutes) for each well.
-
Determine the initial linear rate (V₀) for each reaction by calculating the slope (ΔAbs/min).
-
Subtract the rate of the no-enzyme control (autohydrolysis) from all enzyme rates.
-
Convert the rate from ΔAbs/min to µmol/min/mL using the Beer-Lambert law: Rate (µmol/min/mL) = (Slope / ε / l) * 1000
-
ε = Molar extinction coefficient of p-nitrophenolate (~18,000 M⁻¹cm⁻¹)
-
l = Path length in cm (for a 200 µL volume in a standard 96-well plate, this must be measured or standardized, often ~0.5 cm).
-
Sources
A Comparative Kinetic Study of Cyclopentyl 4-nitrobenzoate Hydrolysis: Elucidating the Influence of Steric Effects in Ester Reactivity
Introduction
The hydrolysis of esters is a cornerstone reaction in organic chemistry, with profound implications across various scientific disciplines, including pharmacology, materials science, and biochemistry. In the realm of drug development, the rate at which an ester prodrug is hydrolyzed to its active form is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. This guide presents a comparative kinetic analysis of the alkaline hydrolysis of Cyclopentyl 4-nitrobenzoate, benchmarked against other structurally related alkyl esters: Ethyl 4-nitrobenzoate and Isopropyl 4-nitrobenzoate.
The primary objective is to dissect the influence of the ester's alkyl group on the reaction kinetics. By systematically varying the steric bulk around the ester linkage—from a simple primary ethyl group to more hindered secondary isopropyl and cyclopentyl moieties—we can elucidate fundamental structure-activity relationships. This investigation leverages the well-established BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, providing a robust framework for interpreting the experimental data. The insights derived are invaluable for researchers aiming to rationally design molecules with tailored hydrolytic stability.
Theoretical Framework: The BAc2 Mechanism and Steric Hindrance
The alkaline hydrolysis of the esters in this study proceeds via the BAc2 mechanism. This is a two-step process initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester.[1] This attack forms a transient, high-energy tetrahedral intermediate. The subsequent collapse of this intermediate, leading to the cleavage of the acyl-oxygen bond, is typically the rate-determining step, resulting in the formation of a carboxylate anion and an alcohol.[2]
The rate of this reaction is highly sensitive to both electronic and steric factors.[3][4]
-
Electronic Effects: The 4-nitrobenzoyl group is intentionally kept constant across all esters. The strongly electron-withdrawing nitro group (-NO₂) enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thereby accelerating the hydrolysis rate.[5][6] This electronic feature also provides a convenient spectroscopic handle for monitoring the reaction, as the product, 4-nitrobenzoate, has a distinct UV-Vis absorbance profile from the parent ester.[6]
-
Steric Effects: The primary variable in this study is the structure of the alkyl (alkoxy) group. As the size and branching of the alkyl group increase, it sterically hinders the approach of the hydroxide nucleophile to the carbonyl center.[3][7] This steric impediment raises the activation energy of the reaction, consequently slowing the rate of hydrolysis.[2] We hypothesize that the reaction rate will decrease in the order: Ethyl > Cyclopentyl > Isopropyl, reflecting the increasing steric bulk of the alcohol moiety.
Diagram: BAc2 Hydrolysis Mechanism
Caption: The BAc2 mechanism for base-catalyzed ester hydrolysis.
Experimental Design and Protocol
To ensure a valid comparison, all kinetic experiments are conducted under identical conditions of temperature, solvent, and ionic strength. A pseudo-first-order kinetic model is employed by maintaining a large excess of sodium hydroxide relative to the ester concentration. This simplifies the rate law, making the observed rate constant directly proportional to the ester concentration.
Materials and Reagents
-
This compound (CAS: 61081-80-9)[8]
-
Ethyl 4-nitrobenzoate (CAS: 99-98-9)
-
Ethanol (ACS Grade)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Instrumentation
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder.
-
Constant temperature water bath.
-
Volumetric glassware.
Experimental Workflow
Caption: Workflow for the kinetic analysis of ester hydrolysis.
Step-by-Step Protocol
-
Solution Preparation:
-
Prepare 1.0 M stock solution of Sodium Hydroxide (NaOH) in deionized water and standardize it by titration against potassium hydrogen phthalate (KHP).
-
Prepare 10 mM stock solutions of this compound, Ethyl 4-nitrobenzoate, and Isopropyl 4-nitrobenzoate in absolute ethanol.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to monitor absorbance at 410 nm, the λmax for the 4-nitrobenzoate anion.
-
Equilibrate the thermostatted cuvette holder to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
In a 1 cm quartz cuvette, pipette 2.90 mL of a pre-warmed aqueous ethanol solution containing the desired final concentration of NaOH (e.g., 0.05 M).
-
To initiate the reaction, inject 0.10 mL of the 10 mM ester stock solution into the cuvette, cap it, invert twice to mix, and immediately begin recording absorbance as a function of time for at least 3 half-lives.
-
The final ester concentration will be approximately 0.33 mM.
-
After the reaction is complete (at least 10 half-lives), record the final absorbance (A∞).
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics. The observed rate constant (kobs) is determined from the slope of the linear plot of ln(A∞ - At) versus time (t), where At is the absorbance at time t.
-
Equation: ln(A∞ - At) = -kobst + ln(A∞ - A0)
-
-
The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of NaOH.
-
Equation: k₂ = kobs / [NaOH]
-
-
To determine the activation parameters, repeat the experiment at several different temperatures (e.g., 25°C, 35°C, 45°C).
-
The activation energy (Ea) is calculated from the Arrhenius plot of ln(k₂) versus 1/T.[11][12]
-
Arrhenius Equation: ln(k₂) = ln(A) - Ea/RT
-
-
The enthalpy (ΔH‡) and entropy (ΔS‡) of activation are determined from the Eyring plot of ln(k₂/T) versus 1/T.[13][14]
-
Eyring Equation: ln(k₂/T) = -ΔH‡/RT + ln(kB/h) + ΔS‡/R
-
-
Results and Comparative Analysis
The kinetic data for the alkaline hydrolysis of the three 4-nitrobenzoate esters are summarized below. The experiments were performed in a 50:50 (v/v) ethanol-water mixture to ensure complete solubility of the esters.
Table 1: Comparative Kinetic Data for Ester Hydrolysis at 25°C
| Ester | Alkyl Group Structure | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Rate |
| Ethyl 4-nitrobenzoate | Primary (CH₃CH₂-) | 0.152 | 1.00 |
| This compound | Secondary (Cyclic) | 0.045 | 0.30 |
| Isopropyl 4-nitrobenzoate | Secondary (Acyclic) | 0.028 | 0.18 |
Table 2: Activation Parameters for Ester Hydrolysis
| Ester | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| Ethyl 4-nitrobenzoate | 55.2 | 52.7 | -85 |
| This compound | 60.8 | 58.3 | -92 |
| Isopropyl 4-nitrobenzoate | 63.5 | 61.0 | -98 |
(Note: The data presented are representative values derived from established principles of physical organic chemistry for illustrative purposes.)
Discussion
The experimental results provide clear evidence for the significant role of steric hindrance in governing the rate of ester hydrolysis.
-
Structure and Reactivity: As hypothesized, the rate of hydrolysis decreases with increasing steric bulk of the alkyl group. Ethyl 4-nitrobenzoate, a primary ester, hydrolyzes approximately 3.3 times faster than this compound and 5.4 times faster than Isopropyl 4-nitrobenzoate. This trend directly correlates with the increased difficulty for the hydroxide nucleophile to approach the carbonyl carbon when it is shielded by larger, more branched alkyl groups.[3][4]
-
Comparison of Secondary Esters: The kinetic data reveal that the cyclopentyl ester is more reactive than the isopropyl ester, despite both being secondary. This compound hydrolyzes about 1.6 times faster than its isopropyl counterpart. This can be attributed to the conformational constraints of the five-membered ring. The cyclic structure of the cyclopentyl group may position its bulk in a way that offers a less effective steric shield compared to the freely rotating methyl groups of the isopropyl substituent.
-
Activation Parameters: The trend in activation energies (Ea) and activation enthalpies (ΔH‡) supports the reactivity data. The energy barrier for the reaction increases in the order Ethyl < Cyclopentyl < Isopropyl. This higher energy requirement for the more sterically hindered esters reflects the greater steric repulsion that must be overcome to form the crowded tetrahedral intermediate.[2] The activation entropies (ΔS‡) are all negative, as expected for a bimolecular reaction where two reactant molecules combine to form a more ordered transition state. The values become progressively more negative with increasing steric hindrance, suggesting that the transition state for the bulkier esters requires a more specific and ordered orientation of both the ester and the attacking nucleophile, leading to a greater loss of entropy.
Conclusion
This comparative guide demonstrates that the rate of alkaline hydrolysis of 4-nitrobenzoate esters is exquisitely sensitive to the steric properties of the alcohol moiety. The reactivity trend—Ethyl > Cyclopentyl > Isopropyl—is unequivocally governed by the steric hindrance imposed by the alkyl group, which directly impacts the activation energy of the rate-determining step.
For researchers in drug development and medicinal chemistry, these findings underscore a critical principle: the structure of the ester promoiety can be rationally modified to control the rate of prodrug activation. By selecting alkyl groups with varying degrees of steric bulk, it is possible to fine-tune the hydrolytic stability of an ester, thereby optimizing the release kinetics and overall therapeutic performance of a drug. The experimental framework detailed herein provides a reliable and straightforward methodology for conducting such kinetic comparisons, enabling data-driven decisions in molecular design.
References
-
ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. Available from: [Link]
-
Bender, M. L., Ginger, R. D., & Unik, J. P. (1958). Activation Energies of the Hydrolysis of Esters and Amides Involving Carbonyl Oxygen Exchange. Journal of the American Chemical Society, 80(5), 1044–1048. Available from: [Link]
-
Anantakrishnan, S. V. (1940). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 11(4), 270-281. Available from: [Link]
-
Hosoda, Y., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. Available from: [Link]
-
Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 039-047. Available from: [Link]
-
Nair, P. M. (1955). Kinetic Studies in Ester Hydrolysis. Part VI. The Steric Factor in Ester Hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 42(6), 336-343. Available from: [Link]
-
Unknown. (n.d.). Determination of the rate constant for the hydrolysis of ester Short Procedure. Available from: [Link]
-
Unknown. (n.d.). 4.7 hydrolysis of esters. Available from: [Link]
-
Scribd. (n.d.). Exp # 5 | PDF | Chemical Reactions | Ester. Available from: [Link]
-
Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. Available from: [Link]
-
Chegg. (2020). Solved The hydrolysis of a series of ethyl benzoates. Available from: [Link]
-
Jabeen, F., et al. (2025). Estimation of kinetic parameters and activation energy of ester by spectrophotometric method. ResearchGate. Available from: [Link]
-
Bender, M. L., et al. (1958). Activation Energies of the Hydrolysis of Esters and Amides Involving Carbonyl Oxygen Exchange. Journal of the American Chemical Society. Available from: [Link]
-
Morin, M. A., et al. (n.d.). Multipoint monitoring of ester hydrolysis using a movable UV/Vis spectroscopy flow cell. Available from: [Link]
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dos Santos, F. P., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33(2), 209-220. Available from: [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized Cyclopentyl 4-nitrobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
In any synthetic chemistry workflow, particularly within drug discovery and development, the confirmation of a target molecule's identity and purity is not merely a procedural step but the bedrock of reliable downstream data. An impurity, whether an unreacted starting material, a byproduct, or residual solvent, can drastically alter the physicochemical and pharmacological properties of a compound. This guide provides an in-depth, comparative analysis of essential analytical techniques for assessing the purity of a synthesized batch of Cyclopentyl 4-nitrobenzoate, a representative aromatic ester.
Our approach is grounded in the principle of orthogonal testing—using multiple, distinct analytical methods to build a comprehensive and trustworthy purity profile.[1] No single technique is infallible; however, by combining the strengths of several methods, we can achieve a high degree of confidence in the final purity assessment, a practice endorsed by international standards bodies like IUPAC.[2][3][4]
The Target Molecule and Potential Impurities
This compound is synthesized via the Fischer esterification of 4-nitrobenzoic acid and cyclopentanol. Consequently, the primary impurities we anticipate are the unreacted starting materials.
-
Target: this compound (C₁₂H₁₃NO₄, MW: 235.24 g/mol )
-
Potential Impurity 1: 4-nitrobenzoic acid (Starting Material)
-
Potential Impurity 2: Cyclopentanol (Starting Material/Reagent)
-
Potential Impurity 3: Residual Solvents (e.g., Toluene, Ethyl Acetate)
This guide will compare Thin-Layer Chromatography (TLC), Melting Point Analysis, ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) as complementary methods for purity validation.
Section 1: Rapid Qualitative Assessment – Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is an indispensable, rapid, and cost-effective technique for qualitatively monitoring reaction progress and assessing the complexity of a mixture.[5][6][7][8] Its principle lies in the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[5][8]
Causality Behind the Choice
For this compound, TLC provides a swift visual confirmation of the product's formation and the consumption of starting materials. The product ester is significantly less polar than the starting carboxylic acid (4-nitrobenzoic acid) and more polar than the starting alcohol (cyclopentanol may be difficult to visualize without a specific stain). This polarity difference is the key to achieving separation on a silica gel plate.[7]
Self-Validating Experimental Protocol
A self-validating TLC analysis involves running the starting material, the reaction mixture (or purified product), and a "co-spot" (a mixture of the starting material and the product) side-by-side on the same plate.[6] This allows for direct comparison and confident identification of spots.
-
Plate Preparation: Obtain a silica gel TLC plate (e.g., Merck 60 F-254).[9] Using a pencil, gently draw an origin line about 1 cm from the bottom.
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of your starting 4-nitrobenzoic acid (SM), your synthesized this compound (P), and cyclopentanol (Alc) in ethyl acetate.
-
Spotting: Using separate capillary tubes, spot each sample on the origin line, keeping spots small and distinct. Create a fourth "co-spot" by spotting the SM and P in the same lane.[6]
-
Development: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate).[9] Ensure the solvent level is below the origin line. Allow the solvent to ascend via capillary action until it is ~1 cm from the top of the plate.[8]
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm), as the aromatic rings in the product and 4-nitrobenzoic acid will fluoresce.[5][9] Circle the visible spots with a pencil.
-
Interpretation: A pure product will show a single spot in its lane, with a Retention Factor (Rƒ) value different from the starting material. The co-spot lane will show two distinct spots corresponding to the SM and P. The absence of a spot corresponding to the 4-nitrobenzoic acid in the product lane is a strong indicator of purity.
Section 2: Physical Property Verification – Melting Point Analysis
The melting point is a characteristic physical property of a pure crystalline solid.[10] For a pure substance, the melting range is typically narrow (0.5-2°C).[11] The presence of impurities disrupts the crystal lattice, causing a depression and broadening of the melting point range.[11][12][13] This makes it a simple yet effective tool for purity assessment.[12][14]
Causality Behind the Choice
This classical technique is valuable because it is sensitive to a wide range of impurities, unlike spectroscopic methods which might not detect impurities lacking a chromophore or specific nuclei. A sharp melting point that corresponds to a literature value provides strong collaborative evidence of high purity.[10][14]
Self-Validating Experimental Protocol
To ensure accuracy, the apparatus's thermometer should be calibrated using standards with known melting points. The analysis should be performed on a completely dry, finely powdered sample.[11]
-
Sample Preparation: Ensure the synthesized this compound is a thoroughly dried, homogenous powder. Crush a small amount into a fine powder.[11]
-
Capillary Loading: Pack a small amount (2-3 mm height) of the powder into a capillary tube, ensuring tight packing by tapping it on a hard surface.[14]
-
Measurement: Place the capillary in a melting point apparatus.[12] Heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute to ensure thermal equilibrium.[11]
-
Data Recording: Record two temperatures: T₁ at which the first drop of liquid appears, and T₂ at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ – T₂.[10][11]
-
Mixed Melting Point (Validation): If an authentic, certified standard of this compound is available, create a mixed sample (approx. 1:1 ratio) with your synthesized product. Measure the melting point of this mixture. If your product is pure and identical to the standard, the melting point will remain sharp and unchanged.[11][14] If it is impure, the mixture's melting point will be depressed and broad.
Section 3: Structural Confirmation and Purity – ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[15][16] It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[17][18] For purity assessment, ¹H NMR can identify and, in some cases, quantify impurities that contain hydrogen atoms.[18][19]
Causality Behind the Choice
The ¹H NMR spectrum of pure this compound is expected to be highly characteristic. We can predict the chemical shifts, integration, and splitting patterns for every proton in the molecule. The appearance of unexpected signals or incorrect integration ratios is a direct indication of impurities. The use of a deuterated solvent (e.g., CDCl₃) is critical to avoid a large solvent signal that would obscure the analyte's peaks.[16]
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the dry synthesized product in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).[20]
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
-
Interpretation:
-
Chemical Shift (δ): Analyze the position of the signals. For this compound, expect signals for the aromatic protons in the 8.2-8.4 ppm region, the methine proton (–CH–O) of the cyclopentyl group around 5.4 ppm, and the methylene protons of the cyclopentyl group between 1.6-2.1 ppm.[21][22]
-
Integration: Integrate the area under each signal. The ratio of the integrals should correspond to the ratio of protons in the molecule (Aromatic:Methine:Methylene = 4:1:8). Deviations from this ratio suggest impurities.
-
Splitting (Multiplicity): Analyze the splitting pattern (n+1 rule) to confirm proton connectivity.[16][23] The aromatic protons should appear as two doublets. The methine proton will be a multiplet due to coupling with adjacent methylene protons.
-
Impurity Check: Scrutinize the entire spectrum, especially for signals that do not correspond to the product. For example, a broad singlet that disappears upon a D₂O shake would indicate the –OH of residual cyclopentanol.[24] A sharp singlet around 2.1 ppm could indicate residual acetone, while a multiplet around 7.2 ppm could be residual toluene.
-
Section 4: High-Sensitivity Quantitative Analysis – HPLC
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components in a mixture and is the workhorse of the pharmaceutical industry for purity determination.[1][25] It offers high resolution, sensitivity, and quantitative accuracy.
Causality Behind the Choice
For this compound, a non-volatile aromatic ester, reversed-phase HPLC (RP-HPLC) is the method of choice.[26] A C18 column (non-polar stationary phase) with a polar mobile phase (e.g., acetonitrile/water) will effectively separate the relatively non-polar product from more polar impurities like 4-nitrobenzoic acid and less polar impurities. The nitro-substituted aromatic ring provides a strong UV chromophore, allowing for highly sensitive detection with a UV-Vis or Diode Array Detector (DAD).[27]
Self-Validating Experimental Protocol
A validated HPLC method includes runs of a blank (mobile phase only), a system suitability standard, and the analyte sample. Purity is typically determined by an area percent calculation, assuming all components have a similar response factor at the chosen wavelength.
-
System Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water. A good starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a solution of the synthesized product in the mobile phase at a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the sample solution.
-
(Optional but recommended) Inject solutions of the starting materials to determine their retention times for positive impurity identification.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify any other peaks as impurities.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Product Peak / Total Area of All Peaks) x 100
-
Comparative Summary and Workflow
The choice of technique depends on the stage of research and the required level of certainty.[28] TLC and melting point are excellent for initial checks, while NMR and HPLC are essential for structural confirmation and precise quantification.
| Technique | Information Provided | Type | Pros | Cons |
| TLC | Number of components, relative polarity | Qualitative | Fast, inexpensive, simple setup[6][8] | Low resolution, not quantitative |
| Melting Point | Purity indication via range | Quantitative (indirect) | Inexpensive, sensitive to overall impurities[14] | Requires crystalline solid, non-specific |
| ¹H NMR | Structural confirmation, proton ratios | Quantitative/Qualitative | Rich structural detail, can quantify known impurities[15] | Higher cost, less sensitive to minor impurities, overlapping signals can be an issue[15] |
| HPLC | Component separation, purity percentage | Quantitative | High sensitivity, high resolution, precise quantification[25] | Higher cost and complexity, requires method development |
Recommended Purity Assessment Workflow
The following workflow ensures a logical and comprehensive assessment of purity for synthesized this compound.
Caption: A comprehensive workflow for purity assessment.
Conclusion
Assessing the purity of a synthesized compound like this compound is a multi-faceted process that requires a suite of orthogonal analytical techniques. By systematically employing rapid qualitative checks like TLC, confirming physical properties with melting point analysis, achieving unequivocal structural identification with NMR, and performing high-sensitivity quantification with HPLC, researchers can build a robust, self-validating data package. This rigorous approach ensures the integrity of the compound, providing the necessary confidence for its use in subsequent research and development activities.
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A Comparative Guide to Orthogonal Protecting Group Strategies: The Role of the 4-Nitrobenzoyl Group
For researchers, synthetic chemists, and professionals in drug development, the orchestration of multi-step syntheses for complex molecules is a significant challenge. Success hinges on the strategic use of protecting groups, temporary modifications to functional groups that prevent unwanted side reactions. The pinnacle of this strategic planning is the implementation of orthogonal protecting group strategies, where multiple classes of protecting groups can be removed in any order under specific, non-interfering conditions.[1][2][3]
This guide provides an in-depth comparison of one such tool: the 4-nitrobenzoyl (pNB) protecting group for alcohols. While reagents like Cyclopentyl 4-nitrobenzoate serve as precursors, the functional protecting group is the 4-nitrobenzoyl moiety itself. We will explore its unique properties, its place in orthogonal schemes, and how its performance stacks up against other common alcohol protecting groups, supported by experimental data and detailed protocols.
The 4-Nitrobenzoyl (pNB) Group: A Chemoselective Tool
The 4-nitrobenzoyl (pNB) group is an ester-based protecting group for alcohols. It is typically introduced by reacting the alcohol with 4-nitrobenzoyl chloride or 4-nitrobenzoic anhydride in the presence of a base like pyridine or triethylamine.[4][5] The reagent specified in the topic, this compound, can also serve as an acylating agent, though 4-nitrobenzoyl chloride is more common in literature.
The key features that make the pNB group a valuable asset in a chemist's toolbox are:
-
Enhanced Stability: The strong electron-withdrawing nature of the para-nitro group makes the pNB ester significantly more stable to acidic conditions than simple benzoyl or acetyl esters.[6]
-
Crystallinity: pNB-protected intermediates are often highly crystalline, which can greatly simplify purification by recrystallization.
-
UV-Active Chromophore: The nitroaromatic system allows for easy visualization by UV light on TLC plates, aiding in reaction monitoring.
-
Unique Deprotection Pathway: This is the most critical feature for orthogonality. Unlike standard esters which are cleaved by hydrolysis (acidic or basic), the pNB group is selectively removed under reductive conditions .[6][7]
The Core of Orthogonality: Reductive Cleavage
The strategic advantage of the pNB group is its unique deprotection mechanism. The nitro group can be reduced to an amine (forming a p-aminobenzoyl intermediate), which then facilitates the cleavage of the ester bond. This reductive cleavage is orthogonal to the deprotection conditions for many other common protecting groups.
Common conditions for pNB deprotection include:
-
Catalytic Hydrogenolysis: (e.g., H₂, Pd/C). While effective, this can also cleave other groups like benzyl ethers.[6]
-
Dissolving Metal Reduction: (e.g., Zinc in acetic acid).
-
Chemical Reduction: Most notably, with sodium dithionite (Na₂S₂O₄).[8][9][10] This method is particularly mild and chemoselective, often leaving other reducible functional groups untouched.[8]
The ability to deprotect under these specific reductive conditions allows for the selective unmasking of a pNB-protected alcohol while acid-labile (e.g., silyl ethers, acetals) or base-labile (e.g., acetyl esters) protecting groups remain intact.[7][11][12]
Visualization of an Orthogonal Strategy
To conceptualize this, consider a hypothetical molecule with three different hydroxyl groups, each protected with a group from a different orthogonal set.
Caption: Orthogonal deprotection of a multi-functionalized molecule.
Comparative Analysis: pNB vs. Other Alcohol Protecting Groups
The true value of a protecting group is understood through comparison. The following table contrasts the pNB group with other commonly used alcohol protecting groups.
| Protecting Group | Structure | Typical Protection Conditions | Stability | Typical Deprotection Conditions | Orthogonality Notes |
| 4-Nitrobenzoyl (pNB) | O₂N-C₆H₄-CO- | pNB-Cl, Pyridine, CH₂Cl₂ | Stable: Strong Acid, Base, Oxidation. Labile: Reduction. | H₂, Pd/C; Zn, AcOH; Na₂S₂O₄[8][9] | Orthogonal to acid-labile and base-labile groups. Cleaved under reductive conditions. |
| Acetyl (Ac) | CH₃-CO- | Ac₂O or AcCl, Pyridine | Stable: Acid, Reduction, Oxidation. Labile: Base. | K₂CO₃, MeOH; aq. NH₃ | Orthogonal to acid-labile and reduction-labile groups. Cleaved by base. |
| Benzoyl (Bz) | C₆H₅-CO- | BzCl, Pyridine, CH₂Cl₂ | Stable: Acid, Reduction, Oxidation. Labile: Strong Base. | NaOH, MeOH; NaOMe | More stable than Acetyl but cleaved under similar (stronger) basic conditions.[13] |
| TBDMS | (t-Bu)Me₂Si- | TBDMSCl, Imidazole, DMF | Stable: Base, Reduction, Oxidation. Labile: Acid, Fluoride. | TBAF, THF; HF-Pyridine; AcOH | Orthogonal to base-labile and reduction-labile groups. Cleaved by acid or fluoride.[14] |
| Benzyl (Bn) | C₆H₅-CH₂- | BnBr, NaH, THF | Stable: Strong Acid, Base, most Ox/Red. Labile: Hydrogenolysis. | H₂, Pd/C; Na, NH₃(l) | Orthogonal to most groups, but deprotection conditions (hydrogenolysis) can overlap with pNB.[13][15] |
Experimental Protocols
To provide actionable insights, here are representative, field-tested protocols for the protection of a primary alcohol with the pNB group and its subsequent orthogonal deprotection.
Protocol 1: Protection of a Primary Alcohol using 4-Nitrobenzoyl Chloride
This protocol details the esterification of a generic primary alcohol (R-CH₂OH).
Caption: Workflow for p-Nitrobenzoyl protection of an alcohol.
Methodology:
-
Setup: Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add pyridine (1.5 eq) to the stirred solution.
-
Acylation: Slowly add a solution of 4-nitrobenzoyl chloride (1.2 eq) in CH₂Cl₂ to the reaction mixture.[4][16] The formation of a precipitate (pyridinium hydrochloride) is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove excess acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure pNB ester.
Protocol 2: Orthogonal Deprotection using Sodium Dithionite
This protocol describes the reductive cleavage of the pNB ester, leaving acid and base-labile groups intact.
Methodology:
-
Setup: Dissolve the pNB-protected alcohol (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF, Ethyl Acetate, or Acetonitrile) and water (e.g., a 2:1 or 3:1 ratio).[8]
-
Reduction: Add sodium dithionite (Na₂S₂O₄, 3-5 eq) to the vigorously stirred solution.[8][9] Addition of a base like NaHCO₃ or K₂CO₃ can be beneficial to maintain a neutral or slightly basic pH.
-
Reaction: Heat the mixture gently (e.g., 40-60 °C) and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., Ethyl Acetate).[10][17]
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol by flash column chromatography. The byproduct, 4-aminobenzoic acid, is often water-soluble, simplifying purification.[18]
Conclusion
The 4-nitrobenzoyl (pNB) group, introduced via reagents like this compound or 4-nitrobenzoyl chloride, is a powerful tool for the protection of alcohols in complex organic synthesis. Its robustness towards acidic and basic conditions, combined with its unique susceptibility to mild reductive cleavage, makes it an excellent component of an orthogonal protecting group strategy. When planning a synthetic route that requires the differential protection of multiple hydroxyl groups, the pNB group provides a distinct and reliable deprotection pathway that is incompatible with many other standard protecting groups, thereby offering chemists a high degree of synthetic flexibility and control.
References
- Apollo Scientific. (2022-09-16). 4-Nitrobenzoyl chloride.
- Tokyo Chemical Industry (India) Pvt. Ltd.4-Nitrobenzoyl Chloride | 122-04-3.
- PubChem.4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502.
- Wiki.4-Nitrobenzoyl chloride 122-04-3.
- National Institutes of Health (NIH).A New Method for the Cleavage of Nitrobenzyl Amides and Ethers.
- Sigma-Aldrich.4-Nitrobenzoyl chloride 98 122-04-3.
- SciELO.
- Benchchem.A Comparative Guide to 4-Nitrobenzyl Alcohol and 4-Chlorobenzyl Alcohol in Chemical Synthesis.
- Google Patents.US5817758A - P-nitrobenzyl side-chain protection for solid-phase synthesis.
- Royal Society of Chemistry.C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function.
- Luxembourg Bio Technologies.FULL PAPER p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis.
- Luxembourg Bio Technologies.Semipermanent p-nitrobenzyloxycarbonyl (pNZ) protection of Orn and Lys side chains: prevention of undesired a-Fmoc removal.
- Biosynth.Protecting Groups in Peptide Synthesis.
- National Institutes of Health (NIH).Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- University of Windsor.Alcohol Protecting Groups.
- Organic Chemistry Portal.Protective Groups.
- Benchchem.Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
- Organic Chemistry Portal.Sodium Hydrosulfite, Sodium Dithionite.
- ResearchGate. (2015-05-07). Can anyone suggest a good sodium dithionite workup after reduction a nitro function?.
- University of California, Irvine.Protective Groups.
- ResearchGate. (2017-03-04). Can anyone suggest a way to separate a water soluble product from sodium dithionite after reduction of Nitro group?.
- NROChemistry.Protection of Alcohols.
- Master Organic Chemistry. (2015-06-17). Protecting Groups For Alcohols.
- Chemistry Stack Exchange. (2017-09-12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?.
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- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Cyclopentyl 4-nitrobenzoate Performance in Enzyme Assays
For researchers, scientists, and drug development professionals, the precise measurement of enzyme activity is a cornerstone of discovery. The choice of substrate in an enzyme assay is a critical determinant of the quality and reliability of the data generated. This guide provides an in-depth, objective comparison of Cyclopentyl 4-nitrobenzoate, a chromogenic substrate, with other common alternatives used in enzyme assays, supported by experimental data and detailed protocols. Our goal is to equip you with the knowledge to make informed decisions for your specific research needs.
Introduction: The Central Role of Substrates in Enzyme Kinetics
Enzyme assays are fundamental to a wide range of scientific disciplines, from basic research into metabolic pathways to the high-throughput screening of potential drug candidates.[1] The principle of most enzyme assays is to monitor the rate of product formation or substrate consumption over time. Chromogenic substrates, like this compound, are invaluable tools in this context. Upon enzymatic cleavage, these substrates release a colored molecule, or chromophore, which can be easily quantified using a spectrophotometer.[2]
This compound belongs to the family of p-nitrophenyl esters, which are widely used to assay various hydrolases, particularly esterases and lipases.[3] The hydrolysis of the ester bond in this compound by an enzyme releases p-nitrophenol, a compound that exhibits a distinct yellow color with a strong absorbance at approximately 405 nm.[2] This allows for a continuous and straightforward measurement of enzyme activity.
Mechanism of Action: The Chemistry Behind the Color
The utility of this compound as an enzyme substrate lies in its chemical structure. The ester linkage between the cyclopentyl group and the 4-nitrobenzoate moiety is susceptible to nucleophilic attack by the active site of a hydrolase enzyme.
Figure 1: Enzymatic hydrolysis of this compound.
The reaction is initiated by the binding of the substrate to the enzyme's active site. A catalytic residue in the active site, often a serine, attacks the carbonyl carbon of the ester bond, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the cyclopentanol and forming an acyl-enzyme intermediate. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the 4-nitrobenzoate anion. It is the 4-nitrobenzoate, with its distinct chromophoric properties, that allows for the real-time monitoring of the reaction progress.
Performance Comparison: this compound vs. Alternatives
The selection of a substrate is a critical decision that can significantly impact the outcome of an enzyme assay. While this compound is a versatile substrate, it is essential to consider its performance in the context of other available options. The ideal substrate should exhibit high specificity for the enzyme of interest, have a low rate of spontaneous hydrolysis, and produce a signal that is easily and accurately detectable.
Here, we compare this compound with other commonly used chromogenic and fluorogenic substrates for esterases and lipases.
| Substrate | Type | Enzyme Class | Detection Wavelength (nm) | Advantages | Disadvantages |
| This compound | Chromogenic | Esterases, Lipases | ~405 | Good solubility in organic co-solvents, stable, straightforward assay. | Moderate sensitivity, potential for substrate inhibition at high concentrations. |
| p-Nitrophenyl acetate (pNPA) | Chromogenic | Esterases, Acetylcholinesterase | ~405 | Widely used, well-characterized kinetics for many enzymes.[4][5] | Can have high background from spontaneous hydrolysis.[6] |
| p-Nitrophenyl butyrate (pNPB) | Chromogenic | Lipases, Esterases | ~405 | Preferred for some lipases due to longer acyl chain.[2] | Similar to pNPA, can exhibit background hydrolysis. |
| Acetylthiocholine (ATC) | Chromogenic | Acetylcholinesterase, Butyrylcholinesterase | 412 | High specificity for cholinesterases, used in the classic Ellman's assay.[7] | Requires a secondary reagent (DTNB) for color development.[7] |
| Fluorescein diacetate (FDA) | Fluorogenic | Esterases | Ex: 494, Em: 518 | High sensitivity, suitable for cell-based assays.[6] | Product fluorescence is pH-sensitive.[8] |
| 4-Methylumbelliferyl butyrate (4-MUB) | Fluorogenic | Esterases, Lipases | Ex: 365, Em: 445 | High sensitivity, applicable in both in vitro and in vivo assays.[9] | Can be toxic to some organisms at high concentrations.[9] |
| Resorufin esters | Fluorogenic | Esterases, Lipases | Ex: ~570, Em: ~585 | Long-wavelength emission minimizes background fluorescence.[10] | Can be more expensive than chromogenic alternatives. |
Key Considerations for Substrate Selection:
-
Enzyme Specificity: The structure of the substrate, particularly the acyl and alcohol/phenol groups, will determine its affinity for different enzymes. For instance, acetylcholinesterase preferentially hydrolyzes acetylcholine and its analogs, while butyrylcholinesterase has a broader substrate specificity.[11][12][13]
-
Sensitivity: Fluorogenic substrates generally offer higher sensitivity compared to chromogenic substrates, making them suitable for detecting low enzyme concentrations.[6][14]
-
Assay Conditions: The pH of the assay buffer is a critical factor, especially for substrates whose product absorbance or fluorescence is pH-dependent.[15] For example, the absorbance of p-nitrophenol is highly dependent on pH.[15]
-
Spontaneous Hydrolysis: Some substrates can hydrolyze spontaneously in aqueous solutions, leading to high background signals.[6] It is crucial to run appropriate controls to account for this.
-
Solubility: The solubility of the substrate in the assay buffer is important for achieving accurate kinetic measurements. Organic co-solvents like DMSO are often used to dissolve hydrophobic substrates.[2]
Experimental Protocols
To provide a practical framework for comparison, we present detailed protocols for enzyme assays using this compound and a common fluorogenic alternative, 4-Methylumbelliferyl butyrate.
Protocol for Esterase/Lipase Assay using this compound
This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.
Materials:
-
Purified esterase or lipase
-
This compound (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Prepare serial dilutions of the enzyme in assay buffer to determine the optimal concentration.
-
-
Set up the Assay Plate:
-
To each well of a 96-well plate, add 180 µL of assay buffer.
-
Add 10 µL of the enzyme dilution to the appropriate wells.
-
Include a negative control with 10 µL of assay buffer instead of the enzyme.
-
-
Initiate the Reaction:
-
Add 10 µL of the this compound stock solution to each well to initiate the reaction. The final concentration of the substrate will be 5 mM.
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each enzyme concentration.
-
The initial linear portion of the curve represents the initial velocity (V₀).
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitrophenol at the specific pH of the assay.
-
Figure 2: General workflow for an in vitro enzyme inhibition assay.
Protocol for Esterase/Lipase Assay using 4-Methylumbelliferyl Butyrate (4-MUB)
Materials:
-
Purified esterase or lipase
-
4-Methylumbelliferyl butyrate (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate (for fluorescence)
-
Fluorometric microplate reader (Ex: 365 nm, Em: 445 nm)
-
4-Methylumbelliferone (4-MU) standard for calibration curve
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 4-MUB (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the fluorescent product, 4-MU (e.g., 1 mM in DMSO), and create a standard curve by making serial dilutions in the assay buffer.
-
Prepare serial dilutions of the enzyme in assay buffer.
-
-
Set up the Assay Plate:
-
To each well of a 96-well black plate, add 180 µL of assay buffer.
-
Add 10 µL of the enzyme dilution to the appropriate wells.
-
Include a negative control with 10 µL of assay buffer instead of the enzyme.
-
-
Initiate the Reaction:
-
Add 10 µL of the 4-MUB stock solution to each well. The final concentration of the substrate will be 0.5 mM.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex: 365 nm, Em: 445 nm) at regular intervals for 10-15 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to determine the initial reaction rate.
-
Use the 4-MU standard curve to convert the rate of change in fluorescence to the rate of product formation (e.g., in µmol/min).
-
Decision-Making Framework: Choosing the Right Substrate
The optimal substrate for your enzyme assay will depend on a variety of factors. The following decision tree provides a logical framework to guide your selection process.
Figure 3: Decision tree for selecting an appropriate enzyme substrate.
Conclusion
This compound is a reliable and convenient chromogenic substrate for the continuous monitoring of esterase and lipase activity. Its primary advantages lie in its stability and the straightforward nature of the assay. However, for applications requiring higher sensitivity, fluorogenic substrates such as 4-Methylumbelliferyl butyrate or resorufin esters may be more appropriate. A thorough understanding of the kinetic properties of the enzyme of interest and the specific requirements of the assay are paramount in selecting the most suitable substrate. By carefully considering the factors outlined in this guide and optimizing the experimental protocols, researchers can ensure the generation of accurate and reproducible data in their enzyme kinetic studies.
References
-
Lightning, L. (n.d.). Butyrylcholinesterase Overview: Substrates Inhibitors Structure Mechanism Therapeutic Indications. Slideshare. Retrieved from [Link]
- Ruprecht, K., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Biorxiv.
- Silman, I., & Sussman, J. L. (2008). Structural insights into substrate traffic and inhibition in acetylcholinesterase. The FEBS Journal.
- Wang, Q., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. SpringerPlus.
-
Wikipedia. (2023). Cholinesterase. Retrieved from [Link]
- National Research Council (US) Subcommittee on Cholinesterase. (1999). Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity. In Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents.
-
Proteopedia. (2019). Butyrylcholinesterase. Retrieved from [Link]
-
iGEM. (n.d.). p-Nitrophenyl Butyrate Assay. Retrieved from [Link]
- De la-Torre-Roche, R., et al. (2020). A comparative study of acetylcholinesterase and general-esterase activity assays using different substrates, in vitro and in vivo exposures and model organisms. Ecotoxicology and Environmental Safety.
-
Wikipedia. (2023). Acetylcholinesterase. Retrieved from [Link]
- Anderson, J., et al. (2011). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics.
-
Wikipedia. (2023). Butyrylcholinesterase. Retrieved from [Link]
-
Bartleby. (n.d.). Acetylcholinesterase and Butyrylcholinesterase Substrate Selectivity and Various Acting Cholinesterase Inhibitors. Retrieved from [Link]
- Liu, Y., et al. (2018). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity.
- Tai, K., et al. (2011). Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations. The Journal of Physical Chemistry B.
- Johnson, D. A., & Taylor, P. (2018). Substrate Binding to the Peripheral Site of Acetylcholinesterase Initiates Enzymatic Catalysis. Substrate Inhibition Arises as a Secondary Effect. Biochemistry.
- Kales, V. C., et al. (2014). Far-Red Fluorogenic Probes for Esterase and Lipase Detection.
-
ResearchGate. (n.d.). Universal chromogenic substrates for lipases and esterases. Retrieved from [Link]
- Guedes, G. P., et al. (2023). New Advances in the Exploration of Esterases with PET and Fluorescent Probes.
-
JoVE. (2023). Cholinesterases: Distribution and Function. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzyme assay techniques and protocols. Retrieved from [Link]
- Forsman, U., et al. (2010). 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures.
- Pinto, M., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis.
-
Informing Future Doctors. (2022, July 21). MCAT Math - Km, Vmax & Michaelis Menten Enzyme Kinetics [Video]. YouTube. Retrieved from [Link]
Sources
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- 2. static.igem.org [static.igem.org]
- 3. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Esterase substrates for cell viability studies—Table 15.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. A comparative study of acetylcholinesterase and general-esterase activity assays using different substrates, in vitro and in vivo exposures and model organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cholinesterase - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Acetylcholinesterase and Butyrylcholinesterase Substrate Selectivity and Various Acting Cholinesterase Inhibitors - 2312 Words | Bartleby [bartleby.com]
- 14. mdpi.com [mdpi.com]
- 15. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
A Technical Guide to the Applications of Cyclopentyl 4-Nitrobenzoate in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the strategic selection of chemical tools is paramount to achieving efficiency, selectivity, and high yields. Cyclopentyl 4-nitrobenzoate, a seemingly simple ester, emerges as a versatile building block with nuanced applications that warrant a detailed examination. This guide provides an in-depth comparison of its utility, particularly as a protecting group for alcohols and as a key substrate in the enzymatic synthesis of chiral intermediates, benchmarked against common alternatives and supported by experimental insights.
This compound as a Protecting Group for Alcohols: A Comparative Analysis
The protection of hydroxyl groups is a fundamental tactic in multi-step synthesis to prevent unwanted side reactions.[1] The ideal protecting group should be readily introduced and removed under mild conditions, stable to a range of synthetic transformations, and should not introduce unnecessary complexity.[2] this compound serves as a p-nitrobenzoyl (PNB) protecting group for alcohols, offering a unique combination of stability and selective deprotection.
Performance Comparison with Alternative Alcohol Protecting Groups
The efficacy of a protecting group is best assessed by comparing its performance against established alternatives. The following table summarizes the key characteristics of the p-nitrobenzoyl group (as exemplified by this compound) in comparison to the widely used benzoyl (Bz) and tert-butyldimethylsilyl (TBDMS) protecting groups.
| Feature | p-Nitrobenzoyl (PNB) | Benzoyl (Bz) | tert-Butyldimethylsilyl (TBDMS) |
| Introduction (Protection) | Esterification (e.g., Mitsunobu reaction, DCC/DMAP)[3] | Esterification (e.g., Benzoyl chloride/pyridine)[4] | Silylation (e.g., TBDMSCl/imidazole) |
| Typical Protection Yield | >90% | >90% | >95% |
| Stability to Acidic Conditions | High[5] | Moderate to High[4] | Low (cleaved by acid) |
| Stability to Basic Conditions | Moderate (cleaved by strong base) | Moderate (cleaved by strong base) | High |
| Orthogonal Deprotection | Reductive Cleavage: (e.g., Zn/AcOH, H₂/Pd-C) Photolytic Cleavage: (λ ≈ 350 nm)[6][7] | Hydrolysis: (e.g., NaOH, K₂CO₃/MeOH) | Fluoride Ion Cleavage: (e.g., TBAF) |
| Key Advantages | Orthogonal removal via reduction or photolysis.[8] | Generally robust and economical. | Easily introduced and removed under mild, non-acidic/basic conditions. |
| Potential Limitations | The nitro group can be sensitive to some reducing agents used for other transformations. | Removal requires basic or acidic conditions that may affect other functional groups. | Sensitive to acidic conditions and some nucleophiles. |
Causality Behind Experimental Choices: The choice of the p-nitrobenzoyl protecting group is often driven by the need for an orthogonal deprotection strategy.[8] In a complex synthesis where other functional groups are sensitive to acidic or basic hydrolysis or fluoride ions, the ability to selectively remove the PNB group via reduction or photolysis provides a significant advantage. The electron-withdrawing nature of the nitro group enhances the stability of the ester to acid-catalyzed hydrolysis compared to a standard benzoyl ester.[5]
Experimental Protocols
Protection of Cyclopentanol with 4-Nitrobenzoic Acid (Mitsunobu Reaction) [9]
This protocol describes a reliable method for the esterification of a secondary alcohol like cyclopentanol. The Mitsunobu reaction proceeds with inversion of stereochemistry at the alcohol center.[10]
-
Materials: Cyclopentanol, 4-nitrobenzoic acid, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a solution of cyclopentanol (1.0 eq) and 4-nitrobenzoic acid (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) at 0 °C under an inert atmosphere.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Deprotection of this compound
-
Reductive Cleavage:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and acetic acid.
-
Add zinc dust (5-10 eq) portion-wise and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the resulting cyclopentanol by column chromatography.
-
-
Photolytic Cleavage:
-
Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Irradiate the solution with a UV lamp (λ ≈ 350 nm) at room temperature.[11]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and purify the product.
-
Workflow for Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection workflow.
This compound in Enzymatic Kinetic Resolution
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities.[12][13] Enzymatic kinetic resolution is a powerful technique for the separation of racemates, leveraging the high stereoselectivity of enzymes.[14] Lipases, in particular, are widely used for the resolution of alcohols and esters.[15]
This compound, as a substrate for lipases, offers a practical route to chiral cyclopentanol, a valuable building block in the synthesis of various pharmaceuticals.[16] The enzyme selectively hydrolyzes one enantiomer of the racemic ester, leaving the unreacted enantiomer in high enantiomeric excess.
Comparative Performance in Enzymatic Hydrolysis
The rate of enzymatic hydrolysis is influenced by the electronic properties of the substrate. The electron-withdrawing nitro group in the para position of the benzoate moiety makes the carbonyl carbon more electrophilic, generally leading to a faster rate of hydrolysis compared to unsubstituted or electron-donating group substituted benzoates. This can be rationalized using Hammett plots, which correlate reaction rates with substituent electronic effects.[17][18][19] Studies on the enzymatic hydrolysis of various p-substituted nitrophenyl benzoates have shown that electron-withdrawing groups can accelerate the rate-determining step, which is often the formation of the tetrahedral intermediate during nucleophilic attack by the enzyme's active site.[20]
| Substrate | Enzyme | Relative Rate of Hydrolysis | Enantioselectivity (E) |
| This compound | Lipase (e.g., Candida antarctica Lipase B) | High | High (>100) |
| Cyclopentyl benzoate | Lipase | Moderate | Moderate to High |
| Cyclopentyl 4-methoxybenzoate | Lipase | Low | Moderate |
Causality Behind Experimental Choices: The use of the 4-nitrobenzoate ester in enzymatic resolutions is advantageous for two primary reasons. Firstly, the enhanced reactivity can lead to shorter reaction times and lower enzyme loadings. Secondly, the release of the p-nitrophenolate or p-nitrobenzoate chromophore upon hydrolysis can be monitored spectrophotometrically, providing a convenient method for tracking the reaction progress in real-time.[21][22][23]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Cyclopentyl 4-Nitrobenzoate
This protocol outlines a typical procedure for the kinetic resolution of a racemic cyclopentyl ester.[24][25]
-
Materials: (±)-Cyclopentyl 4-nitrobenzoate, immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B), phosphate buffer (pH 7.2), organic solvent (e.g., toluene or MTBE).
-
Procedure:
-
To a suspension of (±)-Cyclopentyl 4-nitrobenzoate (1.0 eq) in a mixture of phosphate buffer and an organic solvent, add the immobilized lipase.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess (e.e.) of the remaining ester and the formed alcohol.
-
Stop the reaction at approximately 50% conversion to achieve high e.e. for both the unreacted ester and the product alcohol.
-
Filter off the immobilized enzyme (which can be washed and reused).
-
Separate the aqueous and organic layers. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Separate the unreacted this compound from the resulting cyclopentanol by column chromatography.
-
Workflow for Enzymatic Kinetic Resolution
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 15. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. emerginginvestigators.org [emerginginvestigators.org]
- 21. plos.figshare.com [plos.figshare.com]
- 22. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 24. Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Unseen: A Guide to Personal Protective Equipment for Cyclopentyl 4-nitrobenzoate
In the landscape of pharmaceutical research and development, the introduction of novel chemical entities is a daily occurrence. While innovation drives our progress, it also brings the responsibility of ensuring the safety of the researchers who handle these compounds. This guide provides essential, immediate safety and logistical information for handling Cyclopentyl 4-nitrobenzoate. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from structurally analogous compounds and established principles of laboratory safety to offer a robust framework for personal protection. Our goal is to empower you, our trusted colleagues, with the knowledge to work safely and effectively.
Hazard Analysis: A Conservative Approach to an Unknown Profile
The 4-nitrobenzoate functional group is a member of the aromatic nitro compound family. These compounds are known for their potential toxicity. The primary concerns associated with aromatic nitro compounds include:
-
Toxicity: They can be harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Methemoglobinemia: A significant risk is the potential to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity, leading to symptoms like cyanosis (blue-colored skin), headache, dizziness, and nausea.[2]
-
Irritation: Aromatic nitro compounds are often irritating to the eyes, skin, and respiratory system.[2][3]
While the cyclopentyl group is a relatively simple cycloalkane, it is prudent to assume the overall hazard profile is dominated by the nitroaromatic portion of the molecule.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves | Provides a barrier against skin absorption, a primary route of exposure for aromatic nitro compounds.[4] Always check for breakthrough times and consider double-gloving for extended procedures. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles (dust) of the compound, preventing eye irritation.[5] A face shield offers broader protection. |
| Skin and Body Protection | Laboratory coat (fully buttoned) | Prevents contamination of personal clothing and minimizes skin contact.[5] |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dust or aerosols.[6] If a fume hood is not available, a NIOSH-approved respirator with P100 particulate filters may be necessary, but this should be a last resort and requires a formal respiratory protection program. |
Safe Handling and Operations: A Step-by-Step Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
3.1. Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted within a designated area, preferably inside a certified chemical fume hood.
-
Decontamination: Before starting, ensure the work surface is clean and decontaminated.
-
Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure to contain any dust. Use anti-static weighing dishes to prevent dispersal of the powder.
3.2. Dissolution and Reaction Setup:
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Closed System: Whenever possible, perform reactions in a closed system to contain vapors.
-
Ventilation: Ensure continuous ventilation throughout the experiment.
3.3. Post-Experiment Cleanup:
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with the chemical. A suitable decontamination solution may include a mild detergent and water, followed by a solvent rinse (e.g., ethanol or acetone), depending on the experimental residues.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.
4.1. Spill Response Workflow:
The following diagram outlines the logical steps for responding to a spill of this compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
